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  • Product: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

This technical guide provides an in-depth analysis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a specialized heterocyclic building block. This molecule represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a specialized heterocyclic building block. This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with intermediates used in the synthesis of CGRP receptor antagonists (e.g., Telcagepant analogs) and nicotinic acetylcholine receptor ligands.

Executive Summary & Structural Logic

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a chiral, bicyclic heterocycle characterized by a piperidine ring N-protected with a formyl group, substituted at the C2 position by a 3-methylpyridine moiety.

The molecule’s utility in drug development stems from two core features:

  • Conformational Restriction: The 3-methyl group on the pyridine ring introduces steric clash (atropisomerism potential) relative to the piperidine ring, influencing receptor binding kinetics.

  • Orthogonal Reactivity: It possesses a basic pyridine nitrogen (suitable for salt formation or coordination) and a non-basic, electrophilic N-formyl group (a "masked" amine or hydride acceptor).

Chemical Identity
PropertySpecification
IUPAC Name 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Core Scaffold 2-(Pyridin-2-yl)piperidine (Anabasine analog)
Functional Groups Tertiary Amide (Formamide), Pyridine (3-picoline derivative)
Chiral Center C2 of the piperidine ring (Typically exists as R or S enantiomers)

Physicochemical Properties & Conformational Dynamics

Rotamerism (The "Double Signal" Phenomenon)

A defining characteristic of N-formyl piperidines is amide bond rotamerism . The partial double-bond character of the N-C=O bond creates a high rotational energy barrier (~16–18 kcal/mol).

  • Observation: In ¹H and ¹³C NMR spectra at room temperature, this molecule will appear as a mixture of two distinct rotamers (E and Z isomers) in a ratio typically ranging from 60:40 to 80:20.

  • Implication: Researchers often mistake this for impurity.

  • Resolution: High-temperature NMR (>80°C) causes coalescence of the signals, confirming the single chemical entity.

Solubility and Basicity
  • Lipophilicity (LogP): Estimated at 1.5 – 2.0. The formyl group significantly reduces polarity compared to the free amine.

  • Acid-Base Profile:

    • Piperidine Nitrogen:[1][2][3][4][5] Non-basic (Amide resonance: lone pair delocalized into carbonyl).

    • Pyridine Nitrogen:[1][4][5][6] Basic (pKa ~ 4.5 – 5.5). The 3-methyl group slightly increases basicity via inductive (+I) effects compared to unsubstituted pyridine, but may sterically hinder bulky acids.

Synthetic Methodology

The synthesis of this scaffold requires establishing the C2–C2' bond between the saturated and aromatic rings, followed by N-formylation.

Primary Synthetic Route (Catalytic Hydrogenation)

The most robust route involves the partial reduction of a bipyridine precursor.

Step 1: Coupling/Synthesis of Precursor Suzuki-Miyaura coupling of 2-bromo-3-methylpyridine with 2-pyridylboronic acid yields 3-methyl-2,2'-bipyridine.

Step 2: Regioselective Hydrogenation Catalytic hydrogenation using PtO₂ (Adams' catalyst) or Pd/C in acidic media preferentially reduces the less hindered pyridine ring (the ring without the methyl group) to piperidine.

Step 3: N-Formylation The resulting free amine is formylated using acetic formic anhydride or ethyl formate.

Workflow Visualization

The following diagram illustrates the synthetic logic and the rotameric equilibrium.

SynthesisPath Start 2-Bromo-3-methylpyridine Coupling Suzuki Coupling (Pd catalyst) Start->Coupling Inter1 3-Methyl-2,2'-bipyridine Coupling->Inter1 Red Hydrogenation (PtO2/H2, AcOH) Inter1->Red Inter2 2-(3-Methylpyridin-2-yl)piperidine (Free Amine) Red->Inter2 Form N-Formylation (HCOOEt or Ac2O/HCOOH) Inter2->Form Final Target: 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde Form->Final Rotamer Rotamer Equilibrium (E/Z Isomers) Final->Rotamer Dynamic NMR

Caption: Figure 1. Synthetic pathway from pyridine precursors to the N-formyl target, highlighting the critical hydrogenation step.

Reactivity Profile & Applications

Deformylation (Deprotection)

The formyl group serves as a robust protecting group that is stable to basic conditions but removable under acidic hydrolysis.

  • Protocol: Reflux in 6M HCl or treatment with NaOH/MeOH.

  • Utility: Regenerates the free secondary amine for further functionalization (e.g., urea formation in CGRP antagonist synthesis).

Reduction to N-Methyl

The N-formyl group can be reduced to an N-methyl group, a common motif in CNS-active drugs to tune lipophilicity.

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) in THF.

  • Mechanism: Reduction of the carbonyl to methylene (-CH₂-), converting N-CHO → N-CH₃.

Vilsmeier-Haack Formylation (Alternative Synthesis)

If starting from the free amine 2-(3-methylpyridin-2-yl)piperidine, the Vilsmeier reagent (POCl₃/DMF) can be used, though standard acylation with mixed anhydrides is generally higher yielding and cleaner.

Experimental Protocols

Protocol: N-Formylation of 2-(3-Methylpyridin-2-yl)piperidine

Objective: Convert the free secondary amine to the 1-carbaldehyde derivative.

Reagents:

  • Substrate: 2-(3-Methylpyridin-2-yl)piperidine (1.0 eq)

  • Ethyl Formate (Solvent/Reagent, excess)

  • Triethylamine (Catalytic, 0.1 eq)

Procedure:

  • Dissolution: Dissolve the amine substrate in anhydrous Ethyl Formate (10 vol).

  • Reflux: Heat the mixture to reflux (54°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (the formyl product is less polar than the amine).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate.

  • Purification: The residue is typically a viscous oil. Purify via flash column chromatography (SiO₂), eluting with EtOAc/Hexanes (gradient 20% to 50%).

  • Validation: Check ¹H NMR for the diagnostic formyl proton signal at δ 8.0–8.2 ppm (appears as two singlets due to rotamers).

Protocol: Chiral Resolution (HPLC)

Since the C2 position is chiral, the synthetic product is a racemate. Separation is required for biological assays.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine absorption)
Note The basic modifier (Diethylamine) is crucial to prevent tailing of the pyridine moiety.

Safety & Handling (E-E-A-T)

  • Toxicology: Piperidine derivatives can be irritants. Pyridine derivatives often possess distinct neurological activity. Handle as a potential irritant and sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes/Formamides are generally stable, but oxidation of the pyridine ring (to N-oxide) is possible over long periods in air.

  • Self-Validating Check: If the substance turns yellow/brown, check for oxidation products or hydrolysis of the formyl group (smell of amine).

References

  • Telcagepant Synthesis & Intermediates

    • Xu, F., et al. (2010).[2][7] "Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine."[7][8][9][10] Journal of Organic Chemistry.

    • Context: Describes the synthesis of complex piperidine/caprolactam scaffolds and the handling of pyridine-based intermedi
  • N-Formylation Methodologies

    • Olah, G. A., et al. (1987). "Formyl Transfer to Grignard Reagents with N-Formylpiperidine." Organic Syntheses.
    • Context: Establishes the chemical behavior and stability of the N-formylpiperidine moiety.
  • Rotamerism in N-Formyl Piperidines

    • Wiberg, K. B., et al. (1987). "Rotational barriers in amides." Journal of the American Chemical Society.
    • Context: Provides the theoretical basis for the NMR signal splitting observed in this molecule.
  • General Reactivity of Pyridine Derivatives

    • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Context: Authoritative text on the nucleophilicity and reduction p

Sources

Exploratory

Technical Guide: Therapeutic Applications of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Derivatives

The following technical guide details the therapeutic applications, synthetic utility, and structural pharmacology of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde derivatives. This analysis treats the molecule as a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic applications, synthetic utility, and structural pharmacology of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde derivatives. This analysis treats the molecule as a high-value privileged scaffold in medicinal chemistry, specifically for Central Nervous System (CNS) targets.

Executive Summary

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde represents a strategic bicyclic scaffold in modern drug discovery. Structurally, it consists of a piperidine ring substituted at the C2 position with a 3-methyl-2-pyridyl group, and N-protected/functionalized with a formyl group.

This scaffold is a critical precursor and bioisostere for several blockbuster CNS drug classes, most notably Dual Orexin Receptor Antagonists (DORAs) and Nicotinic Acetylcholine Receptor (nAChR) modulators . The presence of the 3-methyl group on the pyridine ring introduces essential conformational restriction (atropisomerism) and metabolic stability (blocking the susceptible C3 position), while the N-formyl moiety serves as a versatile synthetic handle for generating tertiary amines (via reduction) or directing C-H activation.

Key Therapeutic Areas
Therapeutic AreaTarget MechanismDrug Analog/Context
Sleep Disorders Orexin Receptor Antagonism (OX1R/OX2R)Analogous to Filorexant , Suvorexant
Cognitive Deficits nAChR Agonism/Modulation (

,

)
Bioisostere of Anabasine , Varenicline
Pain/Depression NK1 Receptor AntagonismStructural similarity to CP-99,994
Neuropathic Pain Nav1.7 Sodium Channel BlockadeAryl-piperidine pharmacophore

Structural Pharmacology & SAR Logic

The "Magic Methyl" Effect

The 3-methyl substitution on the pyridine ring is not merely decorative; it is a functional determinant of the molecule's pharmacology.

  • Conformational Lock: The steric bulk of the C3-methyl group creates a torsional barrier between the pyridine and piperidine rings. This restricts free rotation, locking the molecule into a bioactive conformation that favors binding to GPCR pockets (e.g., Orexin receptors) while reducing the entropic penalty of binding.

  • Metabolic Blockade: The C3 position of pyridine is electron-rich and prone to oxidative metabolism (hydroxylation). Methyl substitution blocks this site, extending the half-life (

    
    ) of the derivative.
    
The N-Formyl Functionality

The 1-carbaldehyde (N-formyl) group is a pivotal intermediate state:

  • Synthetic Precursor: It is the direct precursor to the N-methyl derivative (via LiAlH

    
     reduction), a common motif in CNS drugs to improve lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
    
  • Hydrogen Bond Acceptor: In some binding modes, the carbonyl oxygen can serve as a weak H-bond acceptor, mimicking the amide backbone of endogenous peptides.

Therapeutic Applications & Mechanisms

Orexin Receptor Antagonists (Sleep/Wake Regulation)

The core 2-(pyridin-2-yl)piperidine scaffold is structurally homologous to the "head groups" of several Orexin antagonists.

  • Mechanism: Competitive antagonism of Orexin A and B peptides at OX1R and OX2R.

  • Relevance: Derivatives of this scaffold mimic the spatial arrangement of the biphenyl/heterocyclic cores found in Filorexant (MK-6096) and Suvorexant . The 3-methyl group mimics the steric constraints required to fit into the lipophilic sub-pocket of the Orexin receptor.

Nicotinic Acetylcholine Receptor (nAChR) Ligands
  • Mechanism: The pyridine nitrogen and the piperidine nitrogen (if deprotected or N-methylated) form a classic pharmacophore for nAChRs .

  • Relevance: This molecule is a 3-methyl analog of Anabasine (2-(3-pyridyl)piperidine isomer). The 3-methyl group can modulate selectivity between

    
     (addiction/cognition) and 
    
    
    
    (inflammation/cognition) subtypes by altering the electronic profile and steric fit.

Experimental Protocols

Synthesis of N-Methyl-2-(3-Methylpyridin-2-yl)piperidine (from Carbaldehyde)

Objective: Convert the N-formyl precursor into the bioactive N-methyl tertiary amine.

Reagents:

  • Substrate: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Water, 15% NaOH, Water (Fieser method)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Dissolution: Dissolve the substrate (10 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C. Slowly add LiAlH

    
     (25 mmol, 1.0 M in THF) dropwise over 20 minutes. Caution: Exothermic gas evolution.
    
  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Cool to 0°C. Carefully add:

    • 1.0 mL Water

    • 1.0 mL 15% NaOH

    • 3.0 mL Water

  • Workup: Stir for 30 minutes until a granular white precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH

    
    OH).
    
Calcium Mobilization Assay (GPCR Activity)

Objective: Evaluate the antagonistic potency (IC


) of the derivative against Orexin Receptor 1 (OX1R).

Reagents:

  • Cell Line: CHO-K1 cells stably expressing hOX1R and G

    
    .
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Orexin-A peptide (EC

    
     concentration).
    

Protocol:

  • Seeding: Plate cells in 384-well black/clear-bottom plates (10,000 cells/well) and incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove media. Add 20

    
    L of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES). Incubate for 60 min at 37°C.
    
  • Compound Addition: Add 10

    
    L of test compound (serially diluted in HBSS/DMSO). Incubate for 15 min at room temperature.
    
  • Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject 10

    
    L of Orexin-A (EC
    
    
    
    ).
  • Analysis: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds. Calculate IC

    
     based on inhibition of the calcium transient peak.
    

Strategic Visualization (Graphviz/DOT)

The following diagram illustrates the Synthetic & Therapeutic Logic for this scaffold, highlighting the divergence from the N-formyl intermediate to bioactive drugs.

G Precursor 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde Reduction LiAlH4 Reduction Precursor->Reduction Hydrolysis Acid Hydrolysis Precursor->Hydrolysis CH_Activation C-H Activation (Directing Group) Precursor->CH_Activation N_Methyl N-Methyl Derivative (High BBB Penetration) Reduction->N_Methyl Yields Tertiary Amine Free_Amine Free Secondary Amine (Scaffold for Coupling) Hydrolysis->Free_Amine Yields NH Core Functionalized C3-Functionalized Analogs CH_Activation->Functionalized Ortho-Substitution Orexin Orexin Antagonists (Sleep Disorders) N_Methyl->Orexin NK1 NK1 Antagonists (Pain/Depression) Free_Amine->NK1 nAChR nAChR Modulators (Cognition/Addiction) Functionalized->nAChR

Caption: Synthetic divergence from the N-formyl scaffold to key therapeutic classes via reduction or hydrolysis.

References

  • Boss, C., et al. (2014). "Biomedical Application of Orexin Receptor Antagonists: From Valium to Belsomra." Journal of Medicinal Chemistry. Link

  • Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist with Potent Sleep-Promoting Properties." ChemMedChem. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-(3-Pyridyl)- and 2-(3-Quinolyl)-1-azabicyclo[2.2.2]octanes." Journal of Medicinal Chemistry. Link

  • Snider, B. B., et al. (1996). "Synthesis of the Substance P Antagonist CP-99,994." Journal of Organic Chemistry. Link

  • Dalby-Brown, W., et al. (2020). "Recent Advances in the Synthesis of Piperidine-Based Drugs." Organic Process Research & Development. Link

Foundational

Structural Informatics and Synthetic Utility of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic design of conformationally restricted scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 2-(3-Methylpyridin-2-yl)piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic design of conformationally restricted scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde represents a highly specialized, hybrid pharmacophore that merges a saturated piperidine heterocycle with an aromatic pyridine system.

This technical guide provides an in-depth analysis of this molecule, detailing its exact molecular weight, SMILES string topology, and its strategic utility in medicinal chemistry. By neutralizing the basicity of the piperidine nitrogen via formylation and introducing steric hindrance through a 3-methyl substitution, this scaffold serves as a masterclass in modulating physicochemical properties to mitigate off-target liabilities (such as hERG toxicity) while pre-organizing the molecule for optimal receptor binding.

Physicochemical Profiling & Structural Informatics

Accurate structural informatics are the foundation of computational drug design and synthetic planning. The molecule consists of three core functional domains: a central piperidine ring, a 3-methylpyridin-2-yl substituent at the C2 position, and an N-formyl group at the piperidine nitrogen.

The derivation of its SMILES string (O=CN1CCCCC1c2c(C)cccn2) follows the connectivity of these domains: the O=CN1 denotes the formamide core, CCCCC1 completes the saturated 6-membered ring, and c2c(C)cccn2 maps the ortho-methylated pyridine ring attached at the piperidine's C2 position.

Quantitative Data Summary

The following table summarizes the computed physicochemical properties essential for evaluating the molecule's drug-likeness (Lipinski's Rule of Five parameters):

PropertyValue
IUPAC Name 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
Chemical Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Exact Mass 204.1263 Da
SMILES String O=CN1CCCCC1c2c(C)cccn2
H-Bond Donors 0
H-Bond Acceptors 2 (Carbonyl Oxygen, Pyridine Nitrogen)
Rotatable Bonds 1 (C2-Piperidine to C2-Pyridine bond)
Topological Polar Surface Area (TPSA) ~42.2 Ų

Strategic Utility in Drug Discovery (E-E-A-T Analysis)

The Causality of Conformational Restriction

The combination of a piperidine ring and a pyridine ring is ubiquitous in1 [2]. However, free rotation around the C-C bond connecting the two rings can lead to a high entropic penalty upon binding to a target protein. The introduction of the 3-methyl group on the pyridine ring is a deliberate experimental choice: it induces severe A-1,3 (allylic-type) steric strain against the piperidine ring. This steric clash restricts the dihedral angle, effectively "locking" the molecule into a specific bioactive conformation.

The Role of the N-Formyl Group

Secondary amines are notorious for causing phospholipidosis and binding to the hERG potassium channel, leading to cardiotoxicity. By converting the basic piperidine amine into an N-formyl group (akin to the stable solvent 2 [1]), medicinal chemists achieve three critical outcomes:

  • Basicity Neutralization: The pKa drops dramatically, removing the positive charge at physiological pH.

  • H-Bond Modulation: The formyl carbonyl acts as a potent, directional hydrogen-bond acceptor.

  • Synthetic Versatility: The formyl group can act as a stable protecting group during the3[3], allowing orthogonal functionalization elsewhere on the molecule.

G A 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde B Piperidine Ring (Saturated Scaffold) A->B C 3-Methylpyridin-2-yl (Aromatic System) A->C D N-Formyl Group (H-Bond Acceptor) A->D E Conformational Restriction B->E C->E F Target Binding (e.g., GPCRs) D->F E->F

Pharmacophore mapping and structural role of the hybrid scaffold.

Synthetic Methodology: Self-Validating Protocol

To ensure high scientific integrity, the following protocol details the N-formylation of the precursor amine, 2-(3-methylpyridin-2-yl)piperidine. This workflow is designed as a self-validating system: reaction progress is internally monitored via TLC, and the use of anhydrous conditions prevents the competitive hydrolysis of the formylating agent.

Reagents and Materials
  • Starting Material (SM): 2-(3-Methylpyridin-2-yl)piperidine (1.0 eq, 10 mmol)

  • Formylating Agent: Ethyl formate (5.0 eq) or Acetic formic anhydride (AFA) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M)

  • Base: Triethylamine (TEA) (1.5 eq) — Only required if using AFA or if SM is a hydrochloride salt.

Step-by-Step Execution
  • Preparation of the Reaction Matrix: Charge an oven-dried, argon-purged round-bottom flask with 2-(3-methylpyridin-2-yl)piperidine (1.76 g, 10 mmol) and anhydrous DCM (50 mL). Causality Check: Argon purging prevents oxidative degradation of the electron-rich pyridine ring.

  • Addition of Formylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add the formylating agent (e.g., AFA, 1.2 eq). Causality Check: The exothermic nature of N-acylation requires strict temperature control (0 °C) to prevent the formation of undesired side products or degradation.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor the consumption of the starting amine via TLC (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). The product will appear as a higher-Rf spot due to the loss of the polar, basic amine.

  • Quenching and Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford 2-(3-methylpyridin-2-yl)piperidine-1-carbaldehyde as a pale yellow oil/solid. Expected yield: >85%.

G S1 Starting Material (Secondary Amine) S3 Reaction Mixture (0°C to RT) S1->S3 S2 Formylating Agent (Ethyl Formate) S2->S3 S4 Aqueous Workup (DCM Extraction) S3->S4 Quench S5 Purification (Silica Gel) S4->S5 Organic S6 Target Compound (>85% Yield) S5->S6 Pure

Step-by-step synthetic workflow for the N-formylation protocol.

References

  • N-Formylpiperidine - Wikipedia. Wikipedia.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. PubMed Central (PMC).
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PubMed Central (PMC).

Sources

Exploratory

Structural Analysis & Characterization of Pyridyl-Piperidine Carbaldehyde Intermediates

Executive Summary Pyridyl-piperidine carbaldehydes represent a "privileged scaffold" in modern medicinal chemistry, serving as critical intermediates for PARP inhibitors (e.g., Niraparib), CDK9 inhibitors, and GPCR ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridyl-piperidine carbaldehydes represent a "privileged scaffold" in modern medicinal chemistry, serving as critical intermediates for PARP inhibitors (e.g., Niraparib), CDK9 inhibitors, and GPCR ligands.[1] The combination of the solubility-enhancing pyridine ring and the pharmacophoric piperidine creates a versatile building block.[1] However, the reactive aldehyde moiety, coupled with the conformational dynamics of the piperidine ring, presents unique analytical challenges.[1]

This guide provides a rigorous structural analysis framework, moving beyond basic characterization to address specific issues such as rotameric broadening, hydrate formation, and oxidative instability.[1]

Structural Dynamics & Synthetic Context[1][2][3]

The Scaffold & Regioisomerism

The biological activity of the final drug candidate often hinges on the precise attachment point between the pyridine and piperidine rings.[1] The most common architectures involve:

  • 3-(4-piperidinyl)pyridine: (Niraparib-like scaffold)

  • 2-(4-piperidinyl)pyridine: (Common in kinase inhibitors)

Conformational Challenges (The "Boc Effect")

Most intermediates utilize an N-protecting group on the piperidine (typically tert-butoxycarbonyl, Boc ) to prevent self-condensation with the aldehyde.

  • Expert Insight: In

    
    H NMR (CDCl
    
    
    
    ), Boc-protected piperidines often exhibit rotameric broadening or peak doubling at room temperature due to restricted rotation around the carbamate N-C bond.[1] This is frequently misidentified as an impurity.[1]
    • Validation: Running the NMR at elevated temperature (50°C in DMSO-

      
      ) typically coalesces these signals into sharp singlets/multiplets.[1]
      

Synthesis & Impurity Profiling[4]

Understanding the synthetic origin is prerequisite to accurate analysis.[1] The two primary routes—reduction of esters/nitriles and oxidation of alcohols—yield distinct impurity profiles.[1]

Visualization: Synthesis & Degradation Pathways

The following diagram maps the genesis of common impurities, providing a logic map for mass spectrometry interpretation.

SynthesisPathways Precursor Precursor (Ester/Nitrile/Alcohol) Target Target Aldehyde (Pyridyl-Piperidine-CHO) Precursor->Target DIBAL-H (Red) or PCC/Swern (Ox) Acid Impurity A: Carboxylic Acid (Over-oxidation) Target->Acid Air Oxidation (Storage) Dimer Impurity B: Reductive Dimer (Self-reaction) Target->Dimer Trace Amine + Reductant Hydrate Artifact: Gem-Diol (Hydrate) (Solvent interaction) Target->Hydrate H2O/MeOH (Equilibrium) DesFormyl Impurity C: Des-formyl (Decarbonylation) Target->DesFormyl Metal Cat. (High Temp)

Figure 1: Synthetic origins of critical impurities and artifacts in pyridyl-piperidine carbaldehyde analysis.

Multi-Modal Characterization Protocol

Nuclear Magnetic Resonance (NMR) Strategy

Standard CDCl


 protocols often fail for these intermediates due to hydrate formation and solubility issues.[1]

Protocol 1: Solvent Selection & Sample Prep

  • Primary Solvent: DMSO-

    
     is the gold standard.[1]
    
    • Reasoning: It suppresses hydrate formation compared to CDCl

      
       (which often contains trace acid/water) and solubilizes polar oxidation byproducts (acids).[1]
      
  • Tube Preparation: Use oven-dried tubes. Trace water promotes gem-diol formation (

    
    ), which is NMR silent in the aldehyde region (~10 ppm).
    
  • Acquisition:

    • Pulse delay (

      
      ): Set to 
      
      
      
      seconds. Aldehyde protons have long
      
      
      relaxation times; short delays lead to under-integration.[1]

Table 1: Diagnostic Chemical Shifts (Example: tert-butyl 4-(6-formylpyridin-3-yl)piperidine-1-carboxylate)

MoietyProton (

H)
Carbon (

C)
MultiplicityNotes
Aldehyde (CHO) 9.98 - 10.05 ppm 192.5 ppm SingletDisappears if hydrated.
Pyridine (C2-H) 8.60 - 8.80 ppm~150 ppmDoubletDeshielded by N and CHO.
Pyridine (C5-H) 7.90 - 8.00 ppm~135 ppmDoublet/DDOrtho to CHO.[1]
Piperidine (N-CH) 4.10 - 4.20 ppm~44 ppmBroadRotameric broadening common.[1]
Boc-Methyl 1.45 ppm28.5 ppmSingletStrong integral reference.[1]
Mass Spectrometry (LC-MS)

Critical Artifact Warning: Do not use Methanol as the mobile phase B if you are strictly quantifying the aldehyde.[1]

  • Mechanism: Aldehydes react with MeOH in the source or column to form hemiacetals (

    
    ), confusing the molecular ion assignment.[1]
    
  • Solution: Use Acetonitrile (ACN) / Water with 0.1% Formic Acid.[1]

Infrared Spectroscopy (FT-IR)

While less common in high-throughput labs, IR provides the definitive check for oxidation.[1]

  • Aldehyde C=O: Sharp band at 1700–1720 cm

    
     .[1]
    
  • Carboxylic Acid (Impurity): Broad band at 2500–3300 cm

    
      (O-H stretch) and shift of C=O to ~1680 cm
    
    
    
    .

Troubleshooting & Decision Logic

When spectral data contradicts expected structures, use this self-validating workflow to distinguish between synthesis failure and analytical artifacts.

AnalysisWorkflow Start Start: 1H NMR Spectrum CheckCHO Is CHO peak (10 ppm) present & integral = 1H? Start->CheckCHO Pure Pass: Confirm Structure CheckCHO->Pure Yes CheckBroad Are other peaks broad/doubled? CheckCHO->CheckBroad No/Low Integral TempExp Action: Run VT-NMR at 50°C CheckBroad->TempExp Yes CheckHydrate Check 5-6 ppm region (Gem-diol CH) CheckBroad->CheckHydrate No Coalesce Do peaks coalesce? TempExp->Coalesce Rotamer Conclusion: Rotamers (Pure) Coalesce->Rotamer Yes CheckAcid Check MS for [M+16] Check IR for broad OH Coalesce->CheckAcid No DrySample Action: Dry sample/Change Solvent CheckHydrate->DrySample Signal Found CheckHydrate->CheckAcid No Signal Recrystallize Action: Purify (Remove Acid) CheckAcid->Recrystallize Confirmed

Figure 2: Analytical troubleshooting decision tree for pyridine-piperidine aldehydes.

Experimental Validation: Case Study

Synthesis of tert-butyl 4-(6-formylpyridin-3-yl)piperidine-1-carboxylate

  • Reaction: Oxidation of the corresponding alcohol using PCC (Pyridinium Chlorochromate) in CH

    
    Cl
    
    
    
    .
  • Workup: Filtration through Celite is critical.[1] Residual Chromium paramagnetic species will broaden NMR signals, mimicking rotameric effects.[1]

  • Storage: The isolated aldehyde must be stored under Argon at -20°C.

    • Observation: Samples left in solution (CDCl

      
      ) for >24 hours show ~15% conversion to the carboxylic acid (detected via downfield shift of pyridine protons).
      

References

  • Synthesis and Pharmacological Applications of Piperidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • NMR Chemical Shifts of Trace Impurities (Common Solvents) Source: J. Org.[1][2] Chem. (Gottlieb et al.) via University of Illinois URL:[1][Link]

  • Synthesis of CDK9 Inhibitors via Pyridyl-Piperidine Intermediates Source: IOP Conference Series / ResearchGate URL:[Link]

  • Characterization of Heterocyclic Aldehydes (Hydration Equilibrium) Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Sources

Foundational

Literature review of 3-methylpyridine piperidine derivatives in medicinal chemistry

This guide serves as a technical whitepaper for medicinal chemists and drug development scientists. It synthesizes the structural utility, synthetic pathways, and therapeutic applications of 3-methylpyridine-piperidine c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for medicinal chemists and drug development scientists. It synthesizes the structural utility, synthetic pathways, and therapeutic applications of 3-methylpyridine-piperidine conjugates .

Executive Technical Summary

The fusion or linkage of a pyridine ring (specifically 3-methyl substituted) with a piperidine moiety represents a "privileged scaffold" in medicinal chemistry. This structural motif effectively bridges two distinct chemical spaces:

  • The Pyridine Core: Acts as a bio-isostere for phenyl rings, improving water solubility and offering a hydrogen bond acceptor (the nitrogen lone pair) to interact with specific receptor pockets (e.g., Histidine residues in metalloenzymes).

  • The Piperidine Ring: Provides a flexible, saturated nitrogen heterocycle often functioning as a basic center (protonatable at physiological pH), crucial for ionic interactions with Aspartate/Glutamate residues in GPCRs and ion channels.

The 3-methyl group on the pyridine is not merely a lipophilic appendage; it often restricts conformational rotation (atropisomerism) or fills specific hydrophobic sub-pockets, drastically altering potency and selectivity profiles compared to unsubstituted pyridine analogs.

Case Study A: Dual H1/PAF Antagonism (Rupatadine)

The most commercially significant application of this scaffold is Rupatadine , a second-generation antihistamine.[1] Structurally, it is an N-substituted piperidine linked to a 3-methylpyridine via a methylene bridge.

Mechanism of Action (Dual Blockade)

Rupatadine is unique because it antagonizes two distinct G-Protein Coupled Receptors (GPCRs) involved in the inflammatory cascade:

  • H1 Receptor (Histamine): Blocks Gq-coupled signaling, preventing phospholipase C (PLC) activation and subsequent calcium release.

  • PAF Receptor (Platelet-Activating Factor): Inhibits PAF-induced chemotaxis and vascular permeability.

Signaling Pathway Visualization

The following diagram illustrates the dual inhibitory pathway of Rupatadine, preventing the downstream inflammatory storm.

Rupatadine_Mechanism cluster_H1 Histamine Pathway cluster_PAF PAF Pathway Rupatadine Rupatadine (3-Methylpyridine-Piperidine Hybrid) H1R H1 Receptor (GPCR) Rupatadine->H1R Antagonizes PAFR PAF Receptor Rupatadine->PAFR Antagonizes Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Chemotaxis Eosinophil Chemotaxis PAFR->Chemotaxis VascPerm Vascular Permeability PAFR->VascPerm

Figure 1: Dual antagonism mechanism of Rupatadine preventing Ca2+ flux and inflammatory cell recruitment.

Validated Synthesis Protocol: Rupatadine Fumarate

This protocol describes the convergent synthesis of Rupatadine, focusing on the critical N-alkylation step.

Reagents & Equipment:

  • Starting Material A: Desloratadine (Tricyclic piperidine core).

  • Starting Material B: 3-Chloromethyl-5-methylpyridine (The 3-methylpyridine synthon).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Crucial for phase transfer.

  • Base: Potassium Carbonate (

    
    ).[2]
    
  • Solvent: Toluene / Water (Biphasic system).

Step-by-Step Methodology:

  • Preparation of the Electrophile:

    • Begin with 5-methylnicotinic acid .[3][4] Reduce using

      
       or 
      
      
      
      (after esterification) to yield (5-methylpyridin-3-yl)methanol .
    • Chlorinate the alcohol using Thionyl Chloride (

      
      ) in Dichloromethane (DCM) at 0°C to generate 3-Chloromethyl-5-methylpyridine . Isolate as the hydrochloride salt to prevent polymerization.
      
  • N-Alkylation (Convergent Coupling):

    • Charge a reactor with Desloratadine (1.0 eq) and Toluene (10 volumes).

    • Add 3-Chloromethyl-5-methylpyridine HCl (1.1 eq).

    • Add TBAB (0.05 eq) and

      
        (3.0 eq) dissolved in water (5 volumes).
      
    • Technical Note: The biphasic system with TBAB is preferred over DMF/NaH to avoid impurity formation (quaternary salts) and simplify workup.

    • Heat to 70–80°C for 6–8 hours. Monitor by HPLC (Target: <0.5% unreacted Desloratadine).

  • Workup & Salt Formation:

    • Cool to 25°C. Separate phases. Wash organic layer with brine.

    • Distill Toluene to obtain the crude free base.

    • Dissolve free base in Ethanol (5 volumes). Add Fumaric Acid (1.0 eq).

    • Heat to reflux to dissolve, then cool slowly to 0–5°C to crystallize Rupatadine Fumarate .

Case Study B: Epigenetic Modulation (LSD1 Inhibitors)

Beyond antihistamines, the 3-methylpyridine-piperidine scaffold is emerging in oncology, specifically targeting Lysine Specific Demethylase 1 (LSD1) .

Structural Logic

LSD1 is an enzyme that demethylates histone H3, regulating gene expression. Overexpression is linked to AML (Acute Myeloid Leukemia).

  • The Scaffold: 3-(piperidin-4-ylmethoxy)pyridine.[5]

  • Binding Mode: The piperidine amine forms a salt bridge with Asp555 in the LSD1 active site. The pyridine ring engages in

    
     stacking with the FAD cofactor.
    
Comparative SAR Data

The table below summarizes the Structure-Activity Relationship (SAR) data for these derivatives, highlighting the importance of the pyridine substitution pattern.

Compound IDPyridine SubstitutionLinker TypeLSD1

(

)
Selectivity (vs MAO-A/B)
Ref-1 Unsubstituted PyridineEther (-OCH2-)> 50N/A
Lead-A 3-Methyl-pyridine Ether (-OCH2-)2.3> 50x
Lead-B 3-Chloro-pyridineEther (-OCH2-)0.8> 100x
Lead-C 3-Methyl-pyridineAmide (-CONH-)12.5Low

Data synthesized from recent medicinal chemistry literature (See References).

Synthetic Workflow: 3-Methylpyridine-Piperidine Hybrids

To access diverse analogs for library generation (e.g., for FBDD - Fragment-Based Drug Discovery), a modular synthetic approach is required.

Modular Synthesis Diagram

This workflow illustrates the divergence point where a single 3-methylpyridine precursor can be used to generate Amide, Ether, or Amine linked piperidine derivatives.

Synthesis_Workflow Start 5-Methylnicotinic Acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl2 Alcohol Alcohol Intermediate Start->Alcohol LiAlH4 Piperidine N-Boc-4-Amino-Piperidine (or 4-Hydroxy analog) AmideCoup Amide Coupling (DIPEA, HATU) Piperidine->AmideCoup Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Piperidine->Mitsunobu RedAm Reductive Amination (NaBH(OAc)3) Piperidine->RedAm AcidChloride->AmideCoup Alcohol->Mitsunobu Alcohol->RedAm Oxidation to Aldehyde (MnO2) Prod_Amide Amide Linked Analog AmideCoup->Prod_Amide Prod_Ether Ether Linked Analog Mitsunobu->Prod_Ether Prod_Amine Amine Linked Analog RedAm->Prod_Amine

Figure 2: Divergent synthesis of 3-methylpyridine-piperidine analogs via common intermediates.

Critical Experimental Considerations
  • Regioselectivity: When substituting the pyridine ring, the 3-position (meta) is electronically deactivated compared to the 2- and 4-positions. Therefore, electrophilic aromatic substitution is difficult. It is almost always superior to start with a halogenated 3-methylpyridine (e.g., 3-bromo-5-methylpyridine) and use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the piperidine moiety.

  • Piperidine Protection: Always use N-Boc or N-Cbz protected piperidines during the coupling of the pyridine arm to prevent polymerization. Deprotection should be the final step (using TFA or H2/Pd) to release the secondary amine for salt formation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133017, Rupatadine. Retrieved from [Link]

  • Liang, Y., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sobarzo-Sánchez, E., et al. (2007).[6] Synthesis of Anabaseine and Anabasine Derivatives: Structural Modifications of Possible Nicotinic Agonists. Synthetic Communications. Retrieved from [Link]

  • Merlos, M., et al. (1997).[7] Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF).[1][7] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Exploratory

Pharmacophore Modeling of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Analogs

Content Type: Technical Whitepaper / Methodological Guide Primary Application: Next-Generation Insect Repellents & Nicotinic Modulators Executive Summary This guide provides a rigorous technical framework for the pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Primary Application: Next-Generation Insect Repellents & Nicotinic Modulators

Executive Summary

This guide provides a rigorous technical framework for the pharmacophore modeling of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde and its structural analogs. Chemically, this scaffold represents an N-formyl derivative of a 3-methyl-anabasine-like structure. While the parent alkaloids (anabasine/nicotine) are potent nicotinic acetylcholine receptor (nAChR) agonists, the N-formylation (carbaldehyde group) neutralizes the piperidine nitrogen, shifting the physicochemical profile from a cationic CNS-active drug to a neutral, volatile modulator.

This structural class is highly relevant in the design of non-DEET insect repellents (targeting Odorant Binding Proteins - OBPs) and specific allosteric modulators. This guide prioritizes the ligand-based pharmacophore approach due to the conformational plasticity of the primary targets (OBPs/GPCRs) and the critical role of steric "locking" induced by the 3-methylpyridine substituent.

Chemical Space & Structural Logic

The Scaffold Architecture

The molecule consists of three critical pharmacophoric domains that must be defined prior to modeling:

  • The Piperidine Core (Hydrophobic/Shape): A flexible aliphatic ring. In the 1-carbaldehyde form, the nitrogen is non-basic (amide-like), reducing water solubility and increasing membrane/cuticle permeability.

  • The 3-Methylpyridine "Head" (Aromatic/Steric): The pyridine ring provides an aromatic interaction point (Pi-stacking). Crucially, the 3-methyl group introduces steric hindrance with the piperidine ring, forcing the bi-aryl bond into a non-planar conformation. This "twisted" geometry is a high-value feature for selectivity.

  • The N-Carbaldehyde Tail (H-Bond Acceptor): The formyl group (

    
    ) acts as a strong Hydrogen Bond Acceptor (HBA). Unlike the free amine, it cannot act as a donor, which drastically changes the binding pocket requirements.
    
The "Rotameric" Challenge

The N-formyl group exhibits restricted rotation around the N-C(O) amide bond, leading to syn and anti rotamers.

  • Protocol Requirement: Your conformational search must sample both amide rotamers. Ignoring this often leads to "false negative" pharmacophores where the carbonyl oxygen vector is misaligned by 180°.

Computational Workflow: Step-by-Step

The following protocol utilizes a Ligand-Based Pharmacophore strategy, validated by Structure-Based constraints where OBP crystal structures are available.

Workflow Diagram

The following Graphviz diagram outlines the critical path for generating a robust model for this scaffold.

PharmacophoreWorkflow Input Input: 2-(3-Me-Py)-Pip-CHO & Analogs Prep Ligand Preparation (Protonation State: Neutral Amide Rotamers: Syn/Anti) Input->Prep 2D to 3D Conf Conformational Analysis (Stochastic Search / OMEGA) Prep->Conf Energy Min Align Molecular Alignment (Flexible vs. Rigid) Conf->Align Pharmacophoric Points Model Pharmacophore Extraction (HBA, HYD, AR, Exclusion) Align->Model Shared Features Valid Validation (Decoys/ROC/AUC) Model->Valid Screening

Figure 1: End-to-end computational workflow for piperidine-carbaldehyde pharmacophore generation.

Detailed Methodology
Step 1: Ligand Preparation
  • Software: LigandScout, MOE, or Schrödinger LigPrep.

  • Directive: Set pH to 7.4. Note that the N-formyl piperidine nitrogen is not protonated at physiological pH (pKa < 1). Ensure the stereochemistry at the piperidine C2 position (chiral center) is defined (usually S for bioactivity in similar alkaloids, but racemate modeling requires both).

  • Critical Check: Generate both E and Z conformers of the formyl group.

Step 2: Conformational Sampling

The 3-methyl group on the pyridine ring creates a high energy barrier for rotation between the piperidine and pyridine rings.

  • Method: Use a Stochastic or Low-Mode MD search (e.g., MOE LowModeMD).

  • Constraint: Apply an energy window of 10 kcal/mol.

  • Target Geometry: Look for the "twisted" conformation where the pyridine ring is roughly perpendicular (60-90°) to the mean plane of the piperidine chair. This minimizes the clash between the 3-methyl group and the piperidine ring protons.

Step 3: Feature Mapping

Map the following features to the low-energy conformers:

Feature TypeCodeLocationFunction
H-Bond Acceptor HBA Formyl Oxygen (

)
Critical for binding Ser/Thr residues in OBPs.
H-Bond Acceptor HBA Pyridine NitrogenVector must point away from the methyl group.
Hydrophobic HYD Piperidine Ring (Centroid)Occupies the hydrophobic pocket.
Hydrophobic HYD 3-Methyl GroupProvides steric selectivity (exclusion volume).
Aromatic Ring AR Pyridine RingPi-stacking or Pi-Cation interactions.
Step 4: Model Merging & Scoring

Align the active analogs based on the Pyridine-Piperidine centroid vector . Use a "Shared Feature" algorithm to identify spatial arrangements common to all active analogs.[1]

  • Exclusion Volumes: Add exclusion spheres around the 3-methyl group if inactive analogs (lacking the methyl) bind but show no activity, suggesting the methyl group is required for a specific steric fit (or conversely, if bulky analogs fail).

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set Strategy

Do not rely solely on random databases. Construct a Targeted Decoy Set :

  • Select: 50 structurally similar but inactive piperidines (e.g., unsubstituted pyridine-piperidines, or N-acetyl variants if N-formyl is specific).

  • Source: DUD-E (Directory of Useful Decoys) or generated via Schrödinger's Decoy Generator.

  • Ratio: Maintain a 1:50 Active:Decoy ratio.

Metrics for Success

Calculate the Receiver Operating Characteristic (ROC) curve.

  • AUC (Area Under Curve): Must be > 0.7 for a predictive model.

  • Enrichment Factor (EF1%): The model should retrieve at least 10x more actives in the top 1% of the screened database than a random selection.

Theoretical Signaling Pathway (Repellent Context)

If modeling for insect repellency, the target is often the Odorant Binding Protein (OBP) / Orco complex.

SignalingPathway Ligand 2-(3-Me-Py)-Pip-CHO (Volatile Ligand) OBP Odorant Binding Protein (AgamOBP1 / AaegOBP1) Ligand->OBP Hydrophobic Partitioning Receptor Olfactory Receptor (OR) / Orco OBP->Receptor Ligand Transfer Signal Sensory Neuron Hyperactivation (Confused Signaling) Receptor->Signal Ion Channel Gating Behavior Avoidance / Repellency Signal->Behavior Negative Chemotaxis

Figure 2: Putative mechanism of action for piperidine-based repellents interacting with olfactory machinery.

Expert Insights & Causality

Why the "Carbaldehyde" (Formyl) Group?

In medicinal chemistry, the N-formyl group is a unique bioisostere.

  • Metabolic Stability: It is more resistant to hydrolysis than simple acetyl groups in certain environments, prolonging the half-life of the repellent on the skin or surface.

  • H-Bonding Vector: The formyl proton is acidic enough to participate in weak CH...O hydrogen bonds, a feature often overlooked in standard pharmacophore generation but critical for high-affinity binding in narrow hydrophobic pockets (like those in Acetylcholinesterase or OBPs).

The "Methyl Switch"

The 3-methyl group on the pyridine is not just a hydrophobic blob; it is a conformational lock . Without it, the pyridine ring rotates freely. With it, the molecule adopts a preferred atropisomer.

  • Modeling Tip: If your pharmacophore does not account for this restricted rotation, you will select false positives that are energetically accessible but entropically unfavorable.

References

  • Katritzky, A. R., et al. (2008).[2] Synthesis and bioassay of improved mosquito repellents predicted from chemical structure.[2] Proceedings of the National Academy of Sciences, 105(21), 7359–7364.

  • Gupta, R. K., et al. (2006). 3D Pharmacophore Model for Insect Repellent Activity and Discovery of New Repellent Candidates.[2][3][4][5] Journal of Molecular Modeling.

  • Barlow, D. J., & Johnson, O. (2010). Conformational analysis of piperidine derivatives: The influence of N-substituents. Journal of Medicinal Chemistry.
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters.[1] Journal of Chemical Information and Modeling, 45(1), 160-169.

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of Piperidine-1-carbaldehyde Scaffolds

Executive Summary The piperidine ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its synthetic tractability and favorable physicochemical properties make...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its synthetic tractability and favorable physicochemical properties make it a "privileged scaffold".[1][2] However, the metabolic liabilities associated with this moiety, particularly when functionalized as a piperidine-1-carbaldehyde, present a significant hurdle in drug development. This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and mitigate the metabolic instability of this scaffold. We will explore the key metabolic pathways, detail robust in vitro experimental protocols, and discuss the application of in silico models to build a predictive and self-validating system for metabolic stability assessment. Our focus is on the causality behind experimental choices, ensuring that each step provides actionable insights for lead optimization.

Introduction: The Metabolic Challenge of the Piperidine-1-carbaldehyde Scaffold

The piperidine scaffold, while offering advantages in modulating lipophilicity and forming key binding interactions, is susceptible to several metabolic transformations.[1][3] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[4] The introduction of a 1-carbaldehyde group introduces additional metabolic complexities. Aldehyde moieties are substrates for multiple enzyme systems, primarily Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[5] Understanding the interplay between these enzymatic systems is crucial for accurately predicting the metabolic fate of piperidine-1-carbaldehyde derivatives.

Key Metabolic Liabilities:

  • CYP-Mediated Oxidation: The piperidine ring itself is prone to oxidation by CYP enzymes, often at the carbons alpha to the nitrogen, which can lead to the formation of lactams.[3][6] The presence of the electron-withdrawing carbaldehyde group can influence the regioselectivity of this oxidation.

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that plays a significant role in the metabolism of aldehydes and N-containing heterocyclic compounds.[7][8] For piperidine-1-carbaldehydes, AO can catalyze the oxidation of the aldehyde to a carboxylic acid, a common metabolic route for aldehydes.[5] AO-mediated metabolism has been implicated in the failure of several late-stage drug candidates, highlighting the importance of its early assessment.[5]

  • Other Enzymatic Pathways: While CYPs and AO are the primary drivers of metabolism for this scaffold, other enzymes such as flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs) may also contribute to a lesser extent, particularly in Phase II conjugation reactions.[9][10]

The following diagram illustrates the primary metabolic pathways for a generic piperidine-1-carbaldehyde scaffold.

cluster_0 Primary Metabolic Pathways Parent Compound Piperidine-1-carbaldehyde Scaffold CYP-Mediated Oxidation Ring Hydroxylation/Lactam Formation Parent Compound->CYP-Mediated Oxidation CYP450s AO-Mediated Oxidation Carboxylic Acid Metabolite Parent Compound->AO-Mediated Oxidation Aldehyde Oxidase Other Pathways Conjugation, etc. Parent Compound->Other Pathways Phase II Enzymes

Caption: Primary metabolic pathways of piperidine-1-carbaldehyde.

A Validated Workflow for In Vitro Metabolic Stability Assessment

A robust assessment of metabolic stability requires a multi-faceted approach, integrating data from various in vitro systems. This workflow is designed to be self-validating, with each stage providing context for the next. Regulatory bodies like the FDA and EMA emphasize the importance of comprehensive in vitro metabolism studies early in drug development.[11][12][13]

The following diagram outlines a comprehensive workflow for assessing the metabolic stability of piperidine-1-carbaldehyde scaffolds.

cluster_workflow In Vitro Metabolic Stability Workflow Start Test Compound (Piperidine-1-carbaldehyde derivative) HLM_Assay Human Liver Microsomal (HLM) Stability Assay Start->HLM_Assay Hepatocyte_Assay Human Hepatocyte Stability Assay HLM_Assay->Hepatocyte_Assay If metabolically unstable Cytosol_S9_Assay Human Liver Cytosol/S9 Stability Assay Hepatocyte_Assay->Cytosol_S9_Assay Confirm AO involvement Reaction_Phenotyping Reaction Phenotyping (CYP & AO Inhibition) Cytosol_S9_Assay->Reaction_Phenotyping Metabolite_ID Metabolite Identification Reaction_Phenotyping->Metabolite_ID Data_Analysis Data Analysis & Interpretation (t½, CLint, Metabolic Pathways) Metabolite_ID->Data_Analysis End Metabolic Stability Profile Data_Analysis->End

Caption: A comprehensive workflow for metabolic stability assessment.

Tier 1: High-Throughput Screening with Human Liver Microsomes (HLM)

The initial assessment of metabolic stability is typically performed using pooled human liver microsomes.[10][14] This subcellular fraction is enriched in CYP enzymes and is a cost-effective method for identifying compounds with high metabolic clearance.[10]

Experimental Protocol: HLM Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (from a reputable commercial supplier) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final organic solvent concentration in the incubation should be less than 1%.

    • Prepare a NADPH regenerating system (e.g., solutions containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

  • Incubation:

    • Pre-warm a mixture of the microsomal protein, phosphate buffer, and test compound (at a final concentration of, for example, 1 µM) at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[15]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[15]

Causality and Interpretation: A short half-life and high intrinsic clearance in the HLM assay are strong indicators of CYP-mediated metabolism.[4] This outcome triggers progression to more comprehensive assays to elucidate the specific pathways and enzymes involved.

Tier 2: Elucidating Complex Metabolism with Human Hepatocytes

If a compound demonstrates significant instability in HLM, the next logical step is to use cryopreserved human hepatocytes.[14] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[10]

Experimental Protocol: Hepatocyte Stability Assay

The protocol is similar to the HLM assay, with the following key differences:

  • Matrix: Use cryopreserved human hepatocytes.

  • Incubation Medium: Use a specialized hepatocyte incubation medium (e.g., Williams' Medium E).

  • Cell Density: Incubate the test compound with a defined density of viable hepatocytes (e.g., 0.5-1.0 x 10^6 cells/mL).

  • No Exogenous Cofactors: Hepatocytes contain endogenous cofactors, so an NADPH regenerating system is not required.

Causality and Interpretation: Comparing the clearance data from hepatocytes and microsomes provides valuable insights.

  • Similar Clearance: Suggests that CYP-mediated metabolism is the dominant pathway.

  • Higher Clearance in Hepatocytes: Indicates the involvement of cytosolic enzymes (like AO) or Phase II conjugation enzymes that are absent or less active in microsomes.

Tier 3: Pinpointing Aldehyde Oxidase Involvement with Cytosol and S9 Fractions

Given the aldehyde moiety, assessing the contribution of AO is critical. Since AO is a cytosolic enzyme, it is not present in microsomal preparations. Therefore, incubations with human liver cytosol or the S9 fraction (which contains both microsomal and cytosolic components) are necessary.[14][16]

Experimental Protocol: Cytosol/S9 Stability Assay

This assay follows a similar procedure to the HLM assay, but with the following modifications:

  • Matrix: Use human liver cytosol or S9 fraction.

  • Cofactors: For S9 fractions, cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for UGTs, PAPS for SULTs) enzymes can be included to assess a broader range of metabolic pathways.[16] For cytosol, no exogenous cofactors are typically needed to assess AO activity.

Causality and Interpretation:

  • Metabolism in Cytosol/S9 but not in HLM: This is a strong indication of metabolism by cytosolic enzymes, with AO being a prime candidate for a piperidine-1-carbaldehyde.

  • Use of AO-specific Inhibitors: To confirm AO's role, parallel incubations can be performed with a known AO inhibitor (e.g., hydralazine). A significant reduction in metabolism in the presence of the inhibitor provides definitive evidence of AO-mediated clearance.

In Silico Predictive Modeling: A Complementary Approach

In parallel with in vitro studies, in silico modeling can provide rapid, early-stage predictions of metabolic liabilities. These models are particularly useful for prioritizing compounds for synthesis and for guiding structural modifications to improve metabolic stability.

Key In Silico Approaches:

  • Site of Metabolism (SOM) Prediction: Several computational tools can predict the most likely sites of metabolism on a molecule. For piperidine-1-carbaldehydes, these tools can help identify which atoms on the piperidine ring are most susceptible to CYP-mediated oxidation and confirm the aldehyde as a likely site for AO activity.[5]

  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific physicochemical properties of a series of analogs with their metabolic stability.[17] These models can then be used to predict the stability of new, unsynthesized compounds.

  • Molecular Docking: Docking the piperidine-1-carbaldehyde scaffold into the active sites of relevant CYP and AO isoforms can provide insights into the binding interactions that precede metabolism.[17][18] This can help explain observed metabolic pathways and guide the design of analogs with reduced affinity for metabolizing enzymes.

Data Summary Table: Representative In Vitro and In Silico Data

ParameterMethodTypical Value RangeInterpretation
t½ (HLM) HLM Stability Assay< 30 min (unstable) to > 120 min (stable)Indicates CYP-mediated metabolic liability.
CLint (HLM) HLM Stability Assay> 50 µL/min/mg (high clearance) to < 10 µL/min/mg (low clearance)Predicts hepatic clearance by CYPs.
t½ (Hepatocytes) Hepatocyte Stability AssayGenerally shorter than HLM t½ if cytosolic enzymes are involved.Provides a more complete picture of hepatic metabolism.
% Metabolism Inhibition (AO Inhibitor) Cytosol/S9 Assay> 50% inhibitionConfirms significant involvement of Aldehyde Oxidase.
Predicted SOM In Silico ModelingAldehyde carbon, alpha-carbons of piperidine ringGuides structural modifications to block metabolism.

Strategies for Enhancing Metabolic Stability

The data generated from the integrated in vitro and in silico workflow provides a clear roadmap for medicinal chemists to improve the metabolic stability of the piperidine-1-carbaldehyde scaffold.

Common Strategies:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups (e.g., methyl, cyclopropyl) near the predicted sites of metabolism can prevent the enzyme from accessing and oxidizing that position.[4]

  • Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[4][19]

  • Modulating Electronic Properties: Altering the electronic properties of the piperidine ring or the carbaldehyde group through the introduction of electron-withdrawing or electron-donating groups can influence the susceptibility to enzymatic attack.

  • Scaffold Hopping: In cases of intractable metabolic instability, replacing the piperidine-1-carbaldehyde scaffold with a bioisosteric alternative that possesses improved metabolic properties may be necessary.[15]

Conclusion: A Proactive Approach to Metabolic De-risking

The piperidine-1-carbaldehyde scaffold, while promising, requires a proactive and systematic approach to address its inherent metabolic liabilities. By integrating high-throughput in vitro assays with insightful in silico modeling, researchers can build a comprehensive and self-validating understanding of a compound's metabolic fate. This guide provides a robust framework for identifying metabolic "soft spots," elucidating the contributions of key enzyme systems like CYPs and AO, and strategically guiding medicinal chemistry efforts to design drug candidates with optimized metabolic stability and a higher probability of clinical success.

References

  • Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. Available at: [Link]

  • Assay Development of High Content Metabolic Stability and Aldehyde Oxidase Benchmarking Tool for Drug Discovery. Neuropsychiatry (London). Available at: [Link]

  • Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. PubMed. Available at: [Link]

  • Assay Development of High Content Metabolic Stability and Aldehyde Oxidase Benchmarking Tool for Drug Discovery. Neuropsychiatry (London). Available at: [Link]

  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. ResearchGate. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • Metabolic Stability. Frontage Laboratories. Available at: [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. Available at: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • Fast Methods for Prediction of Aldehyde Oxidase-Mediated Site-of-Metabolism. PMC. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. Semantic Scholar. Available at: [Link]

  • Human Aldehyde Oxidase. Hypha Discovery. Available at: [Link]

  • Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. ResearchGate. Available at: [Link]

  • Aldehyde Oxidase. Harvard Catalyst Profiles. Available at: [Link]

  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. PMC. Available at: [Link]

  • Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. bioRxiv. Available at: [Link]

  • Enzymatic reactions towards aldehydes: An overview. PMC. Available at: [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. Semantic Scholar. Available at: [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. PMC. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical and Experimental Pharmacology. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Special Issue : Aldehyde Toxicity and Metabolism. MDPI. Available at: [Link]

Sources

Exploratory

Structural Elucidation and Pharmacophore Mapping of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Scaffolds

Executive Summary This technical guide details the methodology for identifying and characterizing the active binding determinants ("active sites") of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde and its derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the methodology for identifying and characterizing the active binding determinants ("active sites") of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde and its derivatives. This scaffold—a hybrid of a 3-picoline and an N-formylated piperidine—presents unique steric and electronic challenges due to the restricted rotation of the N-formyl group and the atropisomerism induced by the 3-methyl substitution.

This document serves drug development professionals by establishing a self-validating workflow to map these ligands against biological targets (e.g., nAChR, 5-HT receptors) or catalytic metal centers.

Part 1: Structural Dynamics & Electronic Profiling

Before identifying where the ligand binds (the protein active site), one must identify the "active" moieties within the ligand itself (the pharmacophore).

The Pharmacophoric Tetrad

The 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde ligand possesses four distinct interaction vectors that define its "active sites":

MoietyElectronic NatureBinding Role
Pyridine Nitrogen (N_py)

Hybridized, Basic
Primary Anchor: H-bond acceptor or Metal coordination site (

-donor).
Piperidine Nitrogen (N_pip) Amide-like (due to formyl), Non-basicStructural Pivot: The

resonance planarizes the N1 center, restricting conformational freedom.
Formyl Oxygen (C=O) Hard NucleophileSecondary Anchor: H-bond acceptor. Its orientation (syn/anti) dictates the binding mode.
3-Methyl Group Hydrophobic, Steric BulkConformational Lock: Forces the pyridine and piperidine rings out of coplanarity (dihedral angle twist), creating a chiral axis or specific hydrophobic fit.
Rotameric Switching

The N-formyl group exhibits restricted rotation around the N-C(O) bond, creating distinct E (trans) and Z (cis) rotamers.

  • Implication: The "active site" of the ligand changes shape in solution.

  • Critical Check: In biological assays, the energy barrier for rotation (~16-18 kcal/mol) may be high enough that only one rotamer binds. You must determine the bio-active conformation using the NMR protocols below.

Part 2: Computational Identification of Binding Sites (In Silico)

Prior to wet-lab synthesis, computational modeling must predict the ligand's "active" surface.

Molecular Electrostatic Potential (MEP) Mapping

Objective: Visualize electron density to predict H-bond acceptor/donor sites.

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) of the ligand.

  • Surface Generation: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).

  • Analysis:

    • Red Regions (Negative): Pyridine N and Formyl O. These target positive residues (Lys, Arg) or metal centers.

    • Blue Regions (Positive): Piperidine ring hydrogens. These target electron-rich pockets (Asp, Glu).

Blind Docking Protocol

Objective: Identify the binding pocket on a target protein (e.g., AChBP or 5-HT1A) without prior bias.

  • Grid Generation: Define a search space encompassing the entire protein surface (Blind Docking).

  • Sampling: Use a Lamarckian Genetic Algorithm (LGA) with high exhaustiveness (exhaustiveness = 32-64).

  • Clustering: Group poses by RMSD (< 2.0 Å). The most populated cluster usually represents the thermodynamic "active site."

Part 3: Experimental Validation (Epitope Mapping)

This section details the Saturation Transfer Difference (STD) NMR protocol.[1][2][3][4] This is the industry "gold standard" for identifying exactly which atoms of the ligand are in direct contact with the receptor's active site.

STD-NMR Workflow

This protocol validates the in silico predictions by physically measuring magnetization transfer from the protein to the ligand.

Diagram 1: The STD-NMR Epitope Mapping Workflow

STD_NMR_Workflow SamplePrep Sample Preparation (Ligand Excess 100:1) OnRes On-Resonance Irradiation (Protein Saturation) SamplePrep->OnRes Select Freq (-1 to -2 ppm) OffRes Off-Resonance Reference (No Saturation) SamplePrep->OffRes Select Freq (40 ppm) Difference Subtraction (Off - On) OnRes->Difference Transfer Saturation OffRes->Difference Reference Signal EpitopeMap Epitope Map (Active Site ID) Difference->EpitopeMap Signal Intensity Analysis

Caption: Workflow for isolating ligand-protein contacts. High STD signals indicate close proximity (< 5 Å) to the receptor active site.

Detailed Protocol

Reagents:

  • Deuterated Buffer (PBS in D2O, pH 7.4).

  • Target Protein (10-20 µM).

  • Ligand (1-2 mM, ensuring >50-fold excess).

Step-by-Step:

  • Optimization: Acquire a standard 1H-NMR of the ligand to assign all peaks. Note the distinct shifts for the cis/trans formyl rotamers.

  • On-Resonance: Irradiate the protein selectively (usually at -1.0 ppm or in the aromatic region if ligand signals do not overlap) using a train of Gaussian pulses (saturation time 2s).

    • Mechanism:[5] Saturation spreads through the protein via spin diffusion.[2]

  • Transfer: If the ligand binds, saturation transfers to the ligand protons at the interface.

  • Off-Resonance: Acquire a reference spectrum with irradiation far from any signal (e.g., 40 ppm).

  • Subtraction: Subtract the On-Resonance FID from the Off-Resonance FID.

    • Result: Only protons in close contact with the protein active site will appear as positive peaks.

  • Normalization: Calculate the STD Amplification Factor (A_STD) :

    
    
    Where 
    
    
    
    is the off-resonance intensity and
    
    
    is the on-resonance intensity.

Interpretation:

  • High A_STD (100%): The "Active Site" of the ligand. (Likely the Pyridine-CH3 or specific Piperidine ring protons).[6]

  • Low A_STD (<20%): Solvent-exposed regions.

Part 4: Structure-Activity Relationship (SAR) Logic

Once the binding mode is confirmed, use the following logic to optimize the ligand.

Diagram 2: Pharmacophore Interaction Logic

Pharmacophore_Logic Ligand_Core 2-(3-Me-Py)-Pip-CHO Py_N Pyridine N (Basic) Ligand_Core->Py_N Formyl Formyl O (Acceptor) Ligand_Core->Formyl Methyl 3-Methyl (Steric) Ligand_Core->Methyl Chiral C2 Chiral Center Ligand_Core->Chiral Receptor_Cat Cationic Site (Arg/Lys/Metal) Py_N->Receptor_Cat Coordination/Salt Bridge Receptor_HBD H-Bond Donor (Ser/Thr) Formyl->Receptor_HBD H-Bonding Receptor_Pock Hydrophobic Pocket Methyl->Receptor_Pock Van der Waals

Caption: Interaction map detailing how ligand moieties map to receptor active sites.

Data Summary Table: Expected SAR Trends
ModificationEffect on "Active Site" RecognitionOutcome
Remove 3-Methyl Restores coplanarity of rings.Loss of Selectivity. The twisted conformation is often required for chiral discrimination in receptors.
Hydrolysis of Formyl Restores basic Piperidine NH.** altered pKa.** Drastically changes solubility and electrostatic binding; creates a secondary cation.
Reduction to N-Methyl Converts Amide to Amine.Increased Basicity. Changes from H-bond acceptor (C=O) to hydrophobic donor.

References

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry. Link

  • Angulo, J., et al. (2018). Differential Epitope Mapping by STD NMR Spectroscopy To Reveal the Nature of Protein–Ligand Contacts. Chemistry – A European Journal. Link

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Link

  • Giem, N., et al. (2024). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach. Analytical Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Executive Summary & Strategic Analysis The target molecule, 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , represents a specialized class of N-formyl heterocycles often utilized as "scaffold-hopping" intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , represents a specialized class of N-formyl heterocycles often utilized as "scaffold-hopping" intermediates in medicinal chemistry. The N-formyl group in this context serves two primary roles:

  • Protective Function: Masking the secondary amine to prevent oxidation or side reactions during subsequent functionalization of the pyridine ring.

  • Pharmacophore Installation: Acting as a bioisostere for amides or as a precursor for generating iminium ions in Vilsmeier-Haack-type cyclizations.

Synthetic Challenge: The core challenge in synthesizing this molecule lies in the steric environment of the piperidine nitrogen. The bulky 3-methylpyridin-2-yl group at the C2 position creates significant steric hindrance, shielding the nitrogen nucleophile. Standard thermal formylation (e.g., refluxing in ethyl formate) often suffers from poor kinetics and incomplete conversion in such hindered systems.

Selected Methodology: To ensure high yield and purity, this protocol utilizes an EDCI-mediated coupling with Formic Acid .[1] This method operates under mild conditions (Room Temperature), driving the equilibrium forward through the formation of an activated O-acylisourea intermediate, effectively overcoming the steric barrier without the need for harsh thermal forcing which could degrade the pyridine moiety.

Reaction Mechanism & Pathway Visualization

The synthesis proceeds via a nucleophilic acyl substitution. The carbodiimide (EDCI) activates formic acid, creating a reactive intermediate that is readily attacked by the secondary amine of the piperidine ring.

ReactionPathway Start 2-(3-Methylpyridin-2-yl)piperidine (Starting Amine) Intermediate Activated O-Acylisourea Intermediate Start->Intermediate Nucleophilic Attack Reagents Formic Acid + EDCI (Activation) Reagents->Intermediate Activation Product 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde Intermediate->Product Elimination of Urea (Irreversible Step)

Figure 1: Mechanistic pathway for the EDCI-mediated N-formylation.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RolePurity/Grade
2-(3-Methylpyridin-2-yl)piperidine 1.0Limiting Reagent>95% (HPLC)
Formic Acid 1.5Acyl Source98%+
EDCI·HCl 1.5Coupling AgentReagent Grade
HOBt (Anhydrous) 1.5Additive (Racemization suppression)>97%
DIPEA (N,N-Diisopropylethylamine) 2.0BaseAnhydrous
Dichloromethane (DCM) SolventReaction MediumAnhydrous
Step-by-Step Procedure

Phase 1: Activation (0 - 15 mins)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Formic Acid (1.5 eq) and anhydrous DCM (0.2 M concentration relative to amine).

  • Cool the solution to 0 °C using an ice/water bath.

  • Add EDCI·HCl (1.5 eq) and HOBt (1.5 eq) in a single portion. Stir for 15 minutes to allow the formation of the active ester. Note: The solution may become slightly cloudy.

Phase 2: Coupling (15 mins - 4 hours) 5. In a separate vial, dissolve 2-(3-Methylpyridin-2-yl)piperidine (1.0 eq) and DIPEA (2.0 eq) in a minimal amount of DCM. 6. Add the amine solution dropwise to the activated formic acid mixture at 0 °C. 7. Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) . 8. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Target: Disappearance of the amine starting material (M+H).
  • Typical Duration: 2 to 4 hours.[2][3]

Phase 3: Work-up & Isolation 9. Quench: Once complete, dilute the reaction mixture with DCM (2x reaction volume). 10. Wash: Wash the organic phase sequentially with:

  • 1M HCl (mild wash to remove unreacted pyridine/amine traces - perform quickly to avoid amide hydrolysis).
  • Saturated NaHCO₃ (to neutralize excess acid).[2]
  • Brine (saturated NaCl).[2]
  • Dry: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
  • Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 35 °C to yield the crude oil.
Purification Strategy

While the crude product is often sufficiently pure (>90%), analytical grade material requires Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% DCM to 95:5 DCM/MeOH.

  • Detection: UV at 254 nm (Pyridine chromophore).

Operational Workflow Diagram

Workflow Setup Setup: Flame-dry RBF N2 Atmosphere Activation Activation: Formic Acid + EDCI + HOBt (0°C in DCM) Setup->Activation Addition Addition: Add Amine + DIPEA (Dropwise) Activation->Addition Reaction Reaction: Warm to RT Stir 2-4 Hours Addition->Reaction Check QC Check: TLC/LCMS (Consumption of Amine) Reaction->Check Check->Reaction Incomplete Workup Workup: Wash (HCl -> NaHCO3 -> Brine) Dry (Na2SO4) Check->Workup Complete Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Quality Control & Expected Data

To validate the identity of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , compare experimental data against these expected parameters:

  • 1H NMR (CDCl₃, 400 MHz):

    • Formyl Proton (-CHO): Distinct singlet or rotameric pair around δ 8.0 - 8.2 ppm . This is the diagnostic peak for N-formylation.

    • Pyridine Protons: Three aromatic protons in the region δ 7.0 - 8.5 ppm .

    • Methyl Group: Singlet around δ 2.3 - 2.5 ppm .

    • Piperidine Ring: Multiplets in the δ 1.5 - 4.0 ppm range. Note that N-formylation restricts rotation, often causing signal broadening or distinct rotamers (cis/trans isomers) in the NMR spectrum at room temperature.

  • Mass Spectrometry (ESI+):

    • Calculate Molecular Weight: C₁₂H₁₆N₂O = 204.27 g/mol .

    • Expected Peak: [M+H]⁺ = 205.3 .

References

  • National Institutes of Health (NIH). (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]

Sources

Application

Reagents for formylation of 2-(3-methylpyridin-2-yl)piperidine

Application Note: Reagents and Protocols for the N-Formylation of 2-(3-Methylpyridin-2-yl)piperidine Introduction & Mechanistic Rationale The N-formylation of secondary amines is a fundamental transformation in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the N-Formylation of 2-(3-Methylpyridin-2-yl)piperidine

Introduction & Mechanistic Rationale

The N-formylation of secondary amines is a fundamental transformation in drug development, frequently utilized to install a stable protecting group or a critical pharmacophore in active pharmaceutical ingredients (APIs). The target substrate, 2-(3-methylpyridin-2-yl)piperidine , presents a unique synthetic challenge due to its severe steric hindrance.

As an Application Scientist, it is critical to understand the structural causality dictating reagent selection for this molecule:

  • Regioselectivity : The molecule possesses two nitrogen atoms: an aromatic pyridine nitrogen and an aliphatic piperidine nitrogen. Under standard formylation conditions, the reaction is highly regioselective for the more basic and nucleophilic secondary piperidine nitrogen.

  • Steric Shielding : The bulky 3-methylpyridin-2-yl group at the C2 position of the piperidine ring creates a massive steric shield. The restricted rotation of the biaryl-like C-C bond between the piperidine and pyridine rings, exacerbated by the 3-methyl group, forces the molecule into a conformation that physically blocks the trajectory of bulky electrophiles.

  • Reagent Causality : Because of this steric encumbrance, standard reagents like refluxing ethyl formate often result in sluggish kinetics and incomplete conversion. Therefore, highly reactive mixed anhydrides, specifically Acetic Formic Anhydride (AFA) , are required. AFA operates via a nucleophilic acyl substitution mechanism. The formyl carbonyl carbon is significantly less hindered and more electrophilic than the acetyl carbonyl carbon, ensuring that the hindered amine selectively attacks the formyl group, expelling acetic acid as a leaving group [1].

Reagent Comparative Analysis

Selecting the correct reagent is a balance of reactivity, scalability, and environmental impact. The table below summarizes the quantitative and qualitative data for formylating sterically hindered secondary amines.

Reagent SystemReactivity ProfileReaction TimeOptimal TempYield (Hindered Amines)Scalability & Mechanistic Notes
Acetic Formic Anhydride (AFA) Extremely High15–30 min-20 °C to 0 °C>95%Gold Standard . Highly exothermic; requires strictly anhydrous conditions to prevent reagent quenching [2].
Formic Acid + Sodium Formate Moderate12–24 hours70–80 °C70–85%Greener Alternative . Solvent-free, but requires prolonged heating for sterically encumbered substrates [3].
Ethyl Formate Low24–48 hours54 °C (Reflux)<50%Poor choice for alpha-substituted piperidines. Trajectory of attack is blocked by the 3-methylpyridin-2-yl group.

Standard Operating Procedures (SOPs)

Protocol A: In Situ Generation of AFA and N-Formylation (Recommended)

This protocol relies on a self-validating system: the generation of AFA is visually confirmed by a slight exotherm, while the rapid consumption of the amine validates the formylation step. AFA is highly sensitive to moisture, which can hydrolyze the reagent and reduce yields [2].

Step 1: In Situ AFA Generation

  • In a flame-dried, argon-purged 50 mL round-bottom flask, add Acetic Anhydride (2.5 mmol, 2.5 eq). Cool the flask to 0 °C using an ice bath.

  • Add anhydrous Formic Acid (3.0 mmol, 3.0 eq) dropwise over 5 minutes.

  • Remove the ice bath and heat the mixture to 50–55 °C for 2 hours to ensure complete thermodynamic formation of the mixed anhydride [1].

  • Cool the resulting AFA solution to -20 °C using a dry ice/ethylene glycol bath to prevent side reactions during amine addition.

Step 2: Nucleophilic Acyl Substitution 5. Dissolve 2-(3-methylpyridin-2-yl)piperidine (1.0 mmol, 1.0 eq) in 2.0 mL of anhydrous dichloromethane (DCM). 6. Add the amine solution dropwise to the AFA mixture at -20 °C to strictly control the exothermic reaction. 7. Stir the reaction for 15 to 30 minutes. The reaction reaches completion rapidly, overcoming the steric bulk of the alpha-substituent [1].

Step 3: Quench and Workup 8. Critical Step : Quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. This neutralizes the acetic acid byproduct and excess formic acid, preventing acid-catalyzed hydrolysis of the newly formed formamide. 9. Extract the aqueous layer with DCM (3 x 10 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-formyl derivative.

Protocol B: Catalytic Sodium Formate Method (Solvent-Free)

For larger-scale synthesis where highly exothermic AFA generation poses a thermal hazard, this greener, solvent-free method utilizing a catalytic amount of sodium formate can be utilized, albeit with longer reaction times [3].

  • To a 20 mL reaction vial, add 2-(3-methylpyridin-2-yl)piperidine (1.0 mmol, 1.0 eq), Formic Acid (85% aqueous, 5.0 mmol, 5.0 eq), and Sodium Formate (0.2 mmol, 0.2 eq) [3].

  • Seal the vial and heat the mixture to 70 °C with vigorous stirring for 12–24 hours.

  • Monitor the reaction progress via LC-MS or TLC (DCM/MeOH 9:1).

  • Upon completion, cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water (2 x 10 mL) and saturated NaHCO₃ (10 mL).

  • Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.

Experimental Workflow Diagram

Workflow Start Reagent Prep: Acetic Anhydride + Formic Acid Heat Heat at 55°C for 2h (In situ AFA Generation) Start->Heat Cool Cool to -20°C (Prevent side reactions) Heat->Cool AddAmine Add 2-(3-methylpyridin-2-yl)piperidine (Sterically Hindered Amine) Cool->AddAmine React Nucleophilic Attack at Formyl Carbon (15-30 mins) AddAmine->React Quench Quench with sat. NaHCO3 (Neutralize Acetic Acid Byproduct) React->Quench Product Isolated N-Formyl Piperidine Derivative Quench->Product

Figure 1: Experimental workflow for AFA-mediated N-formylation of sterically hindered amines.

References

  • Krumm, L. E., et al. "Formylation of Amines." Molecules 17.12 (2012): 14629-14651. URL:[Link]

  • Jung, S. H., et al. "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." Bulletin of the Korean Chemical Society 23.1 (2002): 149-150. URL:[Link]

Sources

Method

Application Note: Solvent Selection &amp; Handling of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

[1][2] Part 1: Executive Summary & Physicochemical Profile[1][2][3][4] Introduction The compound 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde represents a specific class of N-formyl piperidine derivatives often util...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Physicochemical Profile[1][2][3][4]

Introduction

The compound 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde represents a specific class of N-formyl piperidine derivatives often utilized as advanced intermediates in the synthesis of CGRP antagonists and other CNS-active agents.[1][] Its structure features a lipophilic 3-methylpyridine moiety attached to a polar N-formyl piperidine core.[1][]

Successful handling of this compound requires balancing the dual nature of its polarity: the hydrophilic amide-like character of the N-formyl group and the lipophilic/basic aromatic character of the substituted pyridine ring.[1][][3] This guide provides a scientifically grounded protocol for solvent selection, stock preparation, and stability management.[][3]

Structural Analysis & Solubility Logic
Structural ComponentChemical CharacterSolvent Affinity Implications
Piperidine Ring Saturated HeterocycleProvides moderate lipophilicity; soluble in common organics.[1][]
N-Formyl Group (Carbaldehyde) Amide-like (

)
Polar Aprotic. Enhances solubility in DMSO, DMF, and alcohols.[1][][3] Reduces basicity of the piperidine nitrogen significantly.[][3]
3-Methylpyridine Aromatic HeterocycleBasic & Lipophilic. Soluble in chlorinated solvents and aromatics.[1][3] The pyridine nitrogen (

) allows for pH-dependent solubility manipulation.[1][]

Key Insight: Unlike simple piperidines, the N-formyl group renders the piperidine nitrogen non-basic.[1][][3] Therefore, solubility in aqueous acid is driven solely by the protonation of the pyridine nitrogen.[][3]

Part 2: Solvent Selection Matrix

The choice of solvent is strictly dictated by the downstream application.[][3] Use the table below to select the optimal solvent system.

Application-Specific Solvent Recommendations
ApplicationPrimary SolventSecondary OptionsTechnical Rationale
Biological Assays (In Vitro) DMSO (Dimethyl Sulfoxide)Ethanol (absolute)DMSO dissolves the compound at high concentrations (>100 mM) and is compatible with cellular assays after dilution.[1][]
NMR Spectroscopy CDCl

(Chloroform-d)
DMSO-

, MeOD
Chloroform minimizes signal overlap and effectively solvates the lipophilic pyridine ring.[1][][3] DMSO-

is required if the sample contains residual water or salts.[1][]
HPLC / LC-MS Acetonitrile MethanolAcetonitrile provides sharper peak shapes for amides and avoids the potential (though rare) transesterification/hemiacetal risks associated with alcohols.[1][][3]
Synthesis / Reaction DCM (Dichloromethane)THF, TolueneExcellent solubility in chlorinated solvents.[][3] DCM is easily removed.[][3] Toluene is preferred for high-temperature reactions.[1][]
Purification (Flash) DCM / MeOH Ethyl Acetate / HexaneA gradient of 0–10% Methanol in DCM is typically required to elute this moderately polar compound.[1][][3]
Solubility Decision Tree (DOT Visualization)

SolventSelection Start Start: Define Application BioAssay Biological Screening? Start->BioAssay Synthesis Chemical Synthesis? Start->Synthesis Analysis Analytical (HPLC/NMR)? Start->Analysis DMSO Select DMSO (Stock > 10 mM) BioAssay->DMSO Yes DCM Select DCM or THF Synthesis->DCM Standard TempCheck High Temp (>40°C)? Synthesis->TempCheck Optimization Protic Avoid Protic Solvents if possible (NMR) Analysis->Protic Dilution Aqueous Dilution (Keep DMSO < 1%) DMSO->Dilution TempCheck->DCM No Toluene Select Toluene TempCheck->Toluene Yes ACN Select Acetonitrile (LC-MS Grade) Protic->ACN

Figure 1: Decision logic for solvent selection based on experimental intent.

Part 3: Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, precipitation-free stock solution for serial dilution.

Materials:

  • Compound: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (MW ≈ 204.27 g/mol )[1][]

  • Solvent: DMSO (Anhydrous, ≥99.9%)[][3]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1][]

Procedure:

  • Weighing: Accurately weigh 2.04 mg of the compound into the amber vial.

    • Note: If the compound is an oil/viscous liquid, weigh by difference using a syringe or positive displacement pipette.[][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds.

    • Visual Check: The solution should be clear and colorless to pale yellow.[][3] If particulates persist, sonicate for 2 minutes at room temperature.[][3]

  • Storage: Flush the headspace with nitrogen or argon to prevent moisture absorption (DMSO is hygroscopic).[][3] Store at -20°C.

    • Stability:[1][][3] Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot if necessary).[1][]

Protocol B: Solubility Testing for Process Development

Objective: Determine the saturation limit in a specific solvent (e.g., for crystallization).[][3]

  • Place 10 mg of compound in a clear HPLC vial.

  • Add solvent in 50 µL increments at 25°C.

  • Vortex after each addition and observe for 5 minutes.

  • Endpoint: Clear solution with no refraction lines (schlieren patterns).

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).[][3]
    
Protocol C: Aqueous Dissolution (pH Adjustment)

Context: This compound is poorly soluble in neutral water (


). To dissolve in aqueous media (e.g., for oral dosing studies), you must exploit the basicity of the pyridine ring.[][3]
  • Acidification: Use 0.1 M HCl or Citrate Buffer (pH 4.0).[1][][3]

  • Mechanism: Protonation of the pyridine nitrogen (

    
    ) creates a cationic species, drastically increasing aqueous solubility.[]
    
  • Caution: Avoid strong acids (

    
    ) for prolonged periods to prevent hydrolysis of the N-formyl group (deformylation).[1][][3]
    

Part 4: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation upon water dilution "Crash-out" effect due to high lipophilicity of the methyl-pyridine.[1][]Ensure final organic co-solvent (DMSO/EtOH) is at least 5-10% if pH is neutral.[1][] Alternatively, lower pH to <5.[][3]0.
New peak in HPLC (RT shift) Hydrolysis of the formyl group (Deformylation).[][3]Check solvent pH.[][3] Avoid storing in acidic methanol/water mixtures for >24 hours.[][3] Use Acetonitrile/Water for analysis.[][3]
Cloudiness in Chloroform Water contamination (Compound is hygroscopic).[][3]Dry the solution over anhydrous

and filter.

Part 5: References

  • PubChem Compound Summary. N-Formylpiperidine (CID 17429).[1][][3][4] National Center for Biotechnology Information.[][3] [Link][][4][5]

  • Reichardt, C. (2003).[][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][] (General reference for solvent polarity and solubility principles).

  • European Chemical Agency (ECHA). Registration Dossier: 1-Formylpiperidine.[1][][3] (Physicochemical data source for structural analogs).[][3] [Link]Note: URL is representative of ECHA database structure.[1][]

  • Li, J. J. (2014).[][3] Name Reactions in Heterocyclic Chemistry. Wiley.[][3] (Reference for pyridine/piperidine synthesis and stability).

(Note: Specific experimental data for the exact 3-methyl substituted analog is derived from structure-activity relationships (SAR) of the parent N-formyl piperidine and pyridine classes.)[1][]

Sources

Application

Catalytic hydrogenation conditions for pyridyl-piperidine intermediates

Application Note: Optimized Catalytic Hydrogenation of Pyridyl-Piperidine Intermediates Executive Summary The reduction of pyridine derivatives to piperidines is a cornerstone transformation in medicinal chemistry, yield...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Catalytic Hydrogenation of Pyridyl-Piperidine Intermediates

Executive Summary

The reduction of pyridine derivatives to piperidines is a cornerstone transformation in medicinal chemistry, yielding pharmacophores essential for Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines. While thermodynamically favorable, this reaction is kinetically inhibited by the poisoning of catalyst surfaces by the basic nitrogen lone pair.

This guide moves beyond generic procedures, providing a mechanistic rationale for catalyst selection (Rh vs. Pt vs. Pd), solvent effects, and acid promotion. It details protocols for achieving high cis-diastereoselectivity and quantitative conversion under scalable conditions.

Mechanistic Principles & Critical Parameters[1][2]

To design a self-validating protocol, one must understand the competition at the catalyst surface.

The Catalyst Poisoning Paradox

Pyridines are strong


-donors. The nitrogen lone pair binds tightly to metal surfaces (particularly Pd and Pt), preventing the 

-system from lying flat for hydrogenation.
  • The Fix: Protonation (using acidic media) or steric shielding blocks this "perpendicular" adsorption mode, forcing the pyridine ring to adopt a "flat" orientation amenable to hydride transfer.

Catalyst Selection Matrix

Different metals exhibit distinct affinities and selectivities.

CatalystActive SpeciesPrimary UtilityConditionsSelectivity Profile
5% Rh/C Rh(0)Best for Stereocontrol Low T (25-40°C), Low P (3-5 bar)High cis-selectivity; tolerates some functional groups.
PtO₂ (Adams') Pt(0)Robust / Difficult Substrates Med T, Med P (10-50 bar), Acidic solventHighly active; resistant to poisoning in AcOH.
Pd/C Pd(0)Chemoselectivity High T (>60°C), High P (>50 bar)Often requires strong acid; good for removing halogens (side reaction risk).
Ru/C Ru(0)Cost/Scale High P (>80 bar), High TLower activity; used in bulk industrial processes.

Stereochemical Control: The "Anchor" Effect

When substituting pyridines (e.g., 2- or 3-substituted), the resulting piperidine has stereocenters.

  • Mechanism: The substituent anchors the molecule to the catalyst surface. Hydrogen adds sequentially from the catalyst surface (bottom face), pushing the substituents "up."

  • Result: Heterogeneous hydrogenation overwhelmingly favors the cis -isomer.

  • Protocol Adjustment: To maximize cis-selectivity, use Rh/C at lower temperatures. High temperatures promote desorption/readsorption, leading to isomerization and lower diastereomeric ratios (dr).

Experimental Protocols

Protocol A: High-Fidelity cis-Reduction (Rh-Catalyzed)

Target: Stereochemically complex intermediates sensitive to harsh conditions.

Reagents:

  • Substrate: 3-substituted pyridine (1.0 equiv)

  • Catalyst: 5% Rh on Carbon (5 wt% loading relative to substrate)

  • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE)

  • Additive: Acetic Acid (1.0 equiv - optional, only if reaction stalls)

Step-by-Step:

  • Inerting: Purge the autoclave 3x with N₂ to remove O₂ (pyrophoric hazard).

  • Loading: Charge substrate and solvent. Add catalyst as a slurry in solvent (DO NOT add dry catalyst to flammable solvent).

  • Pressurization: Charge H₂ to 5 bar (75 psi) .

  • Reaction: Stir at 40°C for 6–12 hours.

    • Validation Check: Monitor H₂ uptake curve. A plateau indicates completion.

  • Workup: Filter through a Celite® pad (keep wet to prevent sparking). Rinse with MeOH. Concentrate filtrate.[1]

Protocol B: Robust Scale-Up Reduction (Pt-Catalyzed)

Target: Unreactive pyridines or bulk synthesis where stereochemistry is less critical.

Reagents:

  • Substrate: Pyridine derivative[1][2][3][4][5][6][7][8]

  • Catalyst: PtO₂ (Adams' Catalyst) (2–5 wt% loading)

  • Solvent: Glacial Acetic Acid (AcOH)[2]

  • Pressure: 50 bar (725 psi)

Step-by-Step:

  • Preparation: Dissolve substrate in AcOH.

  • Activation: Add PtO₂. Note: PtO₂ is a pre-catalyst; it reduces to active Pt(0) in situ.

  • Reaction: Heat to 60°C under 50 bar H₂.

  • Quench (Critical):

    • Cool to RT and vent H₂.

    • Validation Check: Check pH. The mixture is highly acidic.

    • Slowly add 5M NaOH or Na₂CO₃ at 0°C to pH > 10 to liberate the free piperidine base.

  • Extraction: Extract with DCM or EtOAc (piperidines are water-soluble at neutral/acidic pH; high pH is mandatory for extraction).

Visualization of Workflows

Figure 1: Mechanistic Pathway & Poisoning Prevention

Caption: The mechanism illustrates the competition between N-lone pair poisoning (perpendicular) and the desired


-adsorption (flat). Acid blocks the lone pair, facilitating hydrogenation.

Pyridine_Hydrogenation_Mechanism Substrate Pyridine Substrate Poisoned Poisoned State (N-Metal Bond) Substrate->Poisoned Neutral pH (Strong Interaction) Activated Activated State (Protonated/Blocked N) Substrate->Activated + Acid (H+) or Steric Bulk Poisoned->Activated Add Acid Adsorbed Flat Adsorption (π-bonding) Activated->Adsorbed Surface Affinity H_Add Stepwise H-Addition (Syn-facial) Adsorbed->H_Add + H2 Product Cis-Piperidine H_Add->Product Desorption

Figure 2: Operational Workflow for Protocol B (Acid Mediated)

Caption: Step-by-step execution flow for the acid-mediated hydrogenation using PtO₂, highlighting the critical neutralization step.

Protocol_B_Workflow Start Start: Substrate + AcOH CatLoad Add PtO2 Catalyst (Inert Atmosphere) Start->CatLoad React Pressurize (50 bar H2) Heat to 60°C CatLoad->React Check Check H2 Uptake / LCMS React->Check Check->React Incomplete Vent Cool & Vent H2 Purge N2 Check->Vent Complete Neutralize CRITICAL: Basify to pH > 10 (Liberate Free Base) Vent->Neutralize Extract Extract (DCM/EtOAc) Dry & Concentrate Neutralize->Extract

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv) Catalyst PoisoningAdd 1.0 eq. HCl or AcOH. Switch to PtO₂.
Low cis-selectivity Temperature too highLower T to <40°C. Switch to Rh/C.
Dehalogenation (Loss of Cl/Br) Pd-mediated oxidative additionAvoid Pd. Use PtO₂ or Rh/C. Add thiophene (trace) to poison high-activity sites (advanced).
No Product in Organic Layer pH IncorrectPiperidines are basic.[1] Ensure aqueous layer is pH > 10 before extraction.

References

  • Glorius, F., et al.Efficient Asymmetric Hydrogenation of Pyridines.Chem. Eur. J., 2004. (Detailed insights on stereoselectivity).
  • Shida, N., et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[9]J. Am. Chem. Soc., 2024.[10] Available at: [Link]

  • RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Available at: [Link]

Sources

Method

Retrosynthetic analysis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Application Note: Retrosynthetic Analysis & Synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Executive Summary & Scientific Context The target molecule, 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Retrosynthetic Analysis & Synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Executive Summary & Scientific Context

The target molecule, 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , is a structural analog of N-formyl anabasine. Anabasine (2-(pyridin-2-yl)piperidine) is a minor tobacco alkaloid and a potent nicotinic acetylcholine receptor (nAChR) agonist. The introduction of a methyl group at the 3-position of the pyridine ring and a formyl group on the piperidine nitrogen alters the steric and electronic profile, potentially modulating receptor subtype selectivity (e.g.,


7 vs 

4

2).

This guide details a high-fidelity synthetic route designed for scalability and reproducibility. The core challenge addressed here is the regioselective reduction of a bipyridine system. We utilize the steric bulk of the 3-methyl group to direct hydrogenation exclusively to the adjacent unsubstituted ring, avoiding the need for complex protecting group strategies.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the construction of the C–C bond between the heterocycles early in the sequence, utilizing robust cross-coupling chemistry, followed by functional group interconversion (FGI).

Strategic Disconnections:

  • C–N Disconnection: The formyl group is removed to reveal the secondary amine, 2-(3-methylpyridin-2-yl)piperidine.

  • Selectivity Pivot: The piperidine ring is traced back to a pyridine ring. This simplifies the target to an aromatic precursor, 3-methyl-2,2'-bipyridine .

  • C–C Disconnection: The bipyridine core is disconnected at the inter-ring bond, leading to commercially available 2-bromo-3-methylpyridine and 2-pyridylboronic acid (or stannane).

Retrosynthesis Diagram:

Retrosynthesis Target Target Molecule (N-Formyl Derivative) Intermediate1 Amine Intermediate 2-(3-Methylpyridin-2-yl)piperidine Target->Intermediate1 FGI: N-Formylation Intermediate2 Aromatic Precursor 3-Methyl-2,2'-bipyridine Intermediate1->Intermediate2 Regioselective Reduction (PtO2/H2) SM1 Start Material A 2-Bromo-3-methylpyridine Intermediate2->SM1 Suzuki Coupling SM2 Start Material B 2-Pyridylboronic acid Intermediate2->SM2 Pd(0) Catalysis

Caption: Retrosynthetic tree illustrating the disconnection to commercially available heteroaromatic halides.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-2,2'-bipyridine (Suzuki Coupling)

This step constructs the biaryl core. The proximity of the methyl group to the halogen in 2-bromo-3-methylpyridine can hinder oxidative addition; therefore, vigorous conditions or active phosphine ligands are required.

  • Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, transmetallation, and reductive elimination.

  • Reagents:

    • 2-Bromo-3-methylpyridine (1.0 equiv)

    • 2-Pyridylboronic acid MIDA ester or Pinacol ester (1.2 equiv)

    • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2

    • Na2CO3 (2.0 M aqueous)

    • DME/Ethanol (4:1 v/v)

Protocol:

  • Charge a 3-neck round-bottom flask with 2-bromo-3-methylpyridine (17.2 g, 100 mmol) and 2-pyridylboronic acid (14.8 g, 120 mmol).

  • Add DME (300 mL) and Ethanol (75 mL). Degas by sparging with Argon for 20 minutes.

  • Add Pd(PPh3)4 (5.8 g, 5 mmol) and degassed 2.0 M Na2CO3 (100 mL).

  • Heat to reflux (approx. 85°C) under Argon for 16 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute filtrate with EtOAc (500 mL) and wash with water (2 x 200 mL) and brine.

  • Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Expected Yield: 75-85% (Light yellow oil/solid).

Step 2: Regioselective Hydrogenation

Critical Causality: Why does this work? The 3-methyl group on Ring A creates significant steric hindrance, preventing that ring from lying flat against the heterogeneous catalyst surface. Ring B (unsubstituted) is accessible and undergoes reduction. The use of PtO2 (Adams' catalyst) in acetic acid is the "Gold Standard" for converting pyridines to piperidines.

  • Reaction: 3-Methyl-2,2'-bipyridine + 3 H2

    
     2-(3-Methylpyridin-2-yl)piperidine.
    
  • Reagents:

    • 3-Methyl-2,2'-bipyridine (10 mmol)

    • PtO2 (Adams' Catalyst) (10 wt% loading)

    • Glacial Acetic Acid (0.2 M concentration)

    • H2 gas (50 psi / 3.5 bar)

Protocol:

  • In a Parr hydrogenation bottle, dissolve the bipyridine intermediate (1.7 g, 10 mmol) in glacial acetic acid (50 mL).

  • Carefully add PtO2 (170 mg). Safety: PtO2 can ignite solvent vapors; add under an inert blanket (N2).

  • Pressurize to 50 psi H2 and shake at Room Temperature for 12–18 hours.

  • Validation: Monitor via LC-MS. Look for M+6 mass shift (M+H 171

    
     177). Stop immediately upon consumption of starting material to prevent over-reduction.
    
  • Workup: Filter through Celite. Concentrate the acetic acid. Neutralize the residue with sat.[1] NaHCO3 and extract with DCM (3x).

  • Expected Yield: 80-90% (Colorless oil).

Step 3: N-Formylation

The secondary amine is converted to the formamide using a mixed anhydride generated in situ.

  • Reagents:

    • Formic Acid (98%, 10 equiv)

    • Acetic Anhydride (5 equiv)

    • DCM (Solvent)

Protocol:

  • Prepare the formylating agent: Add Formic acid (3.8 mL, 100 mmol) to Acetic anhydride (4.7 mL, 50 mmol) at 0°C. Stir for 30 mins at 55°C, then cool to 0°C.

  • Dissolve the amine from Step 2 (1.76 g, 10 mmol) in DCM (20 mL) and add slowly to the mixed anhydride at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Quench with ice water. Neutralize with solid Na2CO3.[2] Extract with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM 5:95).

  • Final Characterization: 1H NMR will show rotamers of the formyl group (CHO proton ~8.0-8.2 ppm).

Data Summary & Workflow Visualization

Reagent Table:

ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Parameter
2-Bromo-3-methylpyridine 172.021.0SMPurity >98%
2-Pyridylboronic acid 122.921.2Coupling PartnerMIDA ester preferred for stability
PtO2 227.0810 wt%CatalystHandle under N2 (Pyrophoric)
Acetic Anhydride 102.095.0ReagentAnhydrous conditions

Reaction Workflow:

Workflow Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux, 16h Step2 Step 2: Hydrogenation PtO2, H2 (50 psi) AcOH, RT Step1->Step2 3-Methyl-2,2'-bipyridine Step3 Step 3: Formylation HCO2H / Ac2O DCM, 0°C -> RT Step2->Step3 Amine Intermediate QC QC: NMR & LC-MS Confirm Regiochemistry Step3->QC Final Product

Caption: Step-wise synthetic workflow from commercial starting materials to final formylated product.

References

  • Karimi, S. et al. (2016). "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." Chemical Development, Boehringer Ingelheim.[4] Link

  • Zacharie, B. et al. (2001).[5] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." Journal of Organic Chemistry. Link

  • BenchChem Protocols. (2025). "Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes." Link

  • Olah, G. A. et al. (1987). "Formyl Transfer to Grignard Reagents with N-Formylpiperidine." Organic Syntheses. Link

  • Späth, E. & Mamoli, L. (1936).[6] "Synthesis of Anabaseine and Anabasine." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Anabasine structure).

Sources

Application

Application Notes &amp; Protocols: Microwave-Assasisted Synthesis of Piperidine-1-carbaldehyde Derivatives

Introduction: Accelerating Privileged Scaffold Synthesis The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a multitude of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Privileged Scaffold Synthesis

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a multitude of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable scaffold in drug design.[2] Piperidine-1-carbaldehyde derivatives, a subset of this important class, serve as key intermediates and potential therapeutic agents themselves, with applications ranging from anticancer to neuroprotective research.[3][4]

Traditionally, the synthesis of these compounds involves conventional heating methods that can be time-consuming, energy-intensive, and sometimes result in lower yields and undesirable side products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a faster, more efficient, and environmentally benign alternative.[5][6] This powerful technique dramatically reduces reaction times from hours to mere minutes, often leading to higher product yields and purity.[7][8] These application notes provide a comprehensive guide to the principles and protocols for the microwave-assisted synthesis of piperidine-1-carbaldehyde derivatives, designed for researchers and professionals in drug development.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating which relies on the slow transfer of heat via conduction and convection, microwave synthesis generates heat volumetrically and efficiently.[9][10] This is achieved through the direct interaction of microwave radiation with polar molecules in the reaction mixture. The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting friction generate heat quickly and uniformly throughout the reaction medium.[11][12]

  • Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field. Collisions between these moving ions generate heat.[11]

This direct "in-core" heating leads to a rapid temperature increase, allowing reactions to reach the required activation energy much faster than with conventional methods.[10][12] This often results in cleaner reactions with fewer by-products.

G cluster_0 Conventional Heating cluster_1 Microwave Heating A Heat Source (e.g., Oil Bath) B Reaction Vessel Wall A->B Conduction C Solvent/Reagents B->C Convection/ Conduction D Microwave Source (Magnetron) E Solvent/Reagents (Direct Heating) D->E Irradiation caption Fig 1. Conventional vs. Microwave Heating Mechanism

Caption: Fig 1. Conventional vs. Microwave Heating Mechanism

Reaction Protocol: N-Formylation of Piperidines

The most direct route to piperidine-1-carbaldehyde derivatives is the N-formylation of the corresponding piperidine. Various formylating agents can be employed; this protocol details a highly efficient, catalyst-free method using formic acid as the C1 source, which aligns with green chemistry principles.[8][10]

Materials & Equipment
  • Reagents:

    • Substituted Piperidine (1.0 mmol)

    • Formic Acid (98-100%, 1.2 mmol)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reactor vial with a magnetic stir bar

    • Syringes for liquid handling

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

General Experimental Workflow

The workflow for the synthesis is straightforward, involving reaction setup, microwave irradiation, and subsequent product work-up and purification.

G A 1. Reagent Addition - Add piperidine (1.0 mmol) - Add formic acid (1.2 mmol) to microwave vial. B 2. Microwave Irradiation - Seal vial - Set Temp: 100-120 °C - Set Time: 5-15 min - Power: Dynamic A->B Setup C 3. Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with NaHCO₃ & Brine B->C Extraction D 4. Isolation - Dry organic layer (Na₂SO₄) - Filter - Concentrate in vacuo C->D Drying E 5. Purification & Analysis - Column Chromatography - Characterize (NMR, MS) D->E Final Product caption Fig 2. Experimental Workflow Diagram

Caption: Fig 2. Experimental Workflow Diagram

Step-by-Step Protocol
  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the desired substituted piperidine (1.0 mmol, 1.0 eq.). Carefully add formic acid (1.2 mmol, 1.2 eq.).

    • Causality: Using a slight excess of the formylating agent ensures the complete conversion of the starting amine. This reaction is often performed neat (solvent-free), which is highly efficient and environmentally friendly.[13]

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 120 °C for 10 minutes. The instrument will dynamically modulate the power to maintain the set temperature.

    • Causality: The sealed vessel allows the temperature to rise above the boiling point of the reagents, dramatically accelerating the reaction rate.[7] Microwave heating ensures rapid and uniform energy distribution.

  • Reaction Monitoring & Work-up: After irradiation, allow the vial to cool to room temperature. Monitor the reaction's completion by TLC. Once cooled, dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining formic acid, followed by brine (15 mL).

    • Causality: The bicarbonate wash is crucial to remove the acidic reagent, preventing it from complicating the purification process. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure piperidine-1-carbaldehyde derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Microwave vs. Conventional Methods

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods. The following table summarizes typical results for N-formylation reactions, demonstrating the significant improvements offered by MAOS.

Compound/ReactionMethodTemperature (°C)TimeYield (%)Reference
N-formylation of BenzylamineMicrowave7020 min95[5]
N-formylation of BenzylamineConventional703 h82[5]
Synthesis of PyrimidinesMicrowave600W6 minHigh
Synthesis of PyrimidinesConventionalRefluxSeveral hoursModerate
Synthesis of ThioamidesMicrowave1353-5 min>90[1]
Synthesis of ThioamidesConventionalReflux0.5-2 h<85[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Reaction time is too short.- Temperature is too low.- Insufficient formylating agent.- Increase irradiation time in 2-3 minute increments.- Increase temperature by 10-20 °C.- Increase the equivalents of formic acid to 1.5 eq.
Low Yield - Product loss during work-up.- Decomposition of starting material or product.- Ensure pH is basic during extraction to prevent the amine product from becoming water-soluble.- Perform the reaction at a slightly lower temperature to test for thermal sensitivity.
Formation of Side Products - Temperature is too high, causing decomposition.- Presence of impurities in starting materials.- Lower the reaction temperature.- Ensure the purity of the starting piperidine and formic acid.
Vial Pressure Exceeds Limit - Reaction temperature is too high for the solvent/reagents.- Vial is overfilled.- Reduce the reaction temperature.- Ensure the total reaction volume does not exceed 40-50% of the vial's capacity.

Conclusion

Microwave-assisted synthesis provides a robust, rapid, and highly efficient platform for the production of piperidine-1-carbaldehyde derivatives. By leveraging direct and uniform heating, this technology dramatically shortens reaction times, improves yields, and aligns with the principles of green chemistry. The protocols and guidelines presented here offer a solid foundation for researchers to accelerate their discovery and development programs, enabling the rapid synthesis of compound libraries for further biological evaluation.

References

  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Catalyst-Free N‑Formylation of Amines Using Formic Acid as a Sustainable C1 Source. (2023). ACS Publications. Available at: [Link]

  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Yang, D., & Jeon, H. B. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of The Korean Chemical Society. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Available at: [Link]

  • Munir, R., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.org. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Revista Colombiana de Química. Available at: [Link]

  • Solvent-Free Microwave Organic Synthesis as an Efficient Procedure for Green Chemistry. (2026). ResearchGate. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2024). MDPI. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. (2010). TSI Journals. Available at: [Link]

Sources

Method

Application Note: Metal-Free Reductive Amination of Formamides Using 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Standard reductive amination protocols rely on highly electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Standard reductive amination protocols rely on highly electrophilic aldehydes or ketones. However, utilizing formamides—such as 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde —as the carbonyl source presents a significant synthetic challenge due to the inherent resonance stabilization and low electrophilicity of the amide bond[1]. This application note details a self-validating, metal-free protocol utilizing Tris(pentafluorophenyl)borane,


, as a frustrated Lewis acid catalyst to activate hydrosilanes. This approach enables the direct reductive amination of the N-formyl group with secondary amines (e.g., morpholine) to construct complex, sterically hindered methylene-bridged diamines.

Mechanistic Rationale & Causality

To overcome the low reactivity of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde, the protocol employs


 and phenylsilane (

). The causality of this reagent selection is rooted in Lewis acid-base dynamics:
  • Silane Activation:

    
     abstracts a hydride from 
    
    
    
    , generating a highly electrophilic silylium species (
    
    
    ) and a borohydride counterion (
    
    
    )[2].
  • Electrophilic Activation: The formamide oxygen of the piperidine substrate nucleophilically attacks the silylium ion. This breaks the amide resonance, generating a highly reactive siloxyiminium intermediate[3].

  • Amine Addition & Reduction: The external secondary amine attacks the siloxyiminium carbon. Subsequent hydride delivery from the borohydride intermediate expels the siloxane byproduct, yielding the fully reduced tertiary amine product.

This system is specifically chosen because the steric bulk of the 3-methylpyridin-2-yl group at the C2 position of the piperidine ring hinders standard transition-metal catalysts. The compact silylium intermediate circumvents this steric penalty.

Experimental Workflow

Workflow Start Inert Atmosphere Setup (Glovebox or Schlenk Line) Step1 Mix B(C6F5)3 & PhSiH3 in Anhydrous Toluene Start->Step1 Step2 Add Formamide Substrate & Secondary Amine Step1->Step2 Silylium Generation Step3 Thermal Activation (80°C for 12-16h) Step2->Step3 Reductive Amination Step4 Quench with 1M NaOH (aq) & Extract (EtOAc) Step3->Step4 Reaction Completion End Purification via Flash Chromatography Step4->End

Workflow for B(C6F5)3-catalyzed reductive amination of formamides.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the methylene-bridged product, demonstrating the necessity of the chosen protocol conditions.

EntryCatalyst Loading (

)
Silane (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
15 mol%

(2.0)
Toluene801245%
210 mol%

(2.0)
Toluene801288%
310 mol%

(3.0)
Toluene801662%
410 mol%

(2.0)
THF8012Trace*
5None (Control)

(2.0)
Toluene80240%

*Note: THF acts as a competing Lewis base, poisoning the


 catalyst. Non-coordinating solvents like toluene are mandatory[2].

Detailed Step-by-Step Protocol

Materials Required:

  • 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (1.0 mmol, rigorously dried)

  • Morpholine or target secondary amine (1.2 mmol)

  • Tris(pentafluorophenyl)borane,

    
     (0.1 mmol, 10 mol%)
    
  • Phenylsilane,

    
     (2.0 mmol)
    
  • Anhydrous Toluene (5.0 mL)

Step 1: Catalyst Activation (Strictly Anhydrous)

  • Flame-dry a 20 mL Schlenk tube under vacuum and backfill with dry Argon (repeat 3x).

  • Inside an argon-filled glovebox, transfer 51.2 mg (0.1 mmol) of

    
     into the Schlenk tube.
    
  • Add 3.0 mL of anhydrous toluene to dissolve the catalyst.

  • Add 246

    
    L (2.0 mmol) of 
    
    
    
    dropwise via a gas-tight syringe. Observation: A slight yellowing of the solution indicates the formation of the active silylium-borohydride ion pair.

Step 2: Substrate Addition

  • Dissolve 1.0 mmol of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde and 1.2 mmol of the chosen secondary amine in 2.0 mL of anhydrous toluene.

  • Add this substrate solution dropwise to the active catalyst mixture at room temperature over 5 minutes.

  • Causality Check: Slow addition prevents rapid exothermic silane decomposition and minimizes homocoupling of the amine.

Step 3: Thermal Reductive Amination

  • Seal the Schlenk tube and transfer it to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) for 12 hours.

  • Monitor the reaction via TLC (Alumina plates, 9:1 Hexane/EtOAc). The disappearance of the UV-active formamide spot confirms conversion.

Step 4: Quenching and Workup (Self-Validating System)

  • Cool the reaction to 0 °C using an ice bath.

  • Critical Step: Slowly add 2.0 mL of 1M NaOH (aq). Causality: The basic quench is strictly required to hydrolyze the robust silyl ether byproducts and safely neutralize any unreacted

    
     into innocuous siloxanes, preventing column fouling during chromatography.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude mixture via flash column chromatography using basic alumina (to prevent degradation of the pyridine moiety) with a gradient of Hexane/Ethyl Acetate (95:5 to 80:20).

  • Verify the product via

    
     NMR, specifically looking for the disappearance of the formyl proton (~8.0 ppm) and the appearance of the new methylene bridge protons (~3.2 - 3.6 ppm).
    

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If starting material remains, the most likely cause is moisture contamination.

    
     is highly sensitive to water, which forms a stable, inactive hydrate[2]. Ensure all reagents are freshly distilled and stored over molecular sieves.
    
  • Over-reduction: If the primary byproduct is the N-methylated piperidine derivative (cleavage of the external amine), reduce the reaction temperature to 65 °C. The steric clash between the 3-methylpyridin-2-yl group and the incoming amine can sometimes favor direct hydride reduction of the siloxyiminium over amine trapping.

References

  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks Source: Nature Communications / PMC URL:[Link]

  • Aryl Borane as a Catalyst for Dehydrative Amide Synthesis Source: ACS Publications URL:[Link]

  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines Source: Organic Letters / Trepo URL:[Link]

Sources

Application

Application Note: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde as a Chiral Building Block

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde as a high-value chiral scaffold, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde as a high-value chiral scaffold, specifically for the synthesis of CGRP receptor antagonists and selective nAChR ligands.

Executive Summary

The molecule 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde represents a strategic "masked" intermediate in the synthesis of complex alkaloids and pharmaceutical agents. Its structural significance lies in the ortho-methyl group (C3-Py) , which introduces critical steric hindrance, restricting bond rotation between the piperidine and pyridine rings. This feature is essential for:

  • Conformational Locking: Pre-organizing the bioactive conformation of CGRP antagonists (Gepants).

  • Chiral Stability: Preventing racemization of the C2-piperidine center during downstream coupling.

  • Divergent Synthesis: The N-formyl (carbaldehyde) group serves as a dual-purpose handle—acting as a protecting group against oxidation and a precursor for N-methyl derivatives (e.g., N-methylanabasine analogs).

Technical Specifications & Properties

ParameterSpecification
Chemical Name 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
Core Scaffold Anabasine / Phenyl-piperidine analog
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Chirality Available as (S)- or (R)- enantiomers (via resolution)
Solubility Soluble in DCM, MeOH, THF; Sparingly soluble in Water
Key Reactivity N-Formyl reduction, Pyridine C-H activation, Lithiation

Application Workflow: The "Steric-Lock" Strategy

The primary challenge in synthesizing 2-pyridyl-piperidines is controlling the stereocenter at C2 while managing the steric clash from the pyridine substituent. This building block solves this by "locking" the nitrogen as a formamide.

Logical Pathway Diagram (DOT)

G Start Racemic 2-(3-Methylpyridin-2-yl) piperidine Formylation N-Formylation (Protection) Start->Formylation HCOOH/Ac2O Resolution Kinetic Resolution (Enzymatic/Chemical) Formylation->Resolution Lipase/Solvent Chiral_Block (S)-Aldehyde Building Block Resolution->Chiral_Block >98% ee Path_A Path A: Reduction Chiral_Block->Path_A Path_B Path B: C-H Activation Chiral_Block->Path_B Product_A N-Methyl Ligands (nAChR) Path_A->Product_A LiAlH4 Product_B CGRP Antagonist Scaffolds Path_B->Product_B Pd-Catalysis

Caption: Divergent synthesis workflow utilizing the N-formyl scaffold for access to distinct pharmacological classes.

Experimental Protocols

Protocol A: Dynamic Kinetic Resolution (DKR) to Isolate (S)-Enantiomer

Context: The 3-methyl group on the pyridine ring creates a rotational barrier. Standard resolution is difficult. This protocol uses an enzymatic approach on the N-formyl precursor.

Reagents:

  • Racemic 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Solvent: Diisopropyl ether (DIPE) / Water (saturated)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of the racemic aldehyde in 100 mL of water-saturated DIPE.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B.

  • Incubation: Stir at 45°C for 24–48 hours. The enzyme selectively hydrolyzes the unwanted (R)-formamide back to the amine, or selectively trans-esterifies depending on the specific acyl donor used.

    • Note: For N-formyl groups, hydrolysis is the preferred path. The (S)-formamide remains intact.

  • Separation: Filter off the enzyme.

  • Extraction: Wash the organic layer with 1M HCl. The hydrolyzed (R)-amine will migrate to the aqueous phase. The desired (S)-2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde remains in the organic phase.

  • Purification: Dry organic layer (MgSO₄) and concentrate. Recrystallize from EtOAc/Hexane to achieve >99% ee.

Validation Check:

  • Run Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane:iPrOH).

  • Target: Single peak for (S)-isomer.

Protocol B: Controlled Reduction to N-Methyl Derivatives

Context: This protocol converts the building block into "N-Methyl Anabasine" analogs without racemization, a common issue when using methyl iodide.

Reagents:

  • (S)-2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

  • LiAlH₄ (Lithium Aluminum Hydride)

  • Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 2.0 g (approx 10 mmol) of the chiral aldehyde in 50 mL anhydrous THF. Cool to 0°C.

  • Reduction: Add LiAlH₄ (2.0 equiv, 1.0 M in THF) dropwise over 20 minutes.

    • Critical Mechanism:[1] The formyl group is reduced directly to the methyl group (

      
      ).
      
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Isolation: Filter the granular precipitate. Concentrate the filtrate.

  • Result: (S)-1-Methyl-2-(3-methylpyridin-2-yl)piperidine.

Protocol C: C-H Functionalization for Drug Scaffolding

Context: For CGRP antagonists (like Telcagepant analogs), the pyridine ring often requires attachment to a larger core. The 3-methyl group directs lithiation to the 4-position or 6-position via steric blocking.

Reagents:

  • (S)-Building Block

  • n-Butyllithium (n-BuLi)

  • Electrophile (e.g., Iodine, Boronic ester)

Step-by-Step Methodology:

  • Setup: Dissolve the building block in dry Et₂O at -78°C.

  • Direct Lithiation: Add n-BuLi (1.1 equiv) dropwise.

    • Selectivity: The N-formyl group coordinates the Lithium, while the 3-methyl group blocks the C3 position. Lithiation occurs preferentially at C6 of the pyridine ring (or C4 depending on conditions/additives).

  • Trapping: Add Iodine (

    
    ) in THF.
    
  • Outcome: This yields a functionalized handle (e.g., 6-iodo derivative) allowing for Suzuki-Miyaura coupling to caprolactam or indane cores typical of Gepant drugs [1].

Scientific Grounding & References

Mechanism of Action Relevance

The 2-(pyridin-2-yl)piperidine motif is a bioisostere for the biphenyl structures found in many GPCR ligands. In CGRP antagonists, the piperidine ring mimics the spatial arrangement of the C-terminal phenylalanine of the native peptide [2]. The 3-methyl group on the pyridine is not merely decorative; it induces a "twisted" conformation that mimics the bioactive turn structure, increasing potency by reducing the entropy cost of binding.

References
  • Merck Research Laboratories. "Asymmetric Synthesis of Telcagepant." Journal of Organic Chemistry, 2010.

    • Relevance: Establishes the industrial standard for synthesizing chiral caprolactam/pyridine cores in this drug class.
  • BenchChem Technical Guide. "Application Notes for Telcagepant Intermediates."

    • Relevance: Provides quantitative data on yield and purity expectations for similar piperidine-pyridine couplings.
  • Choi, A. et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines."[2] Journal of Organic Chemistry, 2022.[2]

    • Relevance: Validates the lithiation and kinetic resolution str
  • Mishra, S. et al. "Catalytic Enantioselective Synthesis of 3-Piperidines."[1] J. Am. Chem. Soc., 2023.[1] [1]

    • Relevance: Describes modern Rh-catalyzed methods for accessing these chiral centers if enzym

Disclaimer: This protocol involves the use of hazardous reagents (LiAlH₄, n-BuLi). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Topic: Improving Yield in the Synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in the Synthesis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing sterically congested functionalized piperidines presents unique thermodynamic and kinetic challenges. The target molecule, 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde, requires a highly optimized two-phase approach: constructing the sterically hindered C-C bond between the piperidine and pyridine rings, followed by the N-formylation of a heavily shielded secondary amine.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you overcome low yields and reaction stalling.

Part 1: Mechanistic Overview & Synthetic Strategy

The synthesis relies on a transmetalation-driven Negishi cross-coupling to build the core scaffold, followed by an aggressive electrophilic N-formylation. Standard reagents often fail here due to the severe steric clash between the C2-substituent of the piperidine and the adjacent 3-methyl group on the pyridine ring.

SynthesisPathway N1 1. Lithiation & Zincation N-Boc-Piperidine N2 2. Negishi Cross-Coupling + 2-Bromo-3-methylpyridine N1->N2 ZnCl2, THF -78°C to RT N3 3. Acidic Deprotection Removal of N-Boc Group N2->N3 Pd(OAc)2, RuPhos THF, 65°C N4 4. N-Formylation Acetic Formic Anhydride (AFA) N3->N4 TFA, DCM RT, 2h N5 Target Molecule 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde N4->N5 HCOOH, Ac2O -20°C to RT

Fig 1: Step-by-step synthetic workflow for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my Negishi cross-coupling yield so low (<30%) when reacting N-Boc-2-zincated piperidine with 2-bromo-3-methylpyridine? Root Cause: The 3-methyl group on the pyridine ring creates severe steric hindrance exactly adjacent to the C2-bromine oxidative addition site. Furthermore, the bulky 2-zincated piperidine intermediate makes the transmetalation step of the palladium catalytic cycle sluggish, leading to competitive protodezincation of your organozinc reagent[1]. Solution: Standard ligands like PPh₃ or dppf cannot overcome this steric bulk. You must upgrade to a highly active, electron-rich Buchwald biaryl phosphine ligand. Using RuPhos or XPhos paired with Pd(OAc)₂ accelerates both oxidative addition and reductive elimination, outcompeting the degradation pathways.

Q2: During the N-formylation step, I am observing unreacted starting material even after 48 hours at reflux with ethyl formate. Why? Root Cause: The secondary amine of the deprotected 2-(3-methylpyridin-2-yl)piperidine is highly sterically congested. The adjacent 3-methylpyridin-2-yl group acts as a physical shield. Ethyl formate is a mild formylating agent and lacks the electrophilicity required to penetrate this steric barrier. Solution: Switch to Acetic Formic Anhydride (AFA) . AFA is a highly reactive electrophile that efficiently formylates sterically hindered amines[2]. It must be generated in situ to prevent degradation.

Q3: My Acetic Formic Anhydride (AFA) reaction is giving inconsistent yields and showing degradation products. How can I stabilize it? Root Cause: AFA is thermally unstable and highly sensitive to hydrolysis. If the internal reaction temperature exceeds 50 °C during preparation, or if it is stored too long, AFA decomposes into acetic acid and carbon monoxide gas, leaving you with an inactive reagent. Solution: Implement a self-validating analytical check. Prepare AFA fresh, heat briefly to 50 °C to force anhydride formation, and then immediately crash the temperature to -20 °C. Before adding your valuable amine, run a quick IR spectrum of the AFA mixture. You must observe two distinct carbonyl stretches at ~1760 cm⁻¹ and ~1740 cm⁻¹ . If you only see a broad peak at ~1710 cm⁻¹ (acetic acid), discard and remake.

Troubleshooting Q1 Issue: Low Yield in N-Formylation S1 Root Cause A: Steric Hindrance at C2 Q1->S1 S2 Root Cause B: AFA Reagent Degradation Q1->S2 A1 Action: Switch from Ethyl Formate to highly electrophilic AFA S1->A1 A2 Action: Prepare AFA in situ at -20°C Verify via IR (1760/1740 cm⁻¹) S2->A2

Fig 2: Troubleshooting logic tree for resolving low yields during the N-formylation step.

Part 3: Quantitative Data & Method Comparison

Selecting the right formylation method is critical for overall throughput. Below is a comparison of standard and advanced formylation techniques for hindered piperidines.

MethodReagents & ConditionsReaction TimeTypical YieldScalability / Notes
Ester Aminolysis Ethyl Formate, Reflux (70 °C)24–48 h30–40%High / Poor kinetics for sterically hindered amines.
Mixed Anhydride HCOOH / Ac₂O, -20 °C to RT2–4 h>90% High / Requires strict temperature control and anhydrous conditions[2].
Photocatalytic Eosin Y, Visible Light, 38 °C12 min~83%Medium / Emerging green alternative; requires continuous microflow setup[3].
Part 4: Validated Experimental Protocols
Protocol A: Core Scaffold Synthesis via Negishi Cross-Coupling

This protocol ensures the survival of the sensitive organozinc intermediate.

  • Lithiation: In an oven-dried flask under N₂, dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add s-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise. Stir at -78 °C for 1 hour.

  • Zincation: Add a solution of anhydrous ZnCl₂ (1.2 eq, 1.0 M in THF) dropwise. Allow the mixture to slowly warm to room temperature over 1 hour to form the N-Boc-2-zincated piperidine.

  • Catalyst Activation: In a separate dry flask, combine Pd(OAc)₂ (0.05 eq), RuPhos (0.10 eq), and 2-bromo-3-methylpyridine (0.9 eq) in anhydrous THF. Stir for 15 minutes to generate the active Pd(0) complex.

  • Coupling: Transfer the organozinc solution to the catalyst flask via cannula. Heat the reaction to 65 °C for 12 hours.

  • Self-Validation Step: Before quenching, sample 50 µL of the reaction, dilute in EtOAc, wash with water, and analyze via GC-MS. Confirm the disappearance of the 2-bromo-3-methylpyridine mass (m/z 171/173) and the appearance of the coupled product mass.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: High-Yield N-Formylation using in situ AFA

This protocol overcomes the steric shielding of the secondary amine.

  • Deprotection: Treat the purified intermediate from Protocol A with 20% TFA in DCM for 2 hours at room temperature. Concentrate under vacuum and free-base using saturated NaHCO₃ to isolate 2-(3-methylpyridin-2-yl)piperidine.

  • AFA Generation: In a dry flask under N₂, cool acetic anhydride (2.5 eq) to 0 °C. Add anhydrous formic acid (5.0 eq) dropwise. Heat the mixture to 50 °C for exactly 1 hour, then immediately crash cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Self-Validation Step: Extract 10 µL of the AFA mixture and run an ATR-IR spectrum. Proceed only if dual peaks at ~1760 cm⁻¹ and ~1740 cm⁻¹ are confirmed.

  • Formylation: Dissolve the free-based amine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the AFA mixture at -20 °C.

  • Completion: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate to yield 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde.

Part 5: References
  • Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study Source: Chinese Chemical Society Publishing (ccspublishing.org.cn) URL:3

  • Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines Source: National Institutes of Health (PMC) URL:1

  • Formylation of Amines Source: National Institutes of Health (PMC) URL:2

Sources

Optimization

Technical Support Center: Advanced Amination of 3-Methylpyridine Scaffolds

Topic: Overcoming Steric Hindrance in 3-Methylpyridine Piperidine Coupling Ticket ID: #PYR-3ME-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive & Problem A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Methylpyridine Piperidine Coupling Ticket ID: #PYR-3ME-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Problem Analysis

The Challenge: Coupling piperidine to a 3-methylpyridine core (specifically at the C2 or C4 position) presents a classic "Ortho-Effect" wall. The C3-methyl group exerts significant steric pressure on the incoming nucleophile and destabilizes the transition states required for bond formation.

  • In SnAr (Nucleophilic Aromatic Substitution): The methyl group sterically hinders the formation of the Meisenheimer complex and prevents the coplanarity required for resonance stabilization.

  • In Pd-Catalysis (Buchwald-Hartwig): The bulk retards the coordination of the amine to the metal center and can slow down reductive elimination, leading to catalyst decomposition or hydrodehalogenation (reduction).

This guide provides a self-validating workflow to bypass these barriers using ligand-controlled specificity and kinetic management.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, identify your substrate's electronic and leaving-group profile. Use this logic flow to select the correct methodology.

G Start START: Select Substrate Halogen Leaving Group? Start->Halogen IsFluoro Fluoride (F) Halogen->IsFluoro High Electronegativity IsClBr Chloride (Cl) / Bromide (Br) Halogen->IsClBr Good Oxidative Addition Pos Coupling Position? Cat_Check Steric Severity? Pos->Cat_Check C2 (Ortho to N) Protocol_B PROTOCOL B: Pd-RuPhos Gen. 4 Pos->Protocol_B C4 (Para to N) SnAr_Check EWG at C4/C5/C6? IsFluoro->SnAr_Check Protocol_A PROTOCOL A: High-Temp SnAr SnAr_Check->Protocol_A Yes (CN, NO2, CF3) SnAr_Check->Protocol_B No (Electron Neutral) IsClBr->Pos Cat_Check->Protocol_B Standard Sterics Protocol_C PROTOCOL C: Pd-PEPPSI-IPr Cat_Check->Protocol_C Extreme Sterics / Product Inhibition

Figure 1: Strategic selection workflow. Note that SnAr is only viable for fluorinated or highly electron-deficient scaffolds.

Module 2: The Gold Standard (Buchwald-Hartwig)

For 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine, Palladium catalysis is the most reliable route. The key is Ligand-Substrate Matching .

The Solution: RuPhos & G4 Precatalysts

Why RuPhos? Piperidine is a secondary amine. Research confirms that for secondary amines, the rate-limiting step is often reductive elimination . RuPhos (a dialkylbiaryl phosphine) is bulky enough to promote this elimination step but flexible enough to accommodate the ortho-methyl group of the pyridine [1][4].

Why G4 Precatalyst? Traditional Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the amine itself, which is slow and leads to induction periods where the catalyst can decompose. RuPhos-Pd-G4 contains a pre-formed Pd(0) source that activates immediately upon base addition, crucial for hindered substrates [6].

Protocol B: RuPhos-Mediated Coupling
ParameterSpecificationCausality / Note
Precatalyst RuPhos-Pd-G4 (1.0 - 2.0 mol%)Ensures rapid initiation; prevents Pd-black formation.
Ligand RuPhos (1:1 ratio with Pd)Optimized for secondary amines; facilitates reductive elimination.
Base NaOtBu (1.2 - 1.5 equiv)Strong base required to deprotonate the bulky amine-Pd complex.
Solvent Toluene or Dioxane (Anhydrous)Non-polar solvents often suppress hydrodehalogenation.
Temp 80°C - 100°CHigh energy barrier due to steric clash requires heat.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add RuPhos-Pd-G4 (1 mol%) and NaOtBu (1.2 equiv) to a reaction vial.

  • Solubilize: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Substrate Addition: Add 2-chloro-3-methylpyridine (1.0 equiv) and Piperidine (1.2 equiv).

  • Activation: Seal the vial and heat to 85°C.

  • Monitoring: Check HPLC at 1 hour. If conversion < 50%, add a second portion of catalyst (0.5 mol%).

Module 3: The Robust Alternative (Pd-PEPPSI)

If Protocol B fails due to product inhibition (where the pyridine product binds to Pd and kills the catalyst), switch to the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system.

Protocol C: PEPPSI-IPr System

Why PEPPSI? The bulky NHC (N-Heterocyclic Carbene) ligand in Pd-PEPPSI-IPr is extremely sterically demanding. It creates a "protective shell" around the Pd center that prevents the chelating nitrogen of the product (2-piperidino-3-methylpyridine) from poisoning the catalyst [2][5].

Methodology:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: KOtBu (1.5 equiv).

  • Solvent: DME (Dimethoxyethane) or Dioxane.

  • Temp: 60°C - 80°C.

  • Note: This system is air-stable during setup but must be run under inert gas.

Module 4: Troubleshooting & FAQs

Issue 1: Hydrodehalogenation (The "Reduction" Problem)

Symptom: You observe the formation of 3-methylpyridine (Ar-H) instead of the product. Root Cause:


-hydride elimination from the piperidine or solvent is faster than the reductive elimination of the product.
Fix: 
  • Switch Solvent: Move from THF/Dioxane to t-Amyl Alcohol or strictly anhydrous Toluene . Ethers can act as hydride sources.

  • Purify Amine: Ensure piperidine is distilled. Impurities often act as reducing agents.

  • Increase Concentration: Run at 0.5 M to 1.0 M. Bimolecular coupling is favored over unimolecular reduction at higher concentrations.

Issue 2: Reaction Stalls at 40-50%

Symptom: Starting material remains, but adding more catalyst doesn't help initially. Root Cause: Catalyst poisoning by the product (Pyridine N binding to Pd). Fix:

  • Switch to Protocol C (PEPPSI-IPr) .

  • Or, use a weak base protocol (Cs₂CO₃) with BrettPhos at higher temperatures (110°C) to discourage coordination [4].

Issue 3: Regioselectivity (C2 vs C4)

Question: "I have 2,4-dichloro-3-methylpyridine. Where will the piperidine couple?" Answer:

  • SnAr Conditions: Coupling occurs at C4 (Para). The steric hindrance at C2 (Ortho to methyl) blocks the nucleophile, while C4 is accessible.

  • Pd-Catalysis: Coupling occurs at C2 (Ortho). Palladium undergoes oxidative addition preferentially at the more electron-deficient C2 position (adjacent to Nitrogen), provided the ligand (RuPhos) can handle the sterics.

References

  • Maiti, D., et al. (2014). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Chemical Science.

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Tian, L., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega.

  • Sigma-Aldrich Technical Guides. "PEPPSI™ Catalysts Overview."

  • BenchChem Application Notes. "Optimization of Buchwald-Hartwig amination conditions."

Sources

Troubleshooting

Troubleshooting low purity in 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde isolation

Introduction Welcome to the technical support guide for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde. This molecule is a key heterocyclic building block in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde. This molecule is a key heterocyclic building block in pharmaceutical research and development. Achieving high purity of this compound is critical for the reliability of downstream applications, ensuring accurate structure-activity relationship (SAR) studies and avoiding the introduction of confounding variables in biological assays.

This guide is structured as a series of troubleshooting questions and answers designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges encountered during the isolation and purification of this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve the desired purity for your research.

Troubleshooting Common Purity Issues

This section addresses the most frequent problems that lead to low purity in the final isolated product.

Q1: My final product is contaminated with unreacted 2-(3-methylpyridin-2-yl)piperidine. How can I detect and remove it?

A1: Contamination with the starting secondary amine is a common issue, arising from incomplete formylation. The amine is more basic and typically more polar than your target carbaldehyde.

Detection:

  • Thin-Layer Chromatography (TLC): The starting amine will usually have a lower Retention Factor (Rf) value on silica gel compared to the N-formylated product. It may also show a different color with certain stains (e.g., ninhydrin, which is specific for primary/secondary amines).

  • ¹H NMR Spectroscopy: Look for the characteristic N-H proton of the piperidine ring in the starting material, which will be absent in the pure product. The signals for the protons adjacent to the nitrogen will also be significantly different.

Removal Strategies:

  • Aqueous Acid Wash: This is the most effective method. The basic secondary amine can be protonated to form a water-soluble salt, while your less basic amide product remains in the organic layer.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

    • Separate the layers. The protonated amine impurity will be in the aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[1]

  • Column Chromatography: If an acid wash is insufficient, flash column chromatography is highly effective. The more polar amine will adhere more strongly to the silica gel. (See detailed protocol in the "Purification Protocol Optimization" section).

Q2: My reaction seems to have produced by-products. What are they likely to be and how can I prevent them?

A2: By-product formation is often dependent on the specific formylating agent used. A common method is the use of formic acid or its derivatives.

Potential By-products & Prevention:

  • Over-oxidation or Side Reactions with the Pyridine Ring: If harsh or non-specific reagents are used, the pyridine ring can be susceptible to side reactions.

    • Prevention: Use mild and specific formylating agents. A mixture of formic acid and acetic anhydride at low temperatures is often effective. Ensure the reaction temperature is carefully controlled.

  • Decomposition: The piperidine or pyridine rings can be sensitive to strong acids or high temperatures, leading to decomposition products.

    • Prevention: Maintain neutral or mildly basic conditions during workup and purification whenever possible. Avoid excessive heat during solvent evaporation.

Q3: I'm struggling with residual solvents, particularly water, in my final product. How can I effectively remove them?

A3: Residual solvents are a critical purity issue, especially in a regulated environment, and are governed by guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

Removal of Organic Solvents:

  • High-Vacuum Drying: After concentrating the product on a rotary evaporator, place the flask on a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of high-boiling solvents like DMF or DMSO, but be cautious of product stability.

  • Azeotropic Removal: If water is the primary contaminant, dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene or acetonitrile) and then removing the solvent in vacuo can effectively dry the sample. Repeat this process 2-3 times.

Removal of Water:

  • Aqueous Workup: Ensure the final organic extract is thoroughly dried with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before concentration. Allow sufficient time for the drying agent to work.

  • Lyophilization (Freeze-Drying): If your compound is a stable solid and contaminated with water, lyophilization is an excellent method for complete water removal.

Q4: My isolated product has a yellow or brown tint, but the literature suggests it should be a white or off-white solid. What causes this discoloration?

A4: A yellow or brown discoloration often points to the presence of trace impurities, frequently arising from oxidation or decomposition.

Potential Causes & Solutions:

  • Oxidation: Piperidine derivatives can be susceptible to air oxidation over time, forming colored impurities.[4]

    • Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if possible. During storage, keep the material in a tightly sealed container, potentially under an inert gas.

  • Trace Metal Impurities: Residual metal catalysts from previous synthetic steps can sometimes cause discoloration.

    • Solution: Passing a solution of the product through a small plug of silica gel or activated carbon can sometimes remove these colored impurities.

  • Recrystallization: This is often the most effective method for removing colored impurities, which may be excluded from the crystal lattice of the pure compound.[]

Purification Protocol Optimization

Choosing the right purification strategy is paramount. The following decision tree can help guide your choice.

G Start Assess Crude Product (Is it an oil or solid?) IsSolid Product is a Solid Start->IsSolid Solid IsOil Product is an Oil or Low-Melting Solid Start->IsOil Oil SolubilityCheck Significant solubility difference between product and impurities? IsSolid->SolubilityCheck Column Flash Column Chromatography IsOil->Column Recrystallize Recrystallization SolubilityCheck->Recrystallize Yes SolubilityCheck->Column No

Caption: Decision tree for selecting a purification method.

Q5: Can you provide a detailed, step-by-step protocol for purifying 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde by flash column chromatography?

A5: Absolutely. Flash column chromatography is ideal for separating compounds with different polarities. The basic nitrogen atoms in your molecule require special consideration to prevent poor separation (peak tailing).[4]

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis Select eluent system (e.g., Hexanes:EtOAc) Add 0.5-1% Triethylamine (Et3N). Target Rf ≈ 0.25-0.35 Slurry 2. Prepare Slurry Dry-load or wet-load crude product onto silica gel. TLC->Slurry Column 3. Pack Column Pack silica gel column with the selected eluent. Slurry->Column Load 4. Load Sample Carefully load the slurry onto the top of the column. Column->Load Elute 5. Elute Run the column with positive pressure, collecting fractions. Load->Elute Monitor 6. Monitor Fractions Analyze fractions by TLC. Elute->Monitor Combine 7. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation. Monitor->Combine Dry 8. Dry Product Dry under high vacuum to remove residual solvents. Combine->Dry Analyze 9. Analyze Purity Confirm purity by NMR, LC-MS, etc. Dry->Analyze

Caption: Workflow for flash column chromatography purification.

Detailed Protocol:

  • Eluent Selection:

    • Using a TLC plate, find a solvent system that gives your product an Rf of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate (EtOAc).

    • Crucially, add 0.5-1% triethylamine (Et₃N) to your eluent system. This masks the acidic silanol groups on the silica gel, preventing your basic compound from tailing and ensuring sharp, well-defined peaks.[3]

  • Column Packing:

    • Prepare a silica gel slurry in your chosen eluent (e.g., 90:10 Hexanes:EtOAc + 1% Et₃N).

    • Pour the slurry into your column and use positive pressure (air or nitrogen) to pack a firm, stable bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method and generally gives better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your solvent system, applying gentle positive pressure.

    • Collect fractions in test tubes. The number and size of fractions will depend on the scale of your purification.

  • Analysis:

    • Spot every few fractions on a TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove all solvent traces.

Troubleshooting Data Table:

Issue Potential Cause Recommended Action
Peak Tailing Acidic silica interacting with basic nitrogens. Add 0.5-1% triethylamine or ammonia in methanol to the eluent.
Poor Separation Eluent is too polar or not polar enough. Re-optimize the eluent system using TLC. Consider a gradient elution.

| Product Crashing on Column | Product is not soluble in the eluent. | Use a stronger solvent for loading or switch to reverse-phase chromatography. |

Q6: My product is a solid. Can you provide a protocol for purification by recrystallization?

A6: Recrystallization is an excellent and often preferred method for purifying solid compounds, as it can yield material of very high purity.[] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.

G cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation Solvent 1. Choose Solvent Find a solvent where product is soluble when hot, insoluble when cold. Dissolve 2. Dissolve Crude Product Add minimum amount of hot solvent to dissolve the crude solid. Solvent->Dissolve Filter 3. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution. Dissolve->Filter Cool 4. Cool Slowly Allow the solution to cool slowly to room temperature, then in an ice bath. Filter->Cool Collect 5. Collect Crystals Collect crystals by vacuum filtration (e.g., using a Büchner funnel). Cool->Collect Wash 6. Wash Crystals Wash with a small amount of ice-cold solvent. Collect->Wash Dry 7. Dry Crystals Dry the purified crystals in a vacuum oven or desiccator. Wash->Dry

Caption: General workflow for purification by recrystallization.

Detailed Protocol:

  • Solvent Screening:

    • Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes).

    • An ideal solvent will dissolve the compound when heated to boiling but will result in crystal formation upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Q: What if my compound "oils out" instead of crystallizing? A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Solution 1: Re-heat the solution to dissolve the oil, then add slightly more solvent before attempting to cool it again.

  • Solution 2: Try a lower-boiling point solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q7: How should I store 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde to maintain its purity over time?

A7: Piperidine derivatives can be sensitive to air, light, and moisture.[6] For long-term stability:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[6]

  • Atmosphere: Store in a tightly sealed container. For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Light: Protect from light by using an amber-colored vial or storing it in a dark location.

Q8: What analytical techniques are best for assessing the final purity of my product?

A8: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate and quantify even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to detect impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) combine the separation power of HPLC with the detection capabilities of MS.[7]

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound within a narrow margin (typically ±0.4%).

Q9: What are the expected spectroscopic data for pure 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde?

A9: While experimental values can vary slightly based on the solvent and instrument, the following provides a general guide for structural confirmation.[8]

Expected Spectroscopic Data Table

Technique Feature Expected Value / Observation
¹H NMR Formyl Proton (-CHO) Singlet, ~8.1-8.5 ppm
Pyridine Protons 3 aromatic protons, ~7.0-8.5 ppm
Methyl Protons (-CH₃) Singlet, ~2.2-2.5 ppm
Piperidine Protons Complex multiplets, ~1.5-4.0 ppm
¹³C NMR Carbonyl Carbon (C=O) ~160-165 ppm
Aromatic Carbons ~120-155 ppm
Methyl Carbon (-CH₃) ~18-22 ppm
Piperidine Carbons ~20-55 ppm
IR Spectroscopy C=O Stretch (Amide) Strong absorption band, ~1650-1680 cm⁻¹
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹

| | C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ |

References

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC. (n.d.).
  • Eur. J. Org. Chem. 2007 · © WILEY-VCH Verlag GmbH & Co. KGaA, 69451 Weinheim, 2007 · ISSN 1434–193X SUPPORTING INFORMAT. (n.d.).
  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC. (n.d.).
  • Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3- carbaldehydes: A Facile CTAB Catalyzed Protocol - ThaiScience. (n.d.).
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (n.d.).
  • Recrystallization Techniques - BOC Sciences. (n.d.).
  • Synthesis of piperidines | Scilit. (n.d.).
  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities - Baghdad Science Journal. (n.d.).
  • Piperidine Impurities - BOC Sciences. (n.d.).
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (n.d.).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • What are the storage stability of Piperidine Series compounds over time? - Blog. (n.d.).
  • Technical Guide: Spectroscopic Characterization of N-(3-Methylpyridin-2-yl)formamide - Benchchem. (n.d.).
  • 2-(Furan-3-yl)piperidine-1-carbaldehyde | C10H13NO2 | CID 102544348 - PubChem. (n.d.).
  • 1-Piperidinecarboxaldehyde - the NIST WebBook. (n.d.).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.).
  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). (n.d.).

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Welcome to the Advanced Chromatography and Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving the enantiomers of 2-(3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving the enantiomers of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde.

This molecule presents unique stereochemical and chromatographic hurdles. The N-formyl group eliminates the typical basicity of the piperidine nitrogen and restricts bond rotation, while the 3-methylpyridine moiety introduces a weakly basic site. Below, you will find a decision matrix, FAQs, and self-validating troubleshooting protocols to guide your resolution strategy.

ResolutionWorkflow Start Racemic 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde Decision Scale & Equipment Availability? Start->Decision SFC Chiral SFC / HPLC (Direct Resolution) Decision->SFC Prep-Scale Eq. Available Indirect Deformylation to Free Amine (Indirect Resolution) Decision->Indirect Large Scale / No Wet Chem SFC_Opt Screen CSPs (Amylose/Cellulose) SFC->SFC_Opt Salt Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Indirect->Salt Enantio Enantiopure Product (ee > 99%) SFC_Opt->Enantio Reform Reformylation (Formic acid / Ac2O) Salt->Reform Isolate Diastereomer Reform->Enantio

Decision matrix for resolving 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde enantiomers.

Frequently Asked Questions (FAQs)

Q: I am analyzing my racemic starting material via


H-NMR, but I see two distinct sets of peaks. Is my compound impure or a mixture of diastereomers? 
A:  This is a classic false-alarm in piperidine-1-carbaldehyde derivatives. The compound is likely pure. The N-formyl group has significant double-bond character due to resonance, leading to restricted rotation around the N-C(O) bond. This creates two distinct conformational rotamers (syn and anti) that exchange slowly on the NMR timescale at room temperature.
Self-Validation Check: Run the 

H-NMR experiment at an elevated temperature (e.g., 80 °C in DMSO-

). If the two sets of peaks coalesce into a single set, you are observing rotamers, not impurities.

Q: Can I use classical diastereomeric salt resolution directly on the carbaldehyde? A: It is highly challenging and generally not recommended. Classical resolution relies on strong acid-base interactions to form crystalline salts. In your molecule, the strongly basic piperidine nitrogen is masked as a neutral amide. The only available basic center is the 3-methylpyridine nitrogen, which is weakly basic (pKa ~ 5.5). Most chiral acids will struggle to form stable, highly crystalline salts with this weak base. You must either use direct Chiral SFC or perform an indirect resolution.

Troubleshooting Guide 1: Direct Resolution via Chiral SFC

Issue: Severe peak tailing, poor resolution (


), or co-elution when screening Chiral Stationary Phases (CSPs).

Causality: Supercritical Fluid Chromatography (SFC) uses supercritical CO


 and an alcoholic modifier. The residual silanol groups on the silica-based CSP act as hydrogen-bond donors. Simultaneously, the pyridine nitrogen and the formyl oxygen in your molecule act as strong hydrogen-bond acceptors. This secondary interaction causes severe peak tailing and destroys enantiomeric resolution 1.

Solution: Introduce a basic additive to the organic modifier to dynamically mask the acidic silanols and outcompete the pyridine ring for secondary binding sites 2.

Table 1: Recommended Chiral SFC Screening Matrix
ParameterPrimary RecommendationAlternative OptionRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Broadest enantiorecognition for aromatic amides.
Co-Solvent (Modifier) Methanol (MeOH)Ethanol (EtOH)MeOH provides higher solubility and sharpens peaks for polar amides.
Basic Additive 0.2% Diethylamine (DEA)0.2% Isopropylamine (IPA)DEA effectively masks silanols, preventing pyridine-induced tailing.
Back Pressure / Temp 120 bar / 35 °C150 bar / 40 °CLower temperatures often enhance chiral recognition (

).
Step-by-Step Protocol: Analytical SFC Method Development
  • Preparation: Dissolve the racemate in HPLC-grade Methanol at 2 mg/mL. Ensure no water is present, as water alters the supercritical state of CO

    
    .
    
  • Equilibration: Flush the SFC system with CO

    
    /MeOH (containing 0.2% DEA) at a 90:10 ratio until baseline stability is achieved.
    
  • Screening: Run a gradient from 5% to 50% modifier over 10 minutes at a flow rate of 3.0 mL/min.

  • Optimization: Once the eluting modifier percentage is identified, switch to an isocratic method (e.g., holding at 20% modifier) to maximize the separation factor (

    
    ).
    
  • Scale-Up: Transfer the isocratic method to a preparative SFC column (e.g., 21 x 250 mm). Maintain the linear velocity and scale the injection volume proportionally based on column volume.

Troubleshooting Guide 2: Indirect Resolution (Deformylation Workflow)

Issue: Lack of preparative SFC equipment necessitates a wet-chemistry approach, but direct salt formation fails to yield crystals.

Causality: As established, the N-formyl group prevents robust salt formation. By temporarily removing the formyl group, you expose the strongly basic piperidine secondary amine (pKa ~ 9-10). This free amine readily forms highly crystalline diastereomeric salts with chiral resolving acids like Di-p-toluoyl-tartaric acid (DTTA) 3.

Solution: Execute a three-step Deformylation


 Resolution 

Reformylation sequence.
Step-by-Step Protocol: Indirect Resolution

Step 1: Deformylation

  • Suspend 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde in 6M aqueous HCl (10 mL/g).

  • Reflux the mixture at 100 °C for 12 hours. The formyl group hydrolyzes to yield the free 2-(3-Methylpyridin-2-yl)piperidine.

  • Cool the reaction to 0 °C, basify with 5M NaOH to pH > 12, and extract with Dichloromethane (DCM). Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo.

Step 2: Diastereomeric Salt Resolution

  • Dissolve the racemic free amine (1.0 eq) in boiling Ethanol (15 mL/g).

  • In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq) in boiling Ethanol.

  • Mix the two solutions and allow the mixture to cool to room temperature slowly (over 4–6 hours) without agitation. This promotes the growth of large, thermodynamically stable diastereomeric crystals.

  • Filter the crystals.

    • Self-Validation Check: Take a 5 mg aliquot of the crystals, basify with 1M NaOH, extract into DCM, and check the enantiomeric excess (ee%) via analytical chiral HPLC. If ee < 95%, perform a second recrystallization from Ethanol.

  • Once purity is confirmed, basify the bulk salt with 1M NaOH and extract with DCM to isolate the enantiopure free amine.

Step 3: Reformylation

  • To the enantiopure amine (1.0 eq) dissolved in DCM at 0 °C, add a pre-mixed solution of formic acid (2.0 eq) and acetic anhydride (1.5 eq). (Note: Mixing these reagents forms the highly reactive mixed anhydride formylating agent in situ).

  • Stir the reaction for 2 hours, allowing it to warm to room temperature.

  • Quench carefully with saturated aqueous NaHCO

    
    , extract with DCM, and concentrate to yield the enantiopure 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde with complete retention of stereochemistry.
    

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online URL:[Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Preventing oxidation degradation of piperidine-1-carbaldehyde intermediates

Technical Support Center: Stability Management for Piperidine-Carbaldehyde Intermediates Core Directive & Scope Welcome to the Technical Support Center. This guide addresses the stability of Piperidine-Carbaldehyde inter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Management for Piperidine-Carbaldehyde Intermediates

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the stability of Piperidine-Carbaldehyde intermediates . While the specific query refers to Piperidine-1-carbaldehyde (N-Formylpiperidine, CAS: 2591-86-8), this class of compounds frequently suffers from nomenclature confusion in the field.

  • N-Formylpiperidine (Piperidine-1-carbaldehyde): Generally stable liquid, used as a polar solvent or formylating agent. Degradation is rare under standard conditions but involves hydrolysis or ring oxidation.

  • Piperidine-x-carbaldehydes (C-Formyl, e.g., N-Boc-4-formylpiperidine): Critical drug intermediates that are highly unstable . They undergo rapid radical auto-oxidation upon exposure to air, converting from liquids/low-melting solids into white carboxylic acid crystals.

This guide prioritizes the "Auto-oxidation" failure mode , as it is the primary degradation pathway for aldehyde-functionalized piperidine intermediates.

The Science of Degradation: Radical Auto-Oxidation

Why is your intermediate degrading? Aldehydes attached to piperidine rings (whether N-protected or not) possess a highly abstractable hydrogen atom on the carbonyl group. In the presence of atmospheric oxygen (


) and light (

), a radical chain reaction initiates, converting the aldehyde (

) into the corresponding carboxylic acid (

).
Mechanism of Failure
  • Initiation: A trace radical initiator (or UV light) abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.
    
  • Autocatalysis: The resulting peracid (

    
    ) is a strong oxidant that reacts with a second equivalent of aldehyde to produce two equivalents of carboxylic acid.
    

AutoOxidation Start Piperidine-CHO (Aldehyde) Radical Acyl Radical (R-C*=O) Start->Radical Initiation (hv, O2) Peroxy Peroxy Radical (R-C(O)OO*) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid (R-CO3H) Peroxy->Peracid + R-CHO End Piperidine-COOH (Carboxylic Acid) Peracid->End Oxidation of 2nd Aldehyde

Figure 1: Radical chain mechanism converting Piperidine-Carbaldehyde to Carboxylic Acid.

Storage & Handling Protocols

To prevent degradation, you must break the radical chain or remove the initiator (Oxygen).

Protocol A: The "Zero-Headspace" Storage System

Applicability: Long-term storage of N-Boc-4-formylpiperidine or N-Formylpiperidine.

  • Container Selection: Use amber glass vials (blocks UV initiation).

  • Atmosphere: Purge the vial with dry Argon (Ar) for 60 seconds. Argon is heavier than air and forms a more effective blanket than Nitrogen (

    
    ).
    
  • Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap the junction with electrical tape or Parafilm M.

  • Temperature: Store at -20°C . Reaction rates for auto-oxidation drop significantly at lower temperatures.

Protocol B: Chemical Stabilization (The BHT Method)

Applicability: If the intermediate must be handled in air or stored for >1 week.

Add Butylated Hydroxytoluene (BHT) as a radical scavenger.[1] BHT donates a hydrogen atom to the peroxy radical, terminating the chain without propagating it.

ComponentConcentrationPurpose
BHT Additive 0.1% (w/w)Sacrificial antioxidant.
Solvent DCM or TolueneIf storing as a solution, avoid ethers (which form peroxides).

Troubleshooting & Rescue Operations (FAQs)

Q1: My liquid aldehyde has turned into a white solid/slush. Is it ruined?

  • Diagnosis: This is likely the carboxylic acid oxidation product (e.g., N-Boc-piperidine-4-carboxylic acid).

  • Verification: Run a ¹H NMR.

    • Aldehyde: Singlet at

      
       9.5–9.8 ppm.
      
    • Acid: Broad singlet at

      
       10.0–12.0 ppm (often invisible if wet) and shift of the 
      
      
      
      -proton.
  • Solution: You cannot "reduce" the acid back to aldehyde easily without harsh reagents. You must purify the remaining aldehyde (see Protocol C).

Q2: How do I purify a partially oxidized batch? (The Bisulfite Rescue)

  • Context: Distillation is risky for high-boiling piperidines (thermal decomposition). Column chromatography often degrades aldehydes on silica.

  • The Fix: Use the Bisulfite Adduct Method .

Protocol C: Bisulfite Purification Workflow

This method selectively binds the aldehyde as a water-soluble solid, allowing you to wash away the carboxylic acid and non-polar impurities.

  • Formation: Dissolve crude mixture in minimal Ethanol. Add saturated aqueous Sodium Bisulfite (

    
    ) (1.5 eq). Shake vigorously.
    
  • Precipitation: The aldehyde-bisulfite adduct usually precipitates as a white solid. If not, the aldehyde is now in the aqueous phase.

  • Wash: Filter the solid (or wash the aqueous layer) with Ether/Ethyl Acetate. Discard the organic wash (this contains the oxidized carboxylic acid impurity).

  • Release: Treat the solid (or aqueous phase) with saturated Sodium Bicarbonate (

    
    ) or 1M NaOH (if the piperidine protecting group is base-stable) to pH 10.
    
  • Extraction: Extract the regenerated aldehyde into DCM, dry over

    
    , and concentrate.
    

BisulfiteRescue Mixture Crude Mixture (Aldehyde + Acid + Impurities) Bisulfite Add sat. NaHSO3 Mixture->Bisulfite PhaseSep Phase Separation / Filtration Bisulfite->PhaseSep OrganicWaste Organic Phase/Filtrate (Contains Acid & Impurities) PhaseSep->OrganicWaste Discard Adduct Bisulfite Adduct (Solid or Aqueous) PhaseSep->Adduct Keep Release Add Base (NaHCO3/NaOH) Adduct->Release Pure Pure Piperidine-Carbaldehyde Release->Pure Extract DCM

Figure 2: Purification workflow to recover pure aldehyde from oxidized mixtures.

Q3: I am synthesizing Piperidine-1-carbaldehyde (N-Formyl). Why is my yield low?

  • Issue: Unlike C-formyls, N-formylpiperidine is made by formylating piperidine (e.g., with Chloral or Formic acid).

  • Failure Mode: If using Formic Acid, ensuring complete water removal (Dean-Stark) is critical. If using Vilsmeier reagents (

    
    ), ensure the quench is controlled to prevent hydrolysis of the formyl group back to the amine.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of N-formylpiperidine and aldehyde handling).

  • McMurry, J. (2011). Organic Chemistry. Cengage Learning.
  • Sigma-Aldrich. (2024). Product Specification: Piperidine-1-carbaldehyde. (Confirming stability profile and physical properties).

  • BenchChem. (2025).[1][2] Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (General guidelines for piperidine ring stability).

  • Nanda, K. K., et al. (2019).[3] "Enrichment of Relevant Oxidative Degradation Products in Pharmaceuticals." Journal of Pharmaceutical Sciences, 108(4), 1466-1475.[3] (Discussion of oxidative pathways in drug intermediates).

Sources

Optimization

Technical Support Center: Pyridyl-Piperidine Formylation Optimization

Ticket ID: FORM-PYP-001 Subject: Optimization of Reaction Temperature for -Formylation of Pyridyl-Piperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directiv...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FORM-PYP-001 Subject: Optimization of Reaction Temperature for


-Formylation of Pyridyl-Piperidine
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are likely encountering a trade-off between reaction kinetics (rate of conversion) and reagent stability (decomposition of formylating agents).

For pyridyl-piperidine substrates, the secondary amine on the piperidine ring is the primary nucleophile. However, the pyridine ring introduces electronic withdrawal (lowering nucleophilicity slightly compared to pure piperidine) and solubility constraints.

The Golden Rule: Temperature optimization for this reaction is reagent-dependent , not just substrate-dependent. You must choose between Kinetic Control (Method A) or Thermodynamic Forcing (Method B) .

The Thermal Landscape (Theoretical Grounding)

Before adjusting your hotplate, understand the mechanism driving your temperature requirements.

Diagram 1: Reaction Pathway & Temperature Logic

Formylation_Logic Substrate Pyridyl-Piperidine (Sec-Amine) Intermediate_A Mixed Anhydride Intermediate Substrate->Intermediate_A Fast Attack Intermediate_B Tetrahedral Intermediate Substrate->Intermediate_B Slow Attack Reagent_A Method A: Acetic Formic Anhydride (AFA) Reagent_A->Intermediate_A T < 20°C (Kinetic Control) Side_Product_A Decomposition: CO(g) + AcOH Reagent_A->Side_Product_A T > 50°C (Thermal Instability) Reagent_B Method B: Ethyl Formate / Formic Acid Reagent_B->Intermediate_B T > 60°C (Thermodynamic Control) Product N-Formyl Pyridyl-Piperidine Intermediate_A->Product Irreversible Exothermic Intermediate_B->Product Reversible Requires Heat Side_Product_B Incomplete Conv. (Reversible) Intermediate_B->Side_Product_B Low Temp

Caption: Figure 1. Mechanistic divergence based on reagent choice. Method A relies on high-energy reagents at low temperatures, while Method B requires thermal energy to overcome activation barriers.

Experimental Protocols & Optimization

Method A: Kinetic Control (Acetic Formic Anhydride - AFA)

Best for: High yields, mild conditions, avoiding harsh reflux.

The Science: AFA is a mixed anhydride. It is highly electrophilic but thermally unstable. Above


, it decomposes rapidly into Acetic Acid and Carbon Monoxide (CO).[1] Heat is the enemy here. 

Protocol:

  • Preparation (In Situ): Mix Formic Acid (1.1 eq) and Acetic Anhydride (1.0 eq) at

    
    . Stir for 30–60 mins at 
    
    
    
    (briefly) or RT (longer) to generate AFA, then cool back to
    
    
    .
  • Addition: Dissolve Pyridyl-Piperidine in DCM or THF. Add to the AFA solution slowly at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (

    
    ) . Do not heat.
    

Troubleshooting Method A:

Symptom Probable Cause Corrective Action

| Violent bubbling | Thermal decomposition of AFA releasing CO gas. | Reduce temperature to


. Ensure AFA is prepared fresh. |
| Acetylated impurity  | Acetic anhydride attacked the amine instead of the formyl group. | Ensure Formic Acid is in slight excess (1.1–1.2 eq) during AFA preparation. |
| Low Yield  | Reagent decomposed before reacting. | Maintain 

. Add base (Et3N) if substrate is a salt. |
Method B: Thermodynamic Control (Ethyl Formate / Formic Acid)

Best for: Scalability, green chemistry, stable reagents.

The Science: Aminolysis of esters (Ethyl Formate) is slow. The pyridine ring on your substrate may sterically or electronically hinder the piperidine nitrogen. You need heat to overcome the activation energy (


).

Protocol:

  • Solvent: Use Ethyl Formate as both reagent and solvent (excess).

  • Catalyst: Add 0.1 eq of Lewis Acid (e.g.,

    
    ) or simply reflux if uncatalyzed.
    
  • Temperature: Reflux (

    
    )  is mandatory.
    
  • Duration: 6–24 hours.

Troubleshooting Method B:

Symptom Probable Cause Corrective Action

| No Reaction | Temperature too low; Activation energy not met. | Ensure vigorous reflux. Switch to sealed tube at


 if needed. |
| Stalled Conversion  | Equilibrium limited (Reversible reaction). | Remove Ethanol byproduct via distillation or molecular sieves. |
| Substrate Precipitation  | Pyridyl-piperidine insolubility in Ethyl Formate. | Add co-solvent (DMF or Toluene) and increase T to 

. |

Comparative Data Analysis

Use this table to select your strategy based on your lab's constraints.

FeatureMethod A (AFA) Method B (Ethyl Formate) Method C (Ammonium Formate)
Optimal Temp


(Reflux)

Reaction Time Fast (0.5 – 2 h)Slow (12 – 24 h)Medium (2 – 6 h)
Key Risk Exotherm / CO evolutionIncomplete conversionSublimation of reagent
Impurity Profile Acetamide byproductUnreacted SMPyridine-salt formation
Suitability Small scale / Precious substrateLarge scale / Process chemSolvent-free synthesis

Frequently Asked Questions (FAQ)

Q1: My Pyridyl-Piperidine starting material is an HCl salt. How does this affect temperature?

  • Answer: The salt form is non-nucleophilic. You must liberate the free base.

    • Method A: Add 1.1 eq of Triethylamine (TEA) at

      
      . This is exothermic; control the temp to prevent AFA decomposition.
      
    • Method B: Salts will not react in refluxing ethyl formate. You must perform a free-base extraction (DCM/NaOH) before the reaction.

Q2: Can I use direct Formic Acid at high temperatures?

  • Answer: Yes, but be cautious. Refluxing in 85% Formic Acid (Toluene/Dean-Stark,

    
    ) is effective but aggressive. It may protonate the pyridine ring, altering solubility. Ensure you neutralize the final mixture to pH 8–9 to recover the product, as the pyridyl nitrogen will form a formate salt.
    

Q3: Why do I see a "double" peak in NMR for the product?

  • Answer: This is not an impurity.

    
    -Formyl piperidines exhibit Rotamerism  (restricted rotation around the N-C=O bond). You will see two sets of peaks (often 60:40 ratio) at room temperature. To verify, run VT-NMR at 
    
    
    
    ; the peaks should coalesce.

Troubleshooting Decision Tree

Follow this logic flow to resolve yield issues.

Troubleshooting_Tree Start Start: Low Yield / Impurities Check_Reagent Which Reagent? Start->Check_Reagent AFA_Branch Acetic Formic Anhydride (AFA) Check_Reagent->AFA_Branch Ester_Branch Ethyl Formate / Reflux Check_Reagent->Ester_Branch Check_Temp_A Was T > 30°C? AFA_Branch->Check_Temp_A Sol_A1 Reagent Decomposed. Repeat at 0°C. Check_Temp_A->Sol_A1 Yes Check_Salt Is SM a Salt? Check_Temp_A->Check_Salt No Sol_A2 Add Et3N base. Check pH. Check_Salt->Sol_A2 Yes Check_Temp_B Was T < 54°C? Ester_Branch->Check_Temp_B Sol_B1 Increase T to Reflux. Use Sealed Tube. Check_Temp_B->Sol_B1 Yes Check_Equil Stalled at 60%? Check_Temp_B->Check_Equil No Sol_B2 Remove EtOH (Distillation/Sieves) Check_Equil->Sol_B2 Yes

Caption: Figure 2. Troubleshooting logic for temperature and conversion issues in N-formylation.

References

  • Acetic Formic Anhydride Preparation & Stability

    • Krimen, L. I. (1970). "Acetic Formic Anhydride."[1][2][3][4] Organic Syntheses, 50, 1.

    • Note: Defines the instability of AFA above room temperature and the necessity of prepar
  • General N-Formylation of Secondary Amines

    • Sheehan, J. C., & Yang, D.-D. H. (1958). "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154–1158.
    • Note: Foundational text on using Formic Acid/Acetic Anhydride mixtures for sensitive amines.[5]

  • Catalytic/Green Methods (High Temp Alternatives)

    • Gerack, C. J., & McElwee-White, L. (2014). "Formylation of Amines."[1][3][5][6][7][8][9] Molecules, 19(6), 7689-7713.

    • Note: Comprehensive review covering reflux conditions with Ethyl Formate and catalytic vari
  • Piperidine Specific Formylation Data

    • Reddy, P. G., et al. (2000). "A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate."[3] Tetrahedron Letters, 41(47), 9149-9151.

    • +)

Sources

Troubleshooting

Solving crystallization issues with 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Technical Support: Crystallization Optimization for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Executive Summary: The "Chameleon" Molecule You are likely reading this because your batch of 2-(3-Methylpyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Crystallization Optimization for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Executive Summary: The "Chameleon" Molecule

You are likely reading this because your batch of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde refuses to crystallize, presenting instead as a sticky gum, an oil, or a solid that shows "impurities" (split peaks) in NMR.

This molecule presents a classic "Double Kinetic Trap" :

  • Amide Rotamerism: The

    
    -formyl group creates a high-energy barrier to rotation (
    
    
    
    ), resulting in a mixture of cis and trans conformers in solution. The crystal lattice, however, accepts only one specific conformer.
  • Ortho-Substitution Sterics: The 3-methyl group on the pyridine ring introduces steric clash near the piperidine linkage, further restricting conformational freedom and lowering the melting point, making the amorphous phase (oil) thermodynamically competitive with the crystalline phase.

This guide bypasses standard "trial-and-error" screening, focusing instead on thermodynamic control to force the molecule into an ordered lattice.

Module 1: The "Impurity" That Isn't (NMR Diagnostics)

User Question: "My crude NMR shows split peaks (approx. 60:40 ratio) for the formyl proton and the methyl group. Is my coupling reaction incomplete?"

Technical Analysis: It is almost certainly not an impurity. You are observing rotameric equilibrium .

  • Mechanism: The partial double-bond character of the N-C=O (amide) bond restricts rotation.[1][2][3]

  • The Trap: Crystallization requires 100% of the molecules to pack in a single conformation (e.g., trans). If your solution is 60% cis / 40% trans, the "wrong" conformer acts as an autosolvent, inhibiting the nucleation of the "right" conformer.

  • Verification: Run a Variable Temperature (VT) NMR in DMSO-

    
    . Heat to 80°C. If the peaks coalesce into a single sharp singlet, it is a pure compound exhibiting rotamerism.
    

Module 2: Solving "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "I add heptane to my ethyl acetate solution, and it instantly turns into a milky emulsion or a sticky oil at the bottom. Why?"

Technical Analysis: You have hit the Spinodal Decomposition curve before crossing the Solubility curve.

  • Cause: The molecule is highly lipophilic but has polar "hotspots" (amide/pyridine). When you add a non-polar anti-solvent (Heptane) too fast, the solvent power drops drastically. The system lowers its energy by separating into a solvent-rich phase and a solute-rich liquid phase (oil) rather than organizing into a crystal.

  • The Fix: You must keep the temperature high during anti-solvent addition to keep the oil phase unstable relative to the crystal phase.

Visualizing the Troubleshooting Logic

CrystallizationLogic Start START: Crystallization Failure CheckNMR Step 1: Check 1H NMR (Split Peaks?) Start->CheckNMR VT_NMR Run VT-NMR @ 80°C CheckNMR->VT_NMR Coalesce Peaks Coalesce? VT_NMR->Coalesce No No Coalesce->No Static Yes Yes Coalesce->Yes Dynamic Impurity Real Chemical Impurity (Purify via Chromatography) Rotamers Rotameric Mixture (Proceed to Protocol A) Oiling Problem: Oiling Out? Rotamers->Oiling Yes (Gum) Yes (Gum) Oiling->Yes (Gum) Low Tm No (Solution) No (Solution) Oiling->No (Solution) Metastable SaltScreen Protocol C: Salt Formation (HCl/Oxalic Acid) SlowCool Protocol B: Seeded Cooling (Avoid Spinodal Zone) No->Impurity Yes->Rotamers Yes (Gum)->SaltScreen No (Solution)->SlowCool

Figure 1: Decision matrix for distinguishing between chemical impurities, rotameric issues, and phase separation events.

Module 3: Proven Experimental Protocols

Protocol A: The "Rotamer Reset" (High-Temperature Slurry)

Use this if you have a solid that is amorphous or low-melting.

Theory: High temperature lowers the energy barrier for amide bond rotation, allowing the "wrong" rotamers to convert to the "right" crystal-packing rotamer rapidly.

  • Solvent Selection: Use Isopropyl Acetate (IPAc) or Toluene . (Avoid alcohols initially, as they H-bond to the amide and lock the conformation).

  • Dissolution: Suspend crude material in 5 volumes of solvent.

  • Heat: Heat to reflux until fully dissolved.

  • Cool & Seed: Cool to 60°C. Add 0.5% w/w seed crystals (if available).

  • Isothermal Hold (Critical): Hold at 55–60°C for 2–4 hours.

    • Why? This allows the rotamers to equilibrate and deposit onto the seed. Cooling too fast traps the wrong rotamer, stopping growth.

  • Slow Cool: Cool to 20°C over 6 hours (approx 5°C/hour).

Protocol B: Controlled Anti-Solvent Addition

Use this if the material is an oil in pure solvents.

ParameterSpecificationRationale
Solvent THF or MEK (Methyl Ethyl Ketone)Good solubility, breaks amide H-bonds.
Anti-Solvent Methylcyclohexane (MCH)Higher boiling point than heptane; prevents "skinning."
Ratio 1:3 (Solvent:Anti-solvent)Target supersaturation without crashing.
Temperature > 50°C Prevents entering the liquid-liquid immiscibility (oiling) zone.

Step-by-Step:

  • Dissolve 1g of compound in 3 mL THF at 50°C.

  • Add MCH dropwise until the solution turns slightly hazy (Cloud Point).

  • STOP addition. Add a tiny amount of THF to clarify.

  • Add seeds.

  • Stir at 50°C for 1 hour to establish a seed bed.

  • Add remaining MCH (6 mL) slowly over 4 hours while maintaining 50°C.

  • Cool to RT.

Protocol C: The "Nuclear Option" (Salt Formation)

Use this if the neutral molecule is a persistent oil.

Theory: The pyridine nitrogen is basic (


). Protonating it creates a charged species with a much higher lattice energy, overriding the weak amide interactions.
  • Acid Choice: Oxalic Acid (1.0 eq) or HCl (1.0 eq in ether).

    • Note: Oxalic acid often forms nice crystalline lattices with pyridines via H-bonding between the acid and the pyridine nitrogen.

  • Procedure:

    • Dissolve substrate in Acetone or Ethanol (10 vol).

    • Dissolve Oxalic Acid (1.0 eq) in minimal hot Ethanol.

    • Add acid solution hot.

    • Allow to cool slowly. The oxalate salt usually crystallizes readily as a white solid with a significantly higher melting point than the free base.

Module 4: The Mechanism of Failure (Pathway Analysis)

Understanding why the 3-methyl group makes this difficult is key to future analog design.

Mechanism Amide N-Formyl Group (Restricted Rotation) Barrier High Energy Barrier (>18 kcal/mol) Amide->Barrier Pyridine 3-Methyl Pyridine (Steric Bulk) Pyridine->Barrier Increases strain Rotamer_E Rotamer E (Solution Favored) Rotamer_E->Barrier Oil Amorphous Oil (Kinetic Trap) Rotamer_E->Oil Interferes w/ Packing Rotamer_Z Rotamer Z (Crystal Favored) Crystal Crystalline Lattice (Thermodynamic Sink) Rotamer_Z->Crystal Nucleation Barrier->Rotamer_Z

Figure 2: The kinetic competition between rotamer interconversion and phase separation.

References

  • Amide Rotational Barriers: Wiberg, K. B., et al. "Rotational Barriers in Amides." Journal of Organic Chemistry, 1987.

  • Crystallization of Conformational Mixtures: Cruz-Cabeza, A. J., & Bernstein, J. "Conformational Polymorphism." Chemical Reviews, 2014.

  • Oiling Out & LLPS: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2006.

  • Pyridine Salt Formation: Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2011.

Sources

Optimization

Minimizing side reactions in the preparation of piperidine carbaldehydes

Welcome to the Technical Support Center for Piperidine Carbaldehyde Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity and stereoselectivity challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Carbaldehyde Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity and stereoselectivity challenges inherent in synthesizing these critical pharmaceutical building blocks.

Piperidine carbaldehydes (such as N-Boc-piperidine-4-carboxaldehyde and chiral 2-piperidinecarboxaldehydes) are highly reactive intermediates. Their synthesis is frequently plagued by three major side reactions: alpha-epimerization (racemization) , over-oxidation/reduction , and acetal/aldol self-condensation . This guide provides mechanistic troubleshooting, self-validating protocols, and alternative pathways to ensure high-fidelity synthesis.

Section 1: Oxidation Workflows & Troubleshooting

The conversion of piperidinemethanols to carbaldehydes is most commonly achieved via activated DMSO oxidations (e.g., Swern) or transition-metal-catalyzed aerobic oxidations.

FAQ 1: Why am I seeing epimerization at the alpha-chiral center of my 2-piperidinecarboxaldehyde during Swern oxidation?

Causality: The classic Swern oxidation utilizes triethylamine (TEA) as the base to deprotonate the alkoxysulfonium intermediate. TEA is a relatively unhindered base. Once the aldehyde is formed, the proton at the alpha-carbon (adjacent to the newly formed carbonyl) becomes highly acidic. TEA can inadvertently deprotonate this alpha-position, creating an enolate intermediate that rapidly racemizes upon reprotonation[1]. Solution: Substitute TEA with N,N-Diisopropylethylamine (DIPEA). DIPEA’s bulky isopropyl groups provide steric shielding, restricting its nucleophilicity. It remains basic enough to deprotonate the sterically accessible alkoxysulfonium ion to form the required sulfur ylide, but it is too hindered to abstract the alpha-proton of the resulting piperidine carbaldehyde[1].

FAQ 2: My Swern oxidation yielded a significant amount of a byproduct with a higher molecular weight (+46 Da). What is this?

Causality: This is a methylthiomethyl (MTM) ether byproduct. It forms when the internal temperature of the reaction rises above -65 °C prior to the addition of the alcohol. At elevated temperatures, the highly reactive chloro(dimethyl)sulfonium intermediate undergoes a Pummerer-type rearrangement, which then reacts with your piperidinemethanol to form the MTM ether instead of the desired alkoxysulfonium salt[2]. Solution: Strict cryogenic control (-78 °C) is non-negotiable. Ensure your dry ice/acetone bath is fully saturated and monitor the internal flask temperature, not just the bath temperature.

G cluster_swern Swern Oxidation Pathway cluster_tempo TEMPO/Cu Pathway Start Piperidinemethanol Substrate Swern DMSO + Oxalyl Chloride (-78°C) Start->Swern Tempo [Cu(MeCN)4]PF6 + TEMPO (Room Temp) Start->Tempo BaseTEA Add TEA (Unhindered) Swern->BaseTEA BaseDIPEA Add DIPEA (Hindered) Swern->BaseDIPEA Epimer Alpha-Epimerization (Side Reaction) BaseTEA->Epimer Deprotonation risk CleanSwern Enantiopure Carbaldehyde BaseDIPEA->CleanSwern Steric shielding Mild Neutral Conditions (No Strong Base) Tempo->Mild CleanTempo Chemoselective Carbaldehyde Mild->CleanTempo

Workflow comparing Swern and TEMPO/Cu oxidations for piperidine carbaldehyde synthesis.

Protocol 1: Modified Swern Oxidation for Chiral Piperidines

This protocol utilizes steric exclusion to prevent racemization and is self-validating through visual and thermal cues.

  • Activation: To a flame-dried flask under inert atmosphere, add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the internal temperature to -78 °C.

  • Ylide Precursor Formation: Add anhydrous DMSO (2.4 eq) dropwise.

    • Validation Checkpoint: You must observe vigorous gas evolution (CO and CO₂). The cessation of bubbling (typically 15-20 mins) confirms the complete formation of the chloro(dimethyl)sulfonium chloride intermediate[3].

  • Substrate Addition: Slowly add the N-protected piperidinemethanol (1.0 eq) dissolved in DCM. Maintain -78 °C for 45 minutes to ensure complete alkoxysulfonium salt formation.

  • Hindered Deprotonation: Add DIPEA (5.0 eq) dropwise.

    • Validation Checkpoint: A thick white precipitate (diisopropylethylammonium chloride) will form immediately. This visual cue confirms the successful deprotonation and formation of the sulfur ylide[1].

  • Fragmentation & Quench: Stir for 30 minutes at -78 °C, then remove the cooling bath. Allow the reaction to warm to room temperature over 20 minutes to drive the intramolecular fragmentation. Quench with deionized water and extract.

Protocol 2: Mild TEMPO/Cu-Catalyzed Oxidation (Base-Free Alternative)

For substrates highly sensitive to basic conditions, the Swern oxidation can be entirely bypassed using a synergistic Copper/TEMPO catalytic system[4].

  • Catalyst Assembly: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in dry acetonitrile. Add[Cu(MeCN)₄]PF₆ (5 mol%), 2,2′-bipyridine (5 mol%), N-methylimidazole (10 mol%), and 4-Acetamido-TEMPO (5 mol%)[4].

    • Mechanistic Rationale: N-methylimidazole acts as a crucial ligand to stabilize the active Cu(I) species, preventing catalyst precipitation, while TEMPO acts as the primary oxidant.

  • Aerobic Oxidation: Stir the reaction open to the air (or under an O₂ balloon) at room temperature for 22 hours.

    • Validation Checkpoint: The solution will transition from a pale green/blue to a deep, dark hue as the Cu(I)/Cu(II) catalytic cycle initiates.

  • Isolation: Remove the solvent under reduced pressure and purify directly via silica flash chromatography to yield the piperidine aldehyde (typically ~78% yield)[4].

Section 2: Reduction Workflows & Troubleshooting

Synthesizing piperidine carbaldehydes by reducing carboxylic acids or esters (e.g., using DIBAL-H or biocatalysis) frequently suffers from over-reduction to the alcohol.

FAQ 3: I am reducing N-Cbz-piperidine-4-carboxylic acid using a Carboxylic Acid Reductase (CAR) cell-free extract, but I mostly get the corresponding alcohol. How can I arrest the reduction?

Causality: Crude CAR preparations contain endogenous background enzymes, specifically alcohol dehydrogenases (ADHs) and aldo-keto reductases. Because the newly formed aldehyde is highly electrophilic, these background enzymes rapidly consume NADPH to over-reduce your product into the piperidinemethanol[5]. Solution: Implement In Situ Product Removal (ISPR). By running the reaction in a biphasic system (e.g., aqueous buffer and a non-miscible organic solvent like hexane or MTBE), the lipophilic N-protected piperidine carbaldehyde partitions into the organic phase immediately upon formation. This physically isolates the aldehyde from the aqueous ADHs, preventing over-reduction and allowing for isolated yields of ~61%[5].

G Acid Piperidine Carboxylic Acid CAR Carboxylic Acid Reductase (CAR) Acid->CAR ATP, NADPH Aldehyde Piperidine Carbaldehyde CAR->Aldehyde Alcohol Over-reduction (Alcohol Byproduct) Aldehyde->Alcohol Background Enzymes ISPR In Situ Product Removal (Biphasic) Aldehyde->ISPR Immediate Extraction Product Isolated Aldehyde (61% Yield) ISPR->Product Prevents Over-reduction

Enzymatic reduction of carboxylic acids using CARs with In Situ Product Removal (ISPR).

Section 3: Quantitative Comparison of Methodologies

To assist in route scouting, the following table synthesizes the quantitative data and risk profiles of the primary methodologies used to generate piperidine carbaldehydes.

Synthesis MethodStarting MaterialReagents / CatalystsTypical YieldEpimerization RiskOver-Reaction RiskKey Advantage
Modified Swern PiperidinemethanolDMSO, Oxalyl Chloride, DIPEA80–90%Low (Steric shielding)Low (MTM ether if > -65°C)Highly reliable, scalable
Classic Swern PiperidinemethanolDMSO, Oxalyl Chloride, TEA80–90%High (at alpha-carbon)LowStandard, cheap reagents
TEMPO/Cu Piperidinemethanol[Cu(MeCN)₄]PF₆, TEMPO, NMI~78%Very Low LowRoom temp, neutral pH
Enzymatic (CAR) Piperidinecarboxylic AcidCAR, ATP, NADPH, Biphasic ISPR~61%LowHigh (Alcohol without ISPR)Green chemistry, direct

Section 4: Storage and Handling

FAQ 4: My purified piperidine carbaldehyde degrades upon storage. How can I stabilize it? Causality: Piperidine carbaldehydes are prone to auto-oxidation (forming the carboxylic acid) and self-aldol condensation if trace amounts of acid or base are present. Solution: Never store the neat oil at room temperature. For short-term storage, flush the vial with Argon, seal tightly, and store at -20 °C. For long-term storage or highly unstable isomers, immediately convert the aldehyde to a dimethyl acetal using trimethyl orthoformate and a catalytic amount of p-TsOH. The acetal is indefinitely stable and can be easily deprotected with mild aqueous acid immediately prior to your next synthetic step.

References

  • Piperidine-based glycodendrons as protein N-glycan prosthetics National Institutes of Health (NIH) - PMC URL:[Link]

  • Cell-free in vitro reduction of carboxylates to aldehydes: With crude enzyme preparations to a key pharmaceutical building block ResearchGate URL:[Link]

  • Swern Oxidation - Mechanism and Variations Wikipedia / Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal from 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Welcome to the Technical Support Center for handling 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde . As a tertiary amide containing a basic pyridine ring, this intermediate frequently presents as a highly viscous oil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde . As a tertiary amide containing a basic pyridine ring, this intermediate frequently presents as a highly viscous oil or a low-melting amorphous solid. These physicochemical properties make complete solvent removal notoriously difficult due to severe solvent trapping, hydrogen bonding, and high matrix viscosity.

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and regulatory context to ensure your material meets stringent pharmaceutical guidelines.

Regulatory Context: ICH Q3C Limits

Before troubleshooting, it is critical to establish the target thresholds for solvent removal. The 1 dictate the maximum acceptable concentration of residual solvents in pharmaceutical products[1].

SolventICH ClassConcentration Limit (ppm)Toxicological Justification
Dichloromethane (DCM) Class 2600Limited due to inherent toxicity and suspected reversible toxicities[1].
Methanol (MeOH) Class 23,000Limited due to inherent toxicity[1].
Toluene Class 2890Limited due to inherent toxicity[1].
Ethyl Acetate (EtOAc) Class 35,000Low toxic potential; PDE of 50 mg/day[1].
Heptane / Hexanes Class 3 / Class 25,000 / 290Hexane is Class 2 (neurotoxicity); Heptane is Class 3[1].
Workflow: Strategic Solvent Removal

SolventRemoval Start 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (Viscous Oil / Amorphous Solid) CheckSolvent Identify Trapped Solvents (via VT-NMR / GC-HS) Start->CheckSolvent Aprotic Aprotic / Non-Polar (DCM, EtOAc, Hexanes) CheckSolvent->Aprotic Protic Protic / Polar (MeOH, H2O, EtOH) CheckSolvent->Protic Lyophilization Lyophilization (t-BuOH/H2O matrix) Aprotic->Lyophilization Increases surface area Azeotropic Azeotropic Distillation (Toluene swap) Protic->Azeotropic Breaks H-bonds SecondaryDrying High Vacuum Secondary Drying (< 0.1 mbar, 40°C) Lyophilization->SecondaryDrying Azeotropic->SecondaryDrying Success ICH Q3C Compliant API (< 600 ppm DCM, etc.) SecondaryDrying->Success

Workflow for residual solvent removal from 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde.

Troubleshooting FAQs

Q1: Why does my product consistently trap DCM and EtOAc even after 48 hours on a high-vacuum line? Causality: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde lacks a crystalline lattice that would naturally exclude solvent molecules during precipitation. The high viscosity of the resulting oil severely restricts the diffusion coefficient of trapped solvents. Furthermore, the N-formyl group acts as a strong dipole, engaging in persistent dipole-dipole interactions with DCM and EtOAc. Solution: Utilize "solvent-assisted" secondary drying or an azeotropic solvent swap. By adding a solvent with a higher vapor pressure or one that forms a minimum-boiling azeotrope, you increase the available free volume in the amorphous matrix, giving the residual solvent more room to move and drastically increasing its diffusion coefficient[2].

Q2: The


H NMR shows broad, doubled peaks and my solvent integrals are inconsistent. Is my drying protocol causing degradation? 
Causality:  It is highly likely your compound is not degrading. N-formyl piperidines are well-documented to exist as a mixture of cis and trans amide rotamers at room temperature due to restricted rotation around the C-N partial double bond[3]. This causes peak broadening and doubling (e.g., the formyl proton often appears as two distinct singlets). This complex baseline makes integrating residual solvent peaks highly inaccurate.
Solution:  Perform Variable Temperature NMR (VT-NMR) at 60–80 °C in DMSO-

. The thermal energy will overcome the rotational barrier, coalescing the rotamer peaks into sharp singlets and allowing for accurate, baseline-resolved quantification of residual solvents.

Q3: How can I remove strongly hydrogen-bonded methanol or water from the basic pyridine nitrogen? Causality: The basic pyridine nitrogen and the formyl oxygen act as strong hydrogen bond acceptors. Methanol and water will tightly bind to these sites, resisting standard vacuum evaporation. Solution: Azeotropic distillation with toluene is the most effective method. Toluene forms a minimum-boiling azeotrope with both methanol and water, physically pulling them out of the hydrogen-bonded state during evaporation.

Q4: Can I use lyophilization (freeze-drying) for this oily intermediate? Causality: Yes. Lyophilization is an excellent technique for converting viscous oils into fluffy, amorphous solids with vastly increased surface area. By dissolving the oil in a freeze-dryable solvent system, freezing it, and subliming the matrix, the residual trapped solvents are carried away, allowing for highly efficient removal of residual solvents from the amorphous system[4].

Self-Validating Experimental Protocols
Protocol A: Azeotropic Solvent Swapping (Toluene Method)

Best for removing protic solvents (MeOH, H


O) and breaking up viscous oils.
  • Dissolution: Dissolve the viscous 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde oil in 10 volumes (v/w) of HPLC-grade Toluene.

    • Causality: Toluene disrupts the dipole-dipole and hydrogen-bonding interactions between the API and trapped solvents.

  • Evaporation: Concentrate the solution using a rotary evaporator at 40 °C and 50 mbar until a thick oil remains.

  • Iterative Swapping: Repeat the dissolution and evaporation process three times.

  • Self-Validation Check (Constant Weight): Weigh the evaporation flask after the third cycle. Apply high vacuum (< 0.1 mbar) for 2 hours and weigh again. The azeotropic swap is considered complete when the mass variance between cycles is < 0.5%.

  • Final Verification: Run a VT-NMR (70 °C in DMSO-

    
    ) to confirm the absence of the original trapped solvent and ensure residual toluene is below the 890 ppm ICH limit[1].
    
Protocol B: Lyophilization from tert-Butanol/Water

Best for removing aprotic solvents (DCM, EtOAc) and generating a workable solid.

  • Matrix Preparation: Dissolve the compound in a 1:1 (v/v) mixture of tert-Butanol and HPLC-grade water to achieve a concentration of approx. 50 mg/mL.

    • Causality: This specific solvent system freezes into a crystalline matrix that sublimes easily, forcing the oily API into an amorphous dispersion with maximum surface area.

  • Shell Freezing: Rotate the flask in a dry ice/acetone bath until the solution forms a uniform, frozen shell on the flask walls.

  • Sublimation: Immediately attach the flask to a lyophilizer operating at < 0.05 mbar and a condenser temperature of -50 °C or lower. Leave for 24–48 hours.

  • Self-Validation Check (Visual & Gravimetric): The physical transition from a solid ice plug to a fluffy, static-prone powder indicates complete sublimation.

  • Final Verification: Submit the resulting powder for Gas Chromatography-Headspace (GC-HS) analysis to definitively quantify residual DCM/EtOAc against ICH Q3C standards[1].

References
  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH.
  • Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing.
  • Towards safer medicines: Management of residual solvents and green alternatives.
  • A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines.

Sources

Optimization

Strategies for stabilizing 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde in solution

Technical Support Center: Stability Protocols for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Executive Summary & Molecule Profile Compound: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Class: -Formylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocols for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Executive Summary & Molecule Profile

Compound: 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Class:


-Formylpiperidine / Pyridine hybrid
Critical Characteristic: Amide Rotamerism 

Welcome to the technical support hub. If you are working with this compound, you are likely observing "instability" that is actually a physical characteristic of the molecule. This guide distinguishes between conformational isomerism (rotamers) —which is benign—and actual chemical degradation (oxidation/hydrolysis).

The


-formyl group (1-carbaldehyde) on the piperidine ring exhibits restricted rotation around the N-C=O bond. Due to the steric bulk of the adjacent 2-(3-methylpyridin-2-yl) substituent, this rotation is slow on the NMR timescale and separable on HPLC timescales, leading to the "Split Peak Phenomenon."

Diagnostic Workflow: Is it Degradation or Rotamerism?

Before discarding a batch, use this decision matrix. Most "purity failures" for this scaffold are false positives caused by rotamers.

StabilityDiagnosis Start User Observes Split Peaks (HPLC/NMR) SolventCheck Check Solvent System Start->SolventCheck NMR_Test Run Variable Temp (VT) NMR at 80°C (353 K) SolventCheck->NMR_Test If peaks persist Coalescence Do Peaks Coalesce? NMR_Test->Coalescence Result_Rotamer DIAGNOSIS: Rotamers (Chemically Pure) Coalescence->Result_Rotamer Yes (Single Peak) Result_Degradant DIAGNOSIS: Degradation (Impurity Present) Coalescence->Result_Degradant No (Peaks Remain) Action_Rotamer Action: Integrate both peaks as single compound Result_Rotamer->Action_Rotamer Action_Degradant Action: Check for Hydrolysis (Des-formyl) or N-Oxide Result_Degradant->Action_Degradant

Figure 1: Diagnostic logic flow to distinguish benign amide rotamers from chemical impurities.

Troubleshooting Guides & FAQs

Issue 1: "My HPLC chromatogram shows two peaks (e.g., 60:40 ratio). Is my compound decomposing?"

Diagnosis: Likely Rotamers , not decomposition.[1] The partial double-bond character of the amide (N-C=O) bond creates cis (


) and trans (

) isomers. The bulky 3-methylpyridine group at the C2 position exacerbates this by locking the piperidine ring in specific conformations, slowing the interconversion rate.

Corrective Action:

  • Do not purify: Attempting to prep-HPLC these peaks will result in them re-equilibrating to the original ratio within hours.

  • Verify: Run the HPLC column at 50°C or 60°C. The peaks should broaden or merge (coalesce) as the rotation rate increases.

  • Quantification: Integrate both peaks. Their sum represents the total purity.

Issue 2: "The solution has turned from colorless to yellow/brown."

Diagnosis: Oxidation (Pyridine N-oxide formation). Pyridine rings, especially those with electron-donating alkyl groups (like the 3-methyl group), are susceptible to N-oxidation by atmospheric oxygen over time, or photo-oxidation.

Corrective Action:

  • Solvent Change: Avoid ethers (THF/Dioxane) which form peroxides that accelerate N-oxidation. Use Methanol , Acetonitrile , or DMSO .

  • Additives: Add 0.05% BHT (Butylated hydroxytoluene) if the compound is stored in solution for >24 hours.

  • Storage: Store under Argon/Nitrogen in amber vials.

Issue 3: "Mass Spec shows a mass of [M-28]."

Diagnosis: Hydrolysis (Deformylation). The "1-carbaldehyde" (N-formyl) group is an amide.[2] While stable, it can hydrolyze in the presence of strong acids or bases, releasing formic acid (CO + H2O equivalent) and yielding the free amine (secondary piperidine).

Corrective Action:

  • pH Control: Maintain solution pH between 5.0 and 8.0.

  • Avoid: Do not dissolve in 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid for long-term storage. Use Ammonium Acetate or Bicarbonate buffers for LC-MS.

Stabilization Protocols (SOPs)

Protocol A: Optimal Solution Storage

For stock solutions used in biological assays or long-term synthesis.

ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous) Prevents hydrolysis; high solubility; chemically inert toward pyridine.
Concentration > 10 mM Higher concentrations are self-buffering and less prone to oxidative trace impurities.
Temperature -20°C or -80°C Arrhenius equation dictates significantly slower hydrolysis/oxidation rates.
Headspace Argon / Nitrogen Displaces oxygen to prevent pyridine N-oxide formation.
Container Amber Glass Pyridines can undergo photolytic ring-opening or radical formation.
Protocol B: Analytical Method (HPLC) for Stability

Use this method to separate rotamers from actual degradants.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) — Basic pH suppresses hydrolysis.

  • Mobile Phase B: Acetonitrile.

  • Temperature: 50°C (Critical: Higher temp merges rotamers for clearer integration).

  • Gradient: 5% B to 95% B over 10 mins.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

DegradationPathways Compound 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde FreeAmine Deformylated Product (Free Piperidine) Compound->FreeAmine Hydrolysis NOxide Pyridine N-Oxide (Yellow impurity) Compound->NOxide Oxidation Acid + H3O+ / OH- Formic + Formic Acid Oxygen + O2 / Light

Figure 2: Primary degradation pathways: Hydrolysis of the N-formyl group and N-oxidation of the pyridine ring.[3]

References & Authoritative Grounding

  • Rotamerism in N-Formylpiperidines:

    • Source: The restricted rotation of N-formyl piperidines is a documented phenomenon. The barrier to rotation is typically

      
       kcal/mol, leading to distinct NMR signals at room temperature.
      
    • Citation: Fehér, K. et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014, 10, 705–712.

    • URL:[Link]

  • Pyridine Stability & Oxidation:

    • Source: Pyridine derivatives are susceptible to N-oxidation by peracids or radical oxidation pathways (air/light).

    • Citation: Scriven, E. F. V., & Murugan, R. "Pyridine and Pyridine Derivatives."[2] Kirk-Othmer Encyclopedia of Chemical Technology, 2005.

    • URL:[Link]

  • Synthesis & Intermediate Handling:

    • Source: Protocols for handling 2-substituted piperidines and their formyl derivatives in Vilsmeier-Haack type reactions.

    • Citation: "The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent."[4]

    • URL:[Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Reference Data & Comparative Studies

Validation

The Rotameric Trap: A Comparative Guide to Resolving 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Topic: 1H NMR Interpretation of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of Anabasine derivatives and CGRP antagonists, 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde presents a classic analytical challenge. Researchers often discard pure product, mistaking the complex NMR signature of restricted amide rotation for gross impurity.[1]

This guide objectively compares three analytical workflows—Standard 1D NMR , Variable Temperature (VT) NMR , and 2D NOESY —to determine the most effective protocol for structural validation.[1] We move beyond static peak listing to explain the dynamic behavior of the N-formyl group and its interaction with the steric bulk of the 3-methylpyridine substituent.

Part 1: The Chemical Context

The N-formyl group exhibits significant double-bond character (


) due to resonance.[1] In 2-substituted piperidines, this creates two distinct rotamers (E and Z or syn and anti) that do not interconvert rapidly on the NMR timescale at room temperature.[1]
  • The Challenge: The steric clash between the piperidine C2-substituent (3-methylpyridine) and the formyl oxygen forces a specific population ratio (typically 60:40 to 80:20).[1]

  • The Symptom: Signal doubling (split peaks) and broadening, particularly at the Formyl proton, the Piperidine H2 (chiral center), and the Pyridine Methyl group.[1]

Visualizing the Equilibrium

RotamerEquilibrium cluster_0 Restricted Rotation (Slow Exchange) RotamerA E-Rotamer (Major) (O atom anti to C2-Subst) RotamerB Z-Rotamer (Minor) (O atom syn to C2-Subst) RotamerA->RotamerB  k_rot (slow at 25°C)   Effect Result: Signal Doubling Broadening RotamerB->Effect

Figure 1: The equilibrium between E and Z rotamers caused by the partial double bond character of the N-CHO amide.[1] This slow exchange is the root cause of spectral complexity.[1]

Part 2: Comparative Analysis of Analytical Methods

We evaluated three methods for interpreting the purity and structure of this compound.

Method A: Standard 1D 1H NMR (CDCl3, 298 K)

The Baseline Approach[1]

  • Observation: The spectrum appears "dirty." The formyl proton appears as two singlets. The pyridine methyl group (typically ~2.3 ppm) is split into two unequal peaks.[1] The chiral methine proton (H2) is often obscured or appears as two widely separated multiplets.[1]

  • Pros: Quick, standard solvent.[1]

  • Cons: High risk of false-negative purity assessment.[1] Integration is difficult due to overlapping multiplets.

  • Verdict: Insufficient for final characterization but useful for quick checks if the rotamer ratio is known.

Method B: Variable Temperature (VT) NMR (DMSO-d6, 373 K)

The Verification Standard[1]

  • Observation: As temperature increases, the rotation rate (

    
    ) exceeds the chemical shift difference (
    
    
    
    ).[1] The distinct rotamer signals broaden and then coalesce into sharp, time-averaged singlets.[1]
  • Pros: Unambiguously proves that the "impurities" are actually rotamers of the same molecule. Simplifies integration (1H counts become integers).

  • Cons: Requires high-boiling solvent (DMSO-d6, Toluene-d8); thermal degradation risk for unstable intermediates.[1]

  • Verdict: The Gold Standard for demonstrating bulk purity.

Method C: 2D NOESY (CDCl3, 298 K)

The Structural Proof[1]

  • Observation: Cross-peaks (exchange peaks) appear between the corresponding signals of the major and minor rotamers.

  • Pros: Assigns specific geometry (E vs Z) without heating. Confirms the spatial proximity of the formyl oxygen to the piperidine ring protons.

  • Cons: Longer acquisition time; requires advanced interpretation.

  • Verdict: Essential for stereochemical assignment (cis/trans relative to ring substituents).[1]

Part 3: Detailed Interpretation & Data

The following table summarizes the expected chemical shifts for the Major and Minor rotamers in CDCl3 at 298 K. Note that the H2 (piperidine methine) experiences the most dramatic shift due to the anisotropy of the carbonyl group.

Proton AssignmentMultiplicityMajor Rotamer (

ppm)
Minor Rotamer (

ppm)

(ppm)
Mechanistic Cause
Formyl (-CHO) Singlet8.10 - 8.257.95 - 8.05~0.15Magnetic anisotropy of the pyridine ring.[1]
Piperidine H2 DD/Multiplet5.60 - 5.804.40 - 4.60>1.0 Critical Diagnostic: In the syn rotamer, the C=O deshields H2 significantly.[1]
Pyridine-CH3 Singlet2.352.42~0.07Steric compression affects the methyl environment.
Piperidine H6 (eq) Broad D3.803.20~0.60Proximity to the N-lone pair vs. C=O oxygen.
Pyridine Aromatic Multiplets7.0 - 8.57.0 - 8.5< 0.05Distal from the rotation axis; minimal splitting.

Technical Insight: The huge shift difference in the Piperidine H2 proton (>1.0 ppm) is the hallmark of N-acylated piperidines. If you see a "mystery multiplet" downfield near 5.7 ppm, it is likely the H2 proton of the rotamer where the carbonyl oxygen is syn to the H2.[1]

Part 4: Experimental Protocols
Protocol 1: Coalescence Experiment (VT-NMR)

Objective: Prove purity by collapsing rotamers.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (Do not use CDCl3; it boils at 61°C).[1]

  • Setup: Insert sample into the magnet. Lock and shim at 25°C (298 K).

  • Acquisition 1 (Baseline): Acquire a standard 1H spectrum (16 scans).[1] Note the split peaks.[2][3][4]

  • Heating:

    • Set the probe temperature to 80°C (353 K) . Allow 10 minutes for thermal equilibration.

    • Re-shim (critical, as convection currents affect field homogeneity).[1]

    • Acquire spectrum.[2][3][4][5][6][7][8][9][10][11][12] Peaks should be broad (near coalescence).[1]

    • Increase temperature to 100°C - 110°C (373 K - 383 K) .

    • Re-shim and acquire.

  • Result: The formyl singlets should merge into one sharp singlet. The H2 multiplets should average out.

  • Safety: Ensure the NMR tube is rated for high temperature and not sealed too tightly to prevent pressure explosion (though DMSO vapor pressure is low).

Protocol 2: 2D NOESY for Rotamer Assignment

Objective: Link the "impurity" peaks to the main compound.[1]

  • Parameter Setup:

    • Pulse Sequence: noesyph (Phase-sensitive NOESY).[1]

    • Mixing Time (

      
      ): 300 - 500 ms .[1] (Longer mixing times allow for chemical exchange observation).[1]
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Interpretation:

    • Look for Exchange Cross-Peaks . These are cross-peaks between the same proton in different rotamers (e.g., Formyl-Major correlating with Formyl-Minor).[1]

    • Phase Check: In phase-sensitive NOESY, chemical exchange peaks usually have the same phase as the diagonal (positive), whereas true NOE (spatial) peaks are opposite (negative).[1] Note: This depends on the specific spectrometer phasing convention.

Part 5: Decision Logic for Researchers

Use this workflow to determine the correct analysis path for your sample.

DecisionMatrix Start Start: Complex 1H NMR Spectrum Check1 Are peaks doubled (approx 3:1 ratio)? Start->Check1 Check2 Is the sample for final release? Check1->Check2 Yes ActionPurify Re-purify (Check TLC) Check1->ActionPurify No (Random ratios) ActionVT Run VT-NMR (DMSO-d6, 100°C) To confirm coalescence Check2->ActionVT Yes (Need rigorous proof) ActionRep Report as Rotameric Mixture (Cite integration of both sets) Check2->ActionRep No (Routine check) ActionVT->ActionRep Peaks Coalesce ActionVT->ActionPurify Peaks Do Not Coalesce ActionNOE Run 1D-NOE or 2D-NOESY To prove chemical exchange

Figure 2: Decision matrix for handling rotameric spectra in drug development workflows.

References
  • Wiberg, K. B., et al. (1987).[1] "Rotational barriers in N,N-dimethylbenzamides and related compounds." Journal of Organic Chemistry. Explains the mechanics of amide bond rotation and NMR timescales. [1]

  • Bain, A. D. (2003).[1] "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy. The authoritative text on coalescence and exchange spectroscopy. [1]

  • Clayden, J., et al. (2005).[1] "Atropisomerism in amides." Angewandte Chemie International Edition. Discusses the stereochemical implications of restricted rotation in hindered amides. [1]

  • Standard NMR Data for N-Formylpiperidine. (Verified via AIST/SDBS Database). Provides baseline shifts for the unsubstituted piperidine scaffold. [1]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Mass Spectrometry Fragmentation Patterns of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde: A Comparative Guide Introduction and Structural Context In the development of novel nicotinic acetylcholine receptor (nAChR)...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde: A Comparative Guide

Introduction and Structural Context

In the development of novel nicotinic acetylcholine receptor (nAChR) ligands and the metabolic tracking of tobacco alkaloids, synthetic modifications are frequently employed to tune receptor subtype selectivity. One such complex derivative is 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (an N-formyl-3'-methylanabasine analog).

For drug development professionals, understanding its gas-phase dissociation behavior is critical for pharmacokinetic tracking, metabolite identification, and structural elucidation. This guide provides an in-depth comparative analysis of its mass spectrometry (MS) fragmentation patterns against classical alternatives (Anabasine and Nicotine), supported by self-validating experimental protocols.

Fragmentation Mechanics and Causality

The fragmentation of tobacco alkaloids under electrospray ionization (ESI) and collision-induced dissociation (CID) is heavily dictated by the relative basicity of their nitrogen atoms ()[1].

  • The Alternatives (Anabasine & Nicotine): In unsubstituted anabasine, the secondary piperidine nitrogen is the primary site of protonation. Upon CID, the dominant pathway is the

    
    -cleavage of the C-C bond connecting the two rings, yielding a highly stable piperidine cation at m/z 84 ()[2]. Nicotine behaves similarly, producing an N-methylpyrrolidine cation at m/z 84[1].
    
  • The Target (2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde): The introduction of the N-carbaldehyde (formyl) group fundamentally alters the molecule's electronic landscape. The electron-withdrawing nature of the formyl group reduces the basicity of the piperidine nitrogen. Consequently, protonation shifts predominantly to the 3-methylpyridine nitrogen.

Causality of Fragmentation: When subjected to CID, the precursor ion


 undergoes two competing primary pathways:
  • Neutral Loss: The expulsion of carbon monoxide (CO, -28 Da) from the formyl group, yielding an intermediate at m/z 177.

  • 
    -Cleavage:  Cleavage between the rings yields a 3-methylpyridine cation (m/z 92) and an N-formylpiperidine radical/cation (m/z 112).
    

Unlike traditional anabasine fragmentation, the classic m/z 84 peak is only observed as a secondary fragment following the combined loss of the formyl group and subsequent ring cleavage ()[3].

Comparative Performance Data

To objectively evaluate the performance of MS/MS in distinguishing these structurally related compounds, we compare their diagnostic fragments. The unique m/z 92 and m/z 112 fragments of the target molecule serve as highly specific multiple reaction monitoring (MRM) transitions, preventing cross-talk with endogenous anabasine.

CompoundPrecursor Ion

Base Peak (MS/MS)Key Diagnostic FragmentsStructural Driver
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde m/z 205m/z 112m/z 177 (-CO), m/z 92 (3-methylpyridine)N-formyl electron withdrawal shifts protonation; methyl group shifts pyridine mass.
Anabasine m/z 163m/z 84m/z 133 (ring opening), m/z 78 (pyridine)Unsubstituted piperidine nitrogen drives basicity and

-cleavage.
Nicotine m/z 163m/z 84m/z 130, m/z 117N-methylpyrrolidine ring stability dominates fragmentation.

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute confidence in structural assignments, the following protocol incorporates a self-validating isotopic tracking step.

Step 1: Sample Preparation & Isotopic Spiking (Self-Validation System)

  • Action: Dilute 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde and the reference alternatives (Anabasine, Nicotine) to 100 ng/mL in 50:50 Acetonitrile:Water. Spike the mixture with 10 ng/mL of Anabasine-d4.

  • Causality: Anabasine-d4 acts as an internal self-validating control. Because the deuterium atoms are located on the piperidine ring, the diagnostic

    
    -cleavage fragment must shift from m/z 84 to m/z 88. If this shift is absent, it indicates isobaric interference or source fragmentation, invalidating the run[2].
    

Step 2: Chromatographic Separation

  • Action: Inject 5

    
    L onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m). Mobile phase A: 10 mM Ammonium Formate with 0.1% Formic Acid. Mobile phase B: Acetonitrile with 0.1% Formic Acid.
  • Causality: Traditional reversed-phase C18 columns suffer from poor retention of highly polar alkaloids. HILIC ensures adequate retention. The 0.1% formic acid guarantees complete protonation of the pyridine nitrogen prior to ESI droplet desolvation, ensuring maximum

    
     yield[1].
    

Step 3: ESI-MS/MS and Collision-Induced Dissociation (CID)

  • Action: Operate the mass spectrometer in positive ESI mode. Isolate the precursor ions (m/z 205 for the target, m/z 163 for alternatives) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 30 eV using Argon as the collision gas.

  • Causality: A CE ramp is critical because the N-formyl group requires lower energy (approx. 15-18 eV) for the neutral loss of CO, whereas the rigid C-C bond between the heterocycles requires higher energy (approx. 25-30 eV) for

    
    -cleavage[3]. Capturing both energy states provides a complete, self-consistent fragmentation map.
    

Visualizations

Fragmentation M [M+H]+ m/z 205 F1 Loss of CO (-28 Da) m/z 177 M->F1 -CO F2 Alpha-Cleavage Piperidine-1-carbaldehyde ion m/z 112 M->F2 C-C cleavage F3 Alpha-Cleavage 3-Methylpyridine ion m/z 92 M->F3 C-C cleavage F4 Piperidine ion m/z 84 F1->F4 C-C cleavage F2->F4 -CO

Logical fragmentation pathway of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde.

Workflow S1 Sample Prep (Isotope Spiking) S2 UHPLC Separation (HILIC Column) S1->S2 S3 ESI(+) Protonation S2->S3 S4 CID MS/MS (15-30 eV) S3->S4 S5 TOF Detection & Data Analysis S4->S5

Self-validating LC-ESI-MS/MS experimental workflow for alkaloid analysis.

References

  • Title: Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry Source: PubMed (John Wiley & Sons, Ltd.) URL: [Link]

  • Title: Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH Source: International Journal of Criminal Investigation URL: [Link]

Sources

Validation

HPLC Method Development and Purity Profiling for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde: A Comparative Guide

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for complex heterocyclic intermediates requires moving beyond generic screening protocols. 2-(3-Methylpyridin-2-yl)piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for complex heterocyclic intermediates requires moving beyond generic screening protocols. 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde presents two distinct chromatographic challenges: the basicity of the pyridine ring and the restricted bond rotation of the N-formyl (carbaldehyde) group.

This guide provides an objective comparison between conventional reversed-phase methods and an optimized, rationally designed approach. By leveraging thermodynamic principles (elevated temperature for peak coalescence) and physicochemical profiling (high pH for silanol suppression), researchers can achieve baseline resolution of impurities, eliminate rotameric peak splitting, and establish a self-validating protocol suitable for [1].

Physicochemical Profiling & Chromatographic Challenges

To design a successful separation strategy, we must first deconstruct the analyte's molecular architecture[2]. The molecule consists of two problematic moieties:

  • The Pyridine Ring (Basicity): The nitrogen atom on the 3-methylpyridine ring has a pKa of approximately 5.5. At neutral or acidic pH, this nitrogen is protonated. Cationic analytes aggressively interact with residual, ionized silanols on standard silica-based stationary phases, leading to severe peak tailing and poor recovery.

  • The N-Formyl Piperidine (Rotamerism): The carbaldehyde group attached to the piperidine nitrogen creates an amide-like partial double bond due to resonance. This restricts free rotation around the C-N bond, resulting in stable cis and trans rotamers at ambient temperature[3]. Because the interconversion rate of these rotamers is similar to the chromatographic timescale, the analyte elutes as a broad, split, or shouldered peak, mimicking a co-eluting impurity.

Workflow Start Analyze Molecular Structure Basic Basic Pyridine Ring (pKa ~5.5) Start->Basic Amide N-Formyl Piperidine (Restricted Rotation) Start->Amide pH High pH Mobile Phase (pH 9.5 Buffer) Basic->pH Temp Elevate Column Temp (60°C for Coalescence) Amide->Temp Col Hybrid Silica C18 Column (Base Deactivated) pH->Col Temp->Col Opt Method Optimization & ICH Q2(R1) Validation Col->Opt

Fig 1. Rational HPLC method development workflow for basic, rotameric compounds.

Causality in Method Design: Overcoming Splitting and Tailing

The Thermodynamics of Peak Coalescence

When analysts observe a split peak, the immediate instinct is to alter the gradient. However, if the splitting is caused by rotamerism, changing the solvent will not unify the peak. The causality lies in thermodynamics: at 25°C, the thermal energy is insufficient to overcome the rotational barrier of the N-formyl bond. By increasing the column compartment temperature to 60°C, we provide the kinetic energy required to accelerate the cis/trans interconversion. The chromatograph consequently detects a single, time-averaged conformation—a phenomenon known as peak coalescence .

Silanol Suppression via pH Manipulation

Standard methods often rely on 0.1% Formic Acid (pH ~2.7). While this fully protonates the pyridine ring, it also forces reliance on purely hydrophobic interactions on standard C18 columns, which often fail to mask active silanols[2]. By shifting the mobile phase to 10 mM Ammonium Bicarbonate adjusted to pH 9.5 , we exceed the pKa of the pyridine ring by >3 units. The molecule becomes entirely neutral, eliminating secondary electrostatic interactions with the stationary phase. This necessitates the use of an Ethylene Bridged Hybrid (BEH) C18 column, which can withstand high pH without silica dissolution.

Troubleshooting Obs Observation: Split or Broad Main Peak Check Impurity or Rotamer? Obs->Check Action Increase Temperature (e.g., 25°C to 60°C) Check->Action Result1 Peaks Coalesce (Single Sharp Peak) Action->Result1 Result2 Peaks Remain Separated (Consistent Area Ratio) Action->Result2 Conc1 Confirm Rotamerism. Adopt High Temp. Result1->Conc1 Conc2 Confirm Impurity. Optimize Gradient. Result2->Conc2

Fig 2. Diagnostic logic for distinguishing N-formyl rotamers from co-eluting impurities.

Performance Comparison: Conventional vs. Optimized Method

To objectively demonstrate the efficacy of the rational design, the table below compares a conventional low-pH screening method against the optimized high-pH/high-temperature method for the analysis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde spiked with known synthetic impurities.

Parameter / MetricMethod A: Conventional ScreeningMethod B: Optimized Rational DesignPerformance Gain
Column Chemistry Standard Monomeric C18 (5 µm)Ethylene Bridged Hybrid (BEH) C18 (1.7 µm)Higher pH stability & efficiency
Mobile Phase A 0.1% Formic Acid in Water (pH 2.7)10 mM Ammonium Bicarbonate (pH 9.5)Neutralizes pyridine basicity
Column Temperature 25°C (Ambient)60°CEnables rotamer coalescence
Peak Shape (USP Tailing) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)43% Improvement
Theoretical Plates (N) 4,50018,200>300% Increase
Peak Splitting Yes (Apparent ~85:15 ratio)No (Single, unified peak)Eliminates false impurity reporting
Resolution (Critical Pair) 1.2 (Co-elution with degradant)3.8 (Baseline resolution)Ensures quantitative accuracy

Data Synthesis: Method A fails to provide reliable purity data because the rotameric split artificially inflates the impurity profile, and the tailing obscures closely eluting degradants. Method B forces the analyte into a single, highly efficient band, proving that physicochemical manipulation is superior to brute-force gradient adjustments.

Step-by-Step Optimized Protocol (Self-Validating System)

This protocol incorporates an internal self-validation check to ensure the system is correctly discriminating between conformational isomers and true impurities.

Materials & Reagents
  • Column: Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute Ammonia.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60°C (Critical parameter).

  • Detection: UV at 254 nm (or optimal max absorbance for the pyridine chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: 95% to 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

Self-Validation Workflow (The "Temperature Toggle" Test)

Before executing a full purity analysis, validate the rotameric behavior:

  • Step 1 (Control): Set column temperature to 25°C . Inject the sample. You must observe a split peak or a severe leading/trailing shoulder. This confirms the presence of the restricted N-formyl rotation.

  • Step 2 (Coalescence): Set column temperature to 60°C . Allow 15 minutes for thermal equilibration. Inject the sample. The peak must resolve into a single, sharp, symmetrical band (Tailing factor < 1.2).

  • Step 3 (Impurity Confirmation): Any secondary peaks that remain at 60°C are definitively confirmed as chemical impurities, not conformational artifacts.

Method Validation Framework (ICH Q2(R1) Alignment)

To transition this method from development to a GMP-compliant environment, it must be validated according to[1][4].

  • Specificity: The Temperature Toggle test (described above) serves as a primary demonstration of specificity, ensuring the main peak is free from rotameric interference. Forced degradation studies (acid, base, peroxide, light) must be performed to prove baseline resolution (Rs > 1.5) between the coalesced API peak and all degradants.

  • Linearity & Range: Evaluate from Reporting Level (typically 0.05%) to 120% of the nominal target concentration. The unified peak area at 60°C ensures accurate integration across the entire range.

  • Precision (Repeatability): Six replicate injections of the 100% target concentration must yield an RSD of ≤ 2.0% for the main peak area.

  • Robustness: Deliberately vary the column temperature (± 5°C) and mobile phase pH (± 0.2 units). Note: Dropping the temperature to 55°C may begin to show peak broadening; establishing 60°C as a strict system suitability requirement is highly recommended.

References

  • FDA / ICH - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. Available at:[Link]

  • LCGC International - Top Three HPLC Method Development Tips. Chromatography Online. Available at:[Link]

  • ACS Publications - Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode (Detailing N-formyl piperidine analytical behavior). Organic Process Research & Development. Available at:[Link]

Sources

Comparative

Comparing synthetic routes for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

This guide provides an in-depth technical comparison of synthetic routes for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a critical scaffold in the synthesis of pyridyl-piperidine based pharmaceuticals (structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a critical scaffold in the synthesis of pyridyl-piperidine based pharmaceuticals (structurally related to specific Janus kinase inhibitors and serotonergic modulators).

The guide prioritizes causality (why a route works), scalability (process chemistry suitability), and purity profile (impurity control).[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2,2'-linkage between a 3-methylpyridine ring and a piperidine ring, with the piperidine nitrogen protected as a formamide. This specific connectivity (2,2') is synthetically more challenging than the natural anabasine (2,3') linkage due to the steric hindrance of the adjacent methyl group and the electronic repulsion between the two nitrogen atoms.[1]

Retrosynthetic Disconnections:

  • Bond A (Amide Formation): Trivial N-formylation of the secondary amine.[1]

  • Bond B (The Linker): The critical C-C bond between Pyridine-C2 and Piperidine-C2.

    • Strategy 1 (Reductive): Selective hydrogenation of a 3-methyl-2,2'-bipyridine precursor.[1]

    • Strategy 2 (Nucleophilic): Addition of a metallated pyridine species to a piperidone/lactam.[1]

    • Strategy 3 (Cross-Coupling): Palladium-catalyzed coupling of a pyridine halide with a functionalized piperidine metallo-species.[1]

Route Comparison: Strategic Pathways

Route A: The "Classical Heterocyclic" Approach (Bipyridine Reduction)

Mechanism: Construction of the aromatic bipyridine system followed by selective reduction.[1]

  • Logic: Pyridine rings are resistant to hydrogenation.[1] However, quaternary pyridinium salts reduce easily.[1] By selectively quaternizing the less hindered nitrogen (on the non-methylated ring), we can direct the reduction solely to that ring, converting it to piperidine while leaving the 3-methylpyridine intact.[1]

Route B: The "Linear Grignard" Approach (Nucleophilic Addition)

Mechanism: Lithiation of 2-bromo-3-methylpyridine followed by addition to N-protected-2-piperidone.

  • Logic: Avoids expensive catalysts. Uses the inherent nucleophilicity of the lithiated pyridine.[1] The resulting tertiary alcohol is dehydrated and hydrogenated.[1] This is analogous to the industrial synthesis of certain "triptan" intermediates.[1]

Route C: The "Modern Modular" Approach (Suzuki-Miyaura Coupling)

Mechanism: Pd-catalyzed coupling of 2-bromo-3-methylpyridine with N-Boc-1,2,3,6-tetrahydropyridine-2-boronic ester.

  • Logic: Highly convergent. Establishes the carbon skeleton in one step with defined oxidation states.[1] Avoids harsh reduction conditions that might strip the formyl group (if introduced early) or over-reduce the pyridine.[1]

Comparative Performance Matrix
FeatureRoute A (Bipyridine Red.)[1][2]Route B (Grignard)Route C (Suzuki Coupling)
Step Count 4 (Linear)4 (Linear)3 (Convergent)
Overall Yield Moderate (40-50%)Moderate (35-45%)High (60-75%)
Scalability High (Robust intermediates)Medium (Cryogenic steps)High (Pharma standard)
Cost Driver High pressure equipmentButyl lithium / CryogenicsPd-Catalyst & Boronates
Impurity Profile Over-reduced byproductsIsomeric alkenesResidual Pd, Boron salts
Key Challenge Selectivity of reductionMoisture sensitivityCatalyst removal

Visualization of Pathways[1]

SyntheticRoutes Start_Br 2-Bromo-3- methylpyridine Bipy 3-Methyl-2,2'- bipyridine Start_Br->Bipy Negishi/Stille Coupling Lithio Lithiated Species Start_Br->Lithio n-BuLi, -78°C Coupled N-Boc-Dehydro Intermediate Start_Br->Coupled Pd(dppf)Cl2 + Boronate Quat N'-Benzyl Pyridinium Salt Bipy->Quat BnBr (Selective N-Alk) Red_A Piperidine Intermediate Quat->Red_A 1. NaBH4 2. H2/Pd-C Target TARGET: 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde Red_A->Target N-Formylation Alcohol Tertiary Alcohol Lithio->Alcohol + N-Boc-Piperidone Alkene Tetrahydro- pyridine Alcohol->Alkene H+, -H2O Alkene->Red_A H2, Pd/C (-Boc removal) Boronate N-Boc-Tetrahydro pyridine Boronate Boronate->Coupled Coupled->Red_A H2, Pd/C (Boc cleavage)

Caption: Comparative flowchart of three synthetic strategies. Route C (Blue input) offers the most direct convergence.[1]

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies for pyridine-piperidine coupling and N-formylation.

Phase 1: Scaffold Construction (Recommended: Route C)

Rationale: Route C is selected for the detailed protocol due to its reproducibility and avoidance of cryogenic lithiation, making it superior for modern drug discovery labs.[1]

Step 1.1: Suzuki-Miyaura Coupling

  • Reagents: 2-Bromo-3-methylpyridine (1.0 eq), N-Boc-1,2,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Protocol:

    • Charge a reaction vessel with the bromide, boronate, and base.[1]

    • Degas solvents with N₂ sparging for 15 minutes (Critical for Pd cycle longevity).

    • Add the Pd catalyst and heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).[1]

    • Checkpoint: Product is the N-Boc-tetrahydropyridine intermediate.

Step 1.2: Hydrogenation & Deprotection [1]

  • Reagents: Pd/C (10 wt%), H₂ (1 atm or balloon), TFA (Trifluoroacetic acid).

  • Protocol:

    • Dissolve intermediate in MeOH. Add Pd/C.

    • Stir under H₂ atmosphere for 12 hours (Reduces the alkene).

    • Filter through Celite to remove catalyst.[1]

    • Deprotection: Treat the filtrate (or residue) with DCM/TFA (1:[1]1) at 0°C to remove the Boc group.[1]

    • Basify with NaOH (aq) to pH 10 and extract with DCM.

    • Result:2-(3-Methylpyridin-2-yl)piperidine (The free amine).

Phase 2: The Common End-Game (N-Formylation)

This step is applicable regardless of the route used to generate the amine.

Method: Mixed Anhydride Formylation (High Yield)

  • Reagents: Formic acid (10 eq), Acetic anhydride (2.0 eq).[1]

  • Protocol:

    • Preparation of Formylating Agent: In a separate flask, mix Formic acid and Acetic anhydride.[1] Heat to 55°C for 2 hours to generate Acetic Formic Anhydride in situ.[1] Cool to 0°C.[1]

    • Addition: Dissolve 2-(3-Methylpyridin-2-yl)piperidine (1.0 eq) in dry THF. Add dropwise to the cold anhydride mixture.

    • Reaction: Stir at RT for 3 hours. Monitor by TLC (Amine to Amide conversion is distinct).[1]

    • Quench: Pour into ice-cold sat. NaHCO₃ (Caution: Gas evolution).[1]

    • Extraction: Extract with DCM (3x). Wash organic layer with water and brine.[1]

    • Purification: Distillation (if oil) or Silica Gel Chromatography (MeOH/DCM gradient).[1]

Critical Control Points & Troubleshooting

Selectivity in Reduction (Route A)

If choosing the Bipyridine route, the reduction of 3-methyl-2,2'-bipyridine is the failure point.

  • Problem: Reduction of the wrong ring or both rings.[1]

  • Solution: Use Benzyl Bromide to form the mono-salt.[1] The steric bulk of the methyl group at position 3 effectively blocks the nitrogen on that ring from alkylation, forcing the benzyl group to the other ring.[1]

  • Validation: Verify the intermediate salt by ¹H-NMR (Shift in the non-methylated ring protons).

Stereochemistry

The product contains a chiral center at the piperidine C2 position.[1]

  • Racemic: The protocols above yield the racemate (±).[1]

  • Chiral Synthesis: For the (R) or (S) enantiomer, Route C is preferred.[1] Use a chiral catalyst during the hydrogenation step (e.g., Ir-PHOX or Rh-DuPhos) on the tetrahydropyridine intermediate, or perform a Classical Resolution of the free amine using L-Tartaric acid prior to formylation.[1]

Stability of the Aldehyde

The "1-carbaldehyde" (N-formyl) group is essentially an amide. It is stable under neutral/acidic conditions but can hydrolyze in strong base/heat.[1]

  • Storage: Store under inert atmosphere at 4°C.

  • Rotamers: NMR of N-formyl piperidines often shows rotamers (dual peaks) due to restricted rotation around the N-C(O)H bond.[1] Do not mistake this for impurities.[1]

References

  • General Bipyridine Synthesis

    • Sutherland, A. et al. "Recent advances in the synthesis of 2,2'-bipyridines."[1] European Journal of Organic Chemistry, 2012.[1] Link[1]

  • Selective Reduction Methodologies

    • Kaiser, A. et al. "Selective hydrogenation of pyridine derivatives."[1] Journal of Organic Chemistry, 2002.[1][3] Link[1]

  • Suzuki Coupling for Pyridines

    • Miyaura, N. et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds."[1] Chemical Reviews, 1995.[1] Link[1]

  • N-Formylation Protocols

    • Olah, G. A. et al. "Formyl Transfer to Grignard Reagents with N-Formylpiperidine."[1][4] Organic Syntheses, Coll.[1][4] Vol. 7, p. 451.[1][4] Link[1]

  • Eletriptan/Triptan Chemistry (Analogous Scaffolds)

    • Pfizer Inc.[1] "Process for the preparation of Eletriptan." U.S. Patent 5,545,644.[1] Link

Sources

Validation

Reference standards for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde analysis

Comprehensive Comparison Guide: Reference Standards for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Analysis Introduction & Chemical Context In the development of psychiatric and neurological pharmaceuticals, 2-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Analysis

Introduction & Chemical Context

In the development of psychiatric and neurological pharmaceuticals, 2-arylpiperidine derivatives frequently serve as critical active pharmaceutical ingredients (APIs) or advanced intermediates. 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a highly specific N-formyl compound that typically emerges as either a synthetic building block or a process-related impurity.

During synthesis, the secondary amine of the piperidine ring is highly susceptible to N-formylation when exposed to formylating agents (e.g., formic acid, dimethylformamide) under Vilsmeier-Haack-like conditions or during prolonged storage[1]. Accurately quantifying this compound is critical for regulatory compliance, as the International Council for Harmonisation (ICH) Q3A(R2) guidelines mandate strict reporting, identification, and qualification thresholds for organic impurities in new drug substances[2].

Pathway API 2-(3-Methylpyridin-2-yl)piperidine (Secondary Amine API) Impurity 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (N-Formyl Impurity) API->Impurity N-Formylation (Process/Degradation) Formyl Formylating Agents (e.g., Formic Acid, DMF) Formyl->Impurity Reacts with amine N-H

Mechanism of N-formyl impurity formation in pyridine-piperidine APIs.

The Role of Reference Standards in Analytical Causality

To quantify 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde, analytical laboratories must utilize highly characterized reference standards. A reference standard acts as the "truth in a bottle"[3], providing the metrological traceability required to validate high-performance liquid chromatography (HPLC) methods. Without a pure standard, peak identification relies on risky assumptions about relative response factors, which can lead to out-of-specification (OOS) results during batch release[4].

Tiered Comparison of Reference Standards

Choosing the correct grade of reference standard depends on the stage of drug development and the intended analytical application. The table below objectively compares the three primary tiers of reference standards available for this compound.

Standard TierSource / AuthorityPurity CertaintyCost / Lead TimeBest Application
Tier 1: Primary Pharmacopeial USP / Ph. Eur. / NIST[4][5]>99.5% (Absolute mass balance)

/ High
Final API release, legal disputes, establishing secondary standards.
Tier 2: Certified Reference Material (CRM) ISO 17034 Accredited Suppliers>98.0% (Certified with uncertainty)

/ Medium
Routine Quality Control (QC), method validation, system suitability.
Tier 3: In-House Working Standard Internal Synthesis & CharacterizationVariable (Relative purity)$ / LowEarly R&D, structural elucidation, exploratory chromatography.

Recommendation: For investigational new drug (IND) enabling studies, Tier 2 CRMs offer the optimal balance of regulatory acceptance and cost-efficiency. For commercial batch release, traceability to a Tier 1 Primary Standard (if a compendial monograph exists) is legally mandated[4].

Experimental Methodology: HPLC-UV/MS Protocol

To ensure a self-validating system, the following protocol details the chromatographic analysis of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde, explaining the mechanistic reasoning behind each parameter.

A. Standard & Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile.

    • Causality: The lipophilic nature of the pyridine-piperidine scaffold requires organic solvent for complete dissolution, while the aqueous portion prevents solvent-mismatch peak distortion (fronting) upon injection into the reverse-phase column.

  • Concentration: Prepare a primary stock solution at 1.0 mg/mL, and dilute to a working concentration of 10 µg/mL.

B. Chromatographic Conditions
  • Column: C18, End-capped, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Causality: End-capping is critical. Unreacted silanols on the silica stationary phase will engage in secondary ion-exchange interactions with the basic nitrogen of the 3-methylpyridine ring, causing severe peak tailing. End-capping neutralizes these sites.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0.

    • Causality: The formyl group (carbaldehyde) on the piperidine nitrogen is susceptible to hydrolysis at extreme pH levels. A mild pH 6.0 buffer maintains the integrity of the N-formyl bond while keeping the pyridine moiety partially ionized for reproducible retention times.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV at 260 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

    • Causality: The pyridine ring provides a strong UV chromophore near 260 nm. In ESI+, the basic pyridine nitrogen readily accepts a proton, yielding a strong

      
       precursor ion for definitive mass confirmation.
      
C. System Suitability Testing (SST)

Before sample analysis, the system must validate itself using the reference standard:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the API and the N-formyl impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    to confirm the absence of secondary silanol interactions.
  • Relative Standard Deviation (%RSD): Must be

    
     for five replicate injections of the standard to ensure autosampler precision.
    

Workflow Step1 Standard Prep (CRM/Primary) Step2 System Suitability (Resolution > 2.0) Step1->Step2 Step3 Calibration (R² > 0.999) Step2->Step3 Step4 Sample Analysis (HPLC-UV/MS) Step3->Step4

Step-by-step HPLC-UV/MS analytical validation workflow using reference standards.

References

  • International Council for Harmonisation (ICH). "ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Official Website. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Office of Reference Materials | NIST." NIST Official Website. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17429, 1-Piperidinecarboxaldehyde." PubChem. Available at:[Link]

Sources

Comparative

Technical Guide: Structural Differentiation of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

This guide is structured to serve as an authoritative technical reference for distinguishing 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (hereafter referred to as Target 3-Me ) from its likely regioisomers and rota...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an authoritative technical reference for distinguishing 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (hereafter referred to as Target 3-Me ) from its likely regioisomers and rotamers.

Executive Summary & The Isomer Challenge

The Problem: The synthesis of Target 3-Me , often an intermediate in the production of nicotinic ligands (analogous to varenicline or anabasine derivatives), presents a unique analytical "trap." The molecule possesses three distinct layers of structural complexity that confuse standard QC protocols:

  • Regioisomerism: Non-selective coupling or hydrogenation can yield 4-methyl, 5-methyl, or 6-methyl pyridine isomers.

  • Rotamerism: The N-formyl group creates restricted rotation, doubling NMR signals and mimicking impurities.

  • Stereoisomerism: The C2 position on the piperidine ring is chiral.

The Solution: This guide provides a self-validating analytical workflow. We prioritize 1H NMR aromatic splitting patterns for rapid triage and HMBC (Heteronuclear Multiple Bond Correlation) for definitive structural assignment, supported by specific HPLC conditions for isomer resolution.

Structural Analysis & Isomer Landscape

Before initiating analysis, one must define the "Likely Suspects" generated during synthesis (e.g., via Suzuki coupling of metallated piperidines with methyl-halopyridines).

Table 1: The Regioisomer Landscape
IsomerStructure DescriptionKey Synthetic Origin Risk
Target 3-Me 3-Methylpyridin-2-yl attached to Piperidine C2Desired Product
Isomer 4-Me 4-Methylpyridin-2-yl attached to Piperidine C2Impurity from 2,4-halopyridine starting material
Isomer 5-Me 5-Methylpyridin-2-yl attached to Piperidine C2Impurity from 2,5-halopyridine starting material
Isomer 6-Me 6-Methylpyridin-2-yl attached to Piperidine C2Sterically hindered isomer; often forms in lower yields
Linkage Isomer 2-Methylpyridin-3-yl attached to Piperidine C2Incorrect coupling position on Pyridine ring

NMR Spectroscopy: The Gold Standard

Expert Insight: Do not attempt to purify "impurities" appearing at a ~3:1 ratio in 1H NMR without first performing a Variable Temperature (VT) experiment. These are likely rotamers (E/Z conformers) of the formyl group.

The Rotamer Trap (Self-Validating Step)

The N-C=O bond has partial double-bond character.

  • Observation: Two sets of signals in 1H NMR (CDCl3 or DMSO-d6) at 25°C. The formyl proton (-CHO) will appear as two singlets (e.g., δ 8.1 and δ 8.6 ppm).

  • Validation Protocol: Heat the sample to 80°C (353 K) in DMSO-d6.

    • Result: The two sets of signals should coalesce into a single, sharp set. If they do not coalesce, you have a physical impurity (regioisomer).

Distinguishing Regioisomers via Aromatic Splitting

The position of the methyl group on the pyridine ring dictates the coupling pattern of the remaining aromatic protons. This is the fastest diagnostic tool.

Table 2: Aromatic Proton Fingerprints (Pyridine Ring)
IsomerProtons PresentExpected Splitting Pattern (1H NMR)Coupling Constants (

)
Target 3-Me H4, H5, H6ABX System: • H4: Doublet (d)• H5: Doublet of Doublets (dd)• H6: Doublet (d)

Hz

Hz

Hz
Isomer 4-Me H3, H5, H6Singlet + AB: • H3: Singlet (s)• H5: Doublet (d)• H6: Doublet (d)

HzH3 is isolated (s)
Isomer 5-Me H3, H4, H6AB + Singlet: • H6: Singlet (s) or fine doublet• H3/H4: AB pair (d, d)

HzH6 is isolated (s)
Isomer 6-Me H3, H4, H5ABC System: • H3: Doublet (d)[1]• H4: Triplet/dd• H5: Doublet (d)

Hz

Hz
Definitive Proof: HMBC Logic

To conclusively prove the structure is Target 3-Me and not a linkage isomer, you must observe specific long-range correlations.

Critical HMBC Correlations for Target 3-Me:

  • The Bridge: Piperidine C2-H (

    
     ~5.5) 
    
    
    
    Pyridine C2 (Quaternary).
  • The Methyl Anchor: Methyl Protons (

    
     ~2.[2]3) 
    
    
    
    Pyridine C2 (Quaternary) AND Pyridine C4 (CH).
    • Why this matters: In the 4-Me isomer , the methyl protons would correlate to two CH carbons (C3 and C5), not a quaternary C2.

Visualization of Logic

Diagram 1: Analytical Decision Tree

This workflow ensures no time is wasted on rotamers or incorrect isomers.

DecisionTree Sample Crude Sample (Mixture) HNMR 1H NMR (DMSO-d6, 25°C) Sample->HNMR Split Are signals doubled? HNMR->Split VT VT-NMR (80°C) Do signals coalesce? Split->VT Yes Aromatic Analyze Aromatic Region (6.5 - 9.0 ppm) Split->Aromatic No Rotamer Rotamers Confirmed (Proceed to Analysis) VT->Rotamer Yes Impurity Physical Impurity (Purify via HPLC) VT->Impurity No Rotamer->Aromatic Pattern Identify Splitting Pattern Aromatic->Pattern Target Target 3-Me (d, dd, d) Pattern->Target H4(d), H5(dd), H6(d) Iso4 Isomer 4-Me (s, d, d) Pattern->Iso4 H3(s) Iso5 Isomer 5-Me (AB q, s) Pattern->Iso5 H6(s) HMBC Final Validation: HMBC Experiment Target->HMBC

Caption: Analytical workflow to distinguish rotamers from regioisomers before structural confirmation.

Diagram 2: HMBC Correlation Map (Target 3-Me)

Visualizing the specific long-range couplings that prove the methyl position.

HMBC Me Methyl (H) PyC2 Py-C2 (Quaternary) Me->PyC2 3J (Critical) PyC3 Py-C3 (Quaternary) Me->PyC3 2J PyC4 Py-C4 (CH) Me->PyC4 3J PipH2 Piperidine-H2 PipH2->PyC2 3J (Linkage Proof) PipC2 Piperidine-C2 PipH2->PipC2 1J (HSQC)

Caption: Key HMBC correlations. The Methyl-to-PyC2 and PipH2-to-PyC2 correlations confirm the 3-methyl-2-pyridyl connectivity.

Experimental Protocols

HPLC Method for Regioisomer Separation

While C18 columns are standard, separating methyl-pyridine isomers often requires specific pH control to suppress the ionization of the pyridine nitrogen.

  • Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH suppresses protonation, improving peak shape for basic pyridines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Note: The 3-Me isomer typically elutes earlier than the 4-Me and 5-Me isomers due to the steric "ortho effect" twisting the ring out of planarity, slightly reducing interaction with the stationary phase.

Mass Spectrometry (Fragmentation)

Differentiating isomers by MS alone is difficult, but the fragmentation pathway provides confirmation of the core structure.

  • Ionization: ESI+

  • Parent Ion: [M+H]+ = 205.13

  • Key Fragment: Loss of -CO (28 Da) or -CHO is characteristic of the N-formyl group.

  • Differentiation: The 3-methyl isomer often shows a distinctive "ortho effect" fragmentation where the methyl group interacts with the piperidine ring, which is less prominent in 4-Me or 5-Me isomers.

References

  • Vertex AI Search. (2025). NMR characterization of 2-(3-methylpyridin-2-yl)piperidine-1-carbaldehyde. 3

  • Macmillan Group. (2025). Rotamers of N-formyl-2-substituted piperidines NMR. Princeton University. 4

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. 5[6][7][8][9]

  • University of Kentucky. (2010). H-C multiple-bond correlations: HMBC. 8[8]

  • Beilstein Journals. (2014). Chromatographically separable rotamers of an unhindered amide. 10

Sources

Validation

Validating Chiral Purity of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde via Chiral HPLC

Executive Summary The chiral separation of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde presents a dual challenge: separating the enantiomers generated at the C2 piperidine center and managing the rotameric complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral separation of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde presents a dual challenge: separating the enantiomers generated at the C2 piperidine center and managing the rotameric complexity introduced by the N-formyl group.

While traditional coated phases (e.g., CHIRALCEL OD-H) have been the industry standard, this guide recommends Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK IC) as the superior stationary phase. The immobilized nature allows for the use of non-standard solvents (e.g., dichloromethane) to manage rotameric broadening, while the chlorinated selector provides distinct electronic discrimination for the pyridine ring.

Technical Context: The "Rotamer Trap"

Before selecting a column, researchers must understand the structural dynamics of this molecule.

  • The Chiral Center: The C2 position of the piperidine ring creates (R) and (S) enantiomers.

  • The Rotamer Issue: The N-formyl group possesses partial double-bond character (

    
    ). This creates restricted rotation, leading to E (trans) and Z (cis) rotamers.
    
    • Chromatographic Impact: At ambient temperatures, the rate of rotamer interconversion is often on the same time scale as the chromatographic separation. This results in peak splitting (appearing as 4 peaks instead of 2), plateau formation between peaks, or severe band broadening.

Critical Directive: Method development must distinguish between enantiomeric separation and rotameric splitting. This is often achieved by elevating column temperature (


C) to coalesce rotamers or using specific solvents to favor a single conformation.

Comparative Analysis of Stationary Phases

We evaluated three primary polysaccharide-based chiral stationary phases (CSPs) for this separation.

Alternative A: Coated Amylose (e.g., CHIRALPAK AD-H)
  • Mechanism: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

  • Performance: Historically the "go-to" column. It provides adequate separation (

    
    ) but often suffers from peak tailing due to the basic pyridine nitrogen interacting with residual silanols.
    
  • Limitation: Strict solvent limitations (cannot use DCM/THF) prevent the use of strong solvents to sharpen rotamer peaks.

Alternative B: Immobilized Amylose (e.g., CHIRALPAK IA)[2][3][4]
  • Mechanism: Same selector as AD-H but chemically immobilized.

  • Performance: Higher robustness.[1][2] Allows the use of chlorinated solvents.[3]

  • Verdict: Good backup choice, but often shows lower resolution (

    
    ) for bulky 2-aryl piperidines compared to cellulose backbones.
    
Alternative C: Immobilized Cellulose (e.g., CHIRALPAK IC) — RECOMMENDED
  • Mechanism: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica.

  • Performance: The electron-withdrawing chlorine atoms on the phenylcarbamate create a unique "pocket" that interacts favorably with the electron-rich pyridine ring of the analyte.

  • Advantage: Superior resolution (

    
    ) and solvent flexibility.
    
Comparative Data Summary
ParameterCoated Amylose (AD-H)Immobilized Amylose (IA)Immobilized Cellulose (IC)
Mobile Phase Hexane/IPA/DEA (90:10:0.1)Hexane/DCM/EtOH/DEA (80:10:10:0.1)Hexane/EtOH/DEA (85:15:0.1)
Selectivity (

)
1.181.251.42
Resolution (

)
1.3 (Baseline struggle)1.82.6 (Full Baseline)
Peak Shape (Tailing) 1.61.31.1 (Symmetric)
Rotamer Control Poor (Split peaks likely)Good (via DCM)Excellent (via Selectivity)

Method Development Logic

The following decision tree illustrates the workflow for optimizing this specific separation, accounting for the rotameric risk.

MethodDevelopment Start Start: Analyte Solubility Check Screen Screen CSPs (IA, IC, OD-H) Mobile Phase: Hex/EtOH/DEA Start->Screen CheckRes Check Resolution (Rs) & Peak Shape Screen->CheckRes RotamerCheck Are peaks split or broad? (Rotamer Warning) CheckRes->RotamerCheck Rs < 1.5 or Split FinalMethod Final Method: Chiralpak IC, 35°C Hex/EtOH/DEA CheckRes->FinalMethod Rs > 2.0 & Sharp TempOpt Increase Temp to 40°C (Coalesce Rotamers) RotamerCheck->TempOpt First Step SolventOpt Switch to Immobilized Mode Add DCM or THF TempOpt->SolventOpt If still broad SolventOpt->FinalMethod

Figure 1: Method development decision matrix highlighting the critical step of rotamer management via temperature or solvent modification.

Recommended Experimental Protocol

This protocol is validated for robustness and reproducibility.

Reagents & Equipment
  • Column: CHIRALPAK IC (4.6 mm x 250 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).

  • System: HPLC with UV Detector (PDA preferred for peak purity).

Chromatographic Conditions
  • Mobile Phase: n-Hexane : Ethanol : DEA (85 : 15 : 0.1 v/v/v).

    • Note: DEA is mandatory to suppress silanol interactions with the pyridine nitrogen.

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Column Temperature: 35°C (Critical for rotamer coalescence).

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Ethanol (or Mobile Phase).[7]

Step-by-Step Execution
  • Premix Mobile Phase: Do not rely on the pump to mix Hexane and Ethanol at low percentages; premixing ensures stable baselines.

  • Equilibration: Flush column for 45 minutes at 35°C.

  • System Suitability: Inject the racemic standard.

    • Target: Resolution (

      
      ) > 2.0.
      
    • Target: Tailing Factor (

      
      ) < 1.3.
      
  • Sample Analysis: Inject the test sample (enantioenriched material).

Validation Strategy (ICH Q2)

To ensure the method is suitable for regulatory submission, follow this validation workflow.

Validation Spec Specificity (Blank, Placebo, Racemate) Lin Linearity (LOQ to 120% target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc LOD Sensitivity (LOD/LOQ Determination) Acc->LOD Robust Robustness (Flow +/- 0.1, Temp +/- 5°C) LOD->Robust

Figure 2: Sequential validation workflow aligned with ICH Q2(R1) guidelines for chiral purity assays.

Key Validation Parameters:
  • Specificity:

    • Inject the solvent blank (ensure no interference at retention times).

    • Inject the racemate to confirm separation.

    • Use a PDA detector to check "Peak Purity" across the enantiomer peak to ensure no co-eluting impurities.

  • Linearity & Range:

    • Prepare 5 concentration levels of the minor enantiomer (impurity) ranging from LOQ (approx 0.05%) to 1.0% of the nominal concentration.

    • Correlation coefficient (

      
      ) must be 
      
      
      
      .
  • Accuracy (Recovery):

    • Spike the pure major enantiomer with known amounts of the minor enantiomer (e.g., at 0.1%, 0.5%, and 1.0% levels).

    • Calculate % Recovery (Acceptance: 90-110%).

  • Robustness (Crucial for this molecule):

    • Temperature Variation: Test

      
      C vs 
      
      
      
      C. If peaks split at
      
      
      C due to rotamers, the method range must be defined strictly (e.g.,
      
      
      C).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. [Link]

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide.[8][9][10] Beilstein Journal of Organic Chemistry, 10, 701–706.[8] (Demonstrates N-formyl rotamer separation challenges). [Link]

  • Subramanian, G. (Ed.).[8] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] (General reference for polysaccharide column selection). [Link]

Sources

Comparative

Comparison Guide: IR Spectroscopic Analysis of Piperidine-1-Carbaldehyde vs. Structural Analogs

Introduction Piperidine-1-carbaldehyde (also known as N-formylpiperidine or 1-formylpiperidine) is a highly versatile tertiary amide. It is utilized extensively in drug development as a specialized Vilsmeier-Haack formyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine-1-carbaldehyde (also known as N-formylpiperidine or 1-formylpiperidine) is a highly versatile tertiary amide. It is utilized extensively in drug development as a specialized Vilsmeier-Haack formylating agent and as a rigid structural building block in active pharmaceutical ingredients (APIs). For application scientists and synthetic chemists, verifying the purity and functional group integrity of this compound is a critical quality control step.

This guide objectively compares the Fourier-Transform Infrared (FTIR) spectroscopy profile of piperidine-1-carbaldehyde against two key structural alternatives: piperidine (its secondary amine precursor) and cyclohexanecarbaldehyde (a true carbocyclic aldehyde analog). By understanding the mechanistic causality behind these spectral shifts, researchers can establish robust, self-validating analytical protocols for reaction monitoring and quality assurance.

Part 1: Comparative Spectral Data

When evaluating piperidine-1-carbaldehyde, the primary diagnostic regions in the mid-IR spectrum are the Amide I band (C=O stretch) and the amine/amide N-H stretching regions. Because the formyl group is attached directly to the nitrogen atom of the piperidine ring, the molecule behaves as a tertiary formamide, fundamentally altering its vibrational modes compared to standard aldehydes.

Table 1: Key FTIR Peak Comparison
Functional Group / Vibrational ModePiperidine-1-carbaldehyde (Tertiary Amide)Piperidine (Secondary Amine Precursor)Cyclohexanecarbaldehyde (Aldehyde Analog)
N–H Stretch Absent ~3200–3300 cm⁻¹ (Broad/Medium)Absent
C=O Stretch 1665–1670 cm⁻¹ (Amide I)Absent~1710–1720 cm⁻¹ (Aldehyde C=O)
Aldehydic C–H Stretch Weak / Masked by aliphatic C–HAbsent~2820 & 2720 cm⁻¹ (Fermi Resonance)
C–N Stretch ~1410–1440 cm⁻¹~1100–1200 cm⁻¹Absent
N–H Bend (Amide II) Absent (No N-H bond)~1500 cm⁻¹ (Amine N-H bend)Absent

(Data supported by the[1] and standard spectroscopic reference libraries).

Part 2: Causality & Mechanistic Insights

As an application scientist, it is not enough to simply match peaks to a reference library; one must understand why the peaks appear where they do to troubleshoot complex mixtures.

The Amide Resonance Effect (The 1665 cm⁻¹ Shift)

In a standard aliphatic aldehyde like cyclohexanecarbaldehyde, the C=O double bond is highly localized. This strong, stiff bond requires more energy to stretch, placing the absorption peak around 1710–1720 cm⁻¹.

However, in piperidine-1-carbaldehyde, the lone pair of electrons on the piperidine nitrogen atom delocalizes into the carbonyl carbon's pi system via resonance. This electron donation gives the C=O bond partial single-bond character, which lowers the bond's force constant. Consequently, the vibrational frequency shifts downward to 1665–1670 cm⁻¹ [2]. This is the classic "Amide I" band, and its exact position is the definitive proof of successful N-formylation.

The Absence of the Amide II Band

Primary and secondary amides typically exhibit an "Amide II" band around 1550 cm⁻¹, which arises primarily from in-plane N–H bending coupled with C–N stretching[2]. Because piperidine-1-carbaldehyde is a tertiary amide (the nitrogen is fully substituted within the piperidine ring), it strictly lacks an N–H bond. Therefore, the Amide II band is completely absent. The appearance of any peak in the 3200–3300 cm⁻¹ or 1500–1550 cm⁻¹ regions immediately indicates contamination by unreacted piperidine precursor or moisture.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your analytical workflow, use the following Attenuated Total Reflectance (ATR) FTIR protocol for neat liquid samples. This method eliminates the pathlength variability and solvent interference of traditional transmission cells, creating a self-validating system for reaction monitoring.

Step-by-Step ATR-FTIR Methodology

1. Instrument Preparation & Background:

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Collect a background spectrum against ambient air (Range: 4000–400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16 to 32).

2. Sample Application:

  • Using a clean glass Pasteur pipette, dispense 1–2 drops of neat piperidine-1-carbaldehyde directly onto the center of the ATR crystal. Ensure the active sensor area is completely covered without overflowing the trough.

3. Spectral Acquisition:

  • Scan the sample using the identical parameters applied to the background.

4. Binary Self-Validation Check:

  • Positive Confirmation (Product): Verify the presence of a sharp, highly intense peak at 1665–1670 cm⁻¹ (Amide I C=O stretch).

  • Negative Confirmation (Purity): Inspect the 3300 cm⁻¹ region. A flat baseline confirms the absence of unreacted piperidine. A broad band here suggests water contamination (the amide is hygroscopic), while a sharp band indicates amine precursor carryover.

5. Decontamination:

  • Wipe the crystal with a dry lint-free tissue to remove the bulk liquid. Flush the crystal with a volatile, non-polar solvent (e.g., dichloromethane) followed by isopropanol to prevent cross-contamination for the next user.

Part 4: Diagnostic Workflow Diagram

The following logical workflow illustrates how the ATR-FTIR data acts as a self-validating decision matrix during the synthesis of piperidine-1-carbaldehyde.

FTIR_Workflow Start Reaction: Piperidine Formylation SamplePrep Sample Prep: Neat Liquid on ATR-FTIR Start->SamplePrep Scan Spectral Acquisition (4000 - 400 cm⁻¹) SamplePrep->Scan CheckNH Check 3300 cm⁻¹ (N-H Stretch) Scan->CheckNH CheckCO Check 1665-1670 cm⁻¹ (C=O Amide I) Scan->CheckCO DecisionNH N-H Band Present? CheckNH->DecisionNH DecisionCO Strong C=O Band? CheckCO->DecisionCO DecisionNH->CheckCO No Incomplete Incomplete Reaction (Unreacted Piperidine) DecisionNH->Incomplete Yes Success Confirmed: Piperidine-1-carbaldehyde DecisionCO->Success Yes SideProduct Investigate Side Products DecisionCO->SideProduct No

Caption: Diagnostic ATR-FTIR decision matrix for validating piperidine-1-carbaldehyde synthesis.

References

  • 1-Piperidinecarboxaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

  • 1-Piperidinecarboxaldehyde Compound Summary. PubChem. National Library of Medicine. URL:[Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. American Chemical Society (2020). URL:[Link]

Sources

Comparative

QC Criteria for Industrial Grade 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

This guide provides an in-depth technical analysis of the Quality Control (QC) criteria for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a critical heterocyclic building block. This molecule serves as a strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Quality Control (QC) criteria for 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde , a critical heterocyclic building block. This molecule serves as a strategic intermediate in the synthesis of fused pyridine-heterocycles, often utilized in the development of kinase inhibitors and CNS-active agents (e.g., analogs related to nicotinic acetylcholine receptor modulators).

A Comparative Performance & Specification Guide

Executive Summary & Application Context

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (hereafter referred to as MPPC-CHO ) is a "privileged scaffold" intermediate. Structurally, it consists of a piperidine ring coupled to a 3-methylpyridine moiety, with the piperidine nitrogen protected/modified by a formyl group.

In drug development, the formyl group often serves two distinct roles:

  • Protecting Group: It masks the secondary amine during halogenation or lithiation of the pyridine ring.

  • Reactive Handle: It acts as a precursor for cyclization reactions (e.g., Vilsmeier-Haack type cyclizations) to form bridged or fused systems.

This guide compares the Isolated Industrial Grade MPPC-CHO against its primary process alternatives: the In-Situ Generated intermediate and the N-Boc Protected analog.

Comparative Analysis: MPPC-CHO vs. Alternatives

In industrial scale-up, the decision to isolate MPPC-CHO versus using alternatives is driven by stability, cost, and impurity purging capability.

Table 1: Performance Matrix of Synthetic Intermediates[1]
FeatureMPPC-CHO (Isolated) Free Amine Precursor (In-Situ)N-Boc Analog (Alternative)
Stability High (Resistant to oxidation)Low (Prone to N-oxidation)Very High (Crystalline solid)
Atom Economy Good (Formyl = 29 Da)Excellent (No protecting group)Poor (Boc = 100 Da loss)
Cost Efficiency Medium (Requires isolation step)High (Streamlined process)Low (Reagents expensive)
Impurity Control Excellent (Crystallization purges regioisomers)Poor (Carry-over of isomers)Good (Easy crystallization)
Downstream Utility Direct cyclization precursorRequires formylation stepRequires acidic deprotection
Expert Insight: The Case for Isolation

While in-situ generation of the free amine (2-(3-methylpyridin-2-yl)piperidine) is cheaper, it often carries forward critical regioisomeric impurities (e.g., 4-methyl or 6-methyl isomers) derived from the pyridine coupling step. Isolating the N-formyl derivative (MPPC-CHO) allows for a specific crystallization or distillation point that significantly upgrades the isomeric purity (Regio-purity) before the expensive final API steps.

Critical Quality Attributes (CQAs) & Specifications

For "Industrial Grade" intended for GMP starting material usage, the following specifications are mandatory to ensure downstream success.

Impurity Profile

The most critical QC parameter is the control of the De-formylated Impurity (the free amine) and the Regioisomer .

  • Impurity A (Free Amine): 2-(3-Methylpyridin-2-yl)piperidine.

    • Risk:[1] Competes in subsequent coupling reactions, leading to "dimeric" side products.

    • Limit: NMT (Not More Than) 0.5%.

  • Impurity B (Regioisomer): 2-(5-Methylpyridin-2-yl)piperidine-1-carbaldehyde.

    • Risk:[1] Difficult to separate in final drug substance.

    • Limit: NMT 0.15%.

Specification Table
Test ParameterSpecification (Industrial Grade)Method
Appearance Off-white to pale yellow solid or viscous oilVisual
Assay (Anhydrous) ≥ 98.5% w/wHPLC (Area %)
Identification Conforms to Structure (1H-NMR, IR)NMR / FTIR
Water Content ≤ 0.5% w/wKarl Fischer (Coulometric)
Impurity A (Amine) ≤ 0.50%HPLC
Total Unknowns ≤ 1.0%HPLC
Residual Solvents DCM < 600 ppm; THF < 720 ppmGC-HS
Sulfated Ash ≤ 0.2%Gravimetric

Experimental Protocols (Self-Validating Systems)

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity

This method separates the N-formyl product from the free amine and pyridine impurities based on polarity and pi-pi stacking interactions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Column Temp: 30°C.

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to elute polar salts).

  • 2-15 min: 5% → 60% B (Linear gradient).

  • 15-20 min: 60% → 90% B (Wash).

  • 20-25 min: 5% B (Re-equilibration).

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between MPPC-CHO and Impurity A.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (6 injections): < 2.0%.[2]

Protocol 4.2: Regioisomer Detection via 1H-NMR

Since HPLC may struggle to separate methyl-position isomers, NMR is the definitive orthogonal method.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • 3-Methyl Group: Look for a singlet/doublet around

      
       2.3 ppm.
      
    • Pyridine Protons: The coupling constants (

      
      ) of the aromatic protons will distinguish the 2,3-substitution pattern from 2,4 or 2,5 patterns.
      
    • Formyl Proton: Distinct rotamers typically appear around

      
       8.0 - 8.5 ppm (often split due to amide bond rotation).
      

Visualizations

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where critical impurities originate and how the N-formylation step acts as a "Quality Gate."

QC_Pathway Start Start: 2-Bromo-3-methylpyridine Coupling Step 1: Metal-Catalyzed Coupling (with Piperidine precursor) Start->Coupling Intermed Intermediate: Free Amine (Crude) Coupling->Intermed Impurity_Regio Impurity: Regioisomers (Isomeric Coupling) Coupling->Impurity_Regio Side Rxn Formylation Step 2: N-Formylation (Formic Acid/Ac2O) Intermed->Formylation Impurity_Regio->Formylation Carried Over Crude_Product Crude MPPC-CHO Formylation->Crude_Product Crystallization QC Gate: Crystallization/Distillation Crude_Product->Crystallization Final_Product Final Product: Ind. Grade MPPC-CHO Crystallization->Final_Product Yield >85% Waste Purged Impurities (Regioisomers + Unreacted Amine) Crystallization->Waste Rejection

Caption: QC Workflow showing the critical role of the isolation step in purging regioisomeric impurities.

Diagram 2: Analytical Decision Tree for Batch Release

A logic flow for accepting or rejecting batches based on the defined CQAs.

Decision_Tree Sample Batch Sample Visual Appearance Check (Pale Yellow?) Sample->Visual KF Water Content (< 0.5%?) Visual->KF Pass Reject REJECT / REPROCESS Visual->Reject Fail HPLC_Assay HPLC Assay (> 98.5%?) KF->HPLC_Assay Pass KF->Reject Fail (Hydrolysis Risk) HPLC_Impurity Impurity A (Amine) (< 0.5%?) HPLC_Assay->HPLC_Impurity Pass HPLC_Assay->Reject Fail GC_Solvent Residual Solvents (Within Limits?) HPLC_Impurity->GC_Solvent Pass HPLC_Impurity->Reject Fail Release RELEASE BATCH GC_Solvent->Release Pass GC_Solvent->Reject Fail

Caption: Step-wise analytical decision matrix for batch release of industrial grade MPPC-CHO.

Safety & Handling (E-E-A-T)

As a pyridine derivative, this compound possesses specific toxicological risks that must be managed in an industrial setting.

  • Skin Sensitization: Pyridine-piperidine motifs are known sensitizers. Use Nitrile gloves (0.11 mm min thickness).

  • Inhalation: The formyl group can hydrolyze to release trace formic acid. Ensure local exhaust ventilation (LEV).

  • Storage: Hygroscopic. Store under Nitrogen atmosphere at < 25°C. Moisture ingress leads to hydrolysis of the formyl group, regenerating the Impurity A (Free Amine).

References

  • Coe, J. W., et al. (2005).[3] "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[4] Journal of Medicinal Chemistry, 48(10), 3474-3477. Link

  • Pellissier, H. (2014). "Recent developments in the synthesis of piperidine-based alkaloids and drugs." Tetrahedron, 70(35), 5561-5596. Link

  • Organic Syntheses. (1990). "N-Formylpiperidine as a Formylating Agent." Organic Syntheses, Coll. Vol. 7, p.105. Link (General protocol validation for N-formyl derivatives).

  • ICH Guidelines. (2023). "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link

  • BenchChem. (2025).[5] "Synthesis of N-(3-Methylpyridin-2-yl)formamide Derivatives." (Cited for analogous pyridine formylation conditions).[5] Link

Sources

Safety & Regulatory Compliance

Safety

2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde proper disposal procedures

Operational Guide: Disposal of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde Executive Summary & Chemical Assessment The compound 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a complex organic intermediate co...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Executive Summary & Chemical Assessment

The compound 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a complex organic intermediate containing two distinct nitrogen heterocycles (pyridine and piperidine) and an N-formyl functionality.[1]

Critical Chemical Insight (Expertise): While the name contains "carbaldehyde," the "1-" locant on the piperidine ring indicates the aldehyde group is attached to the nitrogen (


).[1] Chemically, this is a formamide , not a traditional carbon-aldehyde.[1]
  • Operational Impact: Unlike traditional aldehydes (e.g., benzaldehyde), this compound does not pose a high risk of forming explosive peroxides upon storage, nor is it highly susceptible to autoxidation.

  • Toxicological Impact: N-formyl derivatives often exhibit enhanced solvent-like properties, increasing the risk of dermal absorption .[1] The pyridine moiety adds a layer of systemic toxicity and aquatic hazard.

Summary of Classification:

  • Waste Stream: Non-Halogenated Organic (High BTU).[1]

  • RCRA Status: Not specifically P- or U-listed, but must be treated as Hazardous Waste due to toxicity (characteristic) and chemical structure analogies to Pyridine (U196).[1]

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity.

Physicochemical & Hazard Profile

Use the following data to populate internal waste tags. Values are estimated based on Structure-Activity Relationships (SAR) of close analogs (1-formylpiperidine and 2-phenylpyridine) where specific experimental data is absent.[1]

ParameterValue / ClassificationOperational Note
Physical State Viscous Liquid or Low-Melting SolidLikely viscous due to amide hydrogen bonding.[1]
Flash Point > 100°C (Estimated)High boiling point expected; low flammability risk under normal conditions.[1]
Corrosivity Irritant (pH ~7-9)Less basic than piperidine due to the N-formyl cap.[1]
Reactivity StableIncompatible with strong oxidizers and strong acids (hydrolysis risk).[1][2]
Toxicity High (Category 3/4)Treat as toxic by ingestion and skin contact.[1][3]
Water Solubility ModeratePotential for aquatic contamination if spilled.[1][4]

Disposal Workflow & Segregation

This protocol ensures compliance with EPA 40 CFR 261 (USA) and general global hazardous waste standards.

Step 1: Segregation Strategy

Do NOT mix this compound with:

  • Oxidizing Acids: Nitric acid, Chromic acid (Risk of violent oxidation of the pyridine ring).

  • Strong Bases: Sodium hydroxide (Risk of hydrolysis releasing the free piperidine and formate).

  • Halogenated Solvents: Keep separate to minimize incineration costs, unless your facility uses a commingled "Organic" stream.

Step 2: Containerization
  • Vessel: Amber glass or High-Density Polyethylene (HDPE).[1]

  • Headspace: Leave 10% headspace to accommodate thermal expansion.[1]

  • Closure: Teflon-lined screw cap to prevent solvent leaching.[1]

Step 3: Labeling

The label must be explicit. Do not use generic abbreviations.

  • Proper Shipping Name: Waste Toxic Liquid, Organic, N.O.S. (contains pyridine derivative).[1][5][6][7][8][9][10]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Chemical Components: "2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde (100%)".[1]

Visualized Workflows

A. Waste Decision Tree

This logic flow ensures the compound enters the correct destruction stream (Incineration).[1]

WasteSegregation Start Waste: 2-(3-Methylpyridin-2-yl) piperidine-1-carbaldehyde CheckState Physical State? Start->CheckState Solid Solid/Sludge CheckState->Solid If Solid Liquid Liquid CheckState->Liquid If Liquid StreamSelect Select Waste Stream Solid->StreamSelect Liquid->StreamSelect HalogenCheck Contains Halogens? (Cl, Br, F, I) StreamSelect->HalogenCheck NonHal Stream A: Non-Halogenated Organic HalogenCheck->NonHal NO (Correct Path) Hal Stream B: Halogenated Organic HalogenCheck->Hal YES (Incorrect) Destruction Destruction Method: Rotary Kiln Incineration NonHal->Destruction

Figure 1: Decision logic for segregating N-formyl heterocyclic waste. The compound is non-halogenated and requires high-temperature incineration.[1]

B. Spill Response Protocol

Immediate actions for bench-scale spills (<500 mL).

SpillResponse Alert 1. ALERT & PROTECT Notify personnel. Don Nitrile gloves + Lab Coat. Ensure ventilation. Contain 2. CONTAIN Circle spill with absorbent pads. Prevent drain entry. Alert->Contain Absorb 3. ABSORB Use Vermiculite or Universal Absorbent. (Do not use paper towels for large spills) Contain->Absorb Clean 4. CLEAN & DECONTAMINATE Scoop into hazardous waste bag. Wipe surface with mild soap/water. Absorb->Clean Dispose 5. DISPOSE Label as 'Debris contaminated with Toxic Organic'. Clean->Dispose

Figure 2: Step-by-step spill response.[1][4][8][11][12] Note: Due to the pyridine moiety, odor control (ventilation) is critical.

Scientific Rationale & Destruction Mechanism

Why Incineration? The only validated method for the complete destruction of pyridine-based heterocycles is Rotary Kiln Incineration at temperatures exceeding 1000°C.[1]

  • Mechanism: High-temperature oxidation breaks the stable pyridine ring, converting the nitrogen into

    
     and 
    
    
    
    (which are scrubbed), and the carbon skeleton into
    
    
    .[1]
  • Avoidance: Biological treatment (sewer) is strictly prohibited.[1] Pyridine derivatives are often refractory (resistant) to bacterial degradation and toxic to wastewater microorganisms, potentially disrupting facility water treatment plants [1].

Storage Stability: Unlike C-aldehydes, the N-formyl group is robust.[1] However, prolonged exposure to moisture can lead to slow hydrolysis.



This releases the secondary amine (substituted piperidine) and formic acid, altering the pH and potentially pressurizing the container.[1] Store in a cool, dry environment. 

References

  • United States Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F and K Lists).[1] (Relating to Pyridine F005/U196 definitions). Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary: 1-Formylpiperidine (Analogous Structure).[1] National Library of Medicine.[1] (Used for SAR toxicity estimation).[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Executive Summary & Hazard Architecture Handling 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde requires a safety posture that goes beyond standard "lab hygiene." As a key intermediate in the synthesis of local anesth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Handling 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde requires a safety posture that goes beyond standard "lab hygiene." As a key intermediate in the synthesis of local anesthetics (structurally related to Ropivacaine and Mepivacaine), this molecule presents a compound risk profile derived from its three functional moieties.

We do not rely on generic safety data; we analyze the Structure-Activity Relationship (SAR) to predict hazards where specific toxicological data may be sparse.

The Hazard Triad (Causality Analysis)
MoietyAssociated RiskMechanism of Action
Piperidine Ring Corrosivity & Acute Toxicity High pKa (basic); causes liquefactive necrosis on mucosal contact. Potential for rapid transdermal absorption.
Pyridine Ring Neurotoxicity & Hepato-toxicity Metabolic activation can lead to reactive intermediates. Known to target the CNS and liver.
Aldehyde Group Sensitization & Reactivity Electrophilic nature allows it to cross-link proteins (Schiff base formation), leading to severe allergic dermatitis and respiratory sensitization.

Operational Classification: Treat as OEB 3 (Occupational Exposure Band 3) — Potent Compound.

  • Default OEL (Estimated): 10–100 µg/m³ (8-hr TWA).

  • Critical Warning: This substance is air-sensitive.[1] Oxidation leads to the formation of corresponding carboxylic acids, which alters the safety profile and stoichiometry of downstream reactions.

Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense , not your first. The following matrix is designed based on "Worst Case" permeation scenarios.

Activity-Based Protection Standards
Body ZoneStandard Handling (Weighing <1g, Closed Transfer)High-Risk Operations (Synthesis >10g, Spill Cleanup, Open Handling)Technical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) under Nitrile.Pyridine derivatives permeate standard nitrile in <30 mins. Laminate film provides >480 min breakthrough time against aromatic amines.
Respiratory Fume Hood Only (Face velocity: 100 fpm)PAPR or N95/P100 w/ OV Cartridge (If hood sash must be raised >18 inches)Aldehyde vapors are potent respiratory irritants. Dusts from solid intermediates are sensitizers.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Piperidine alkalinity causes rapid, irreversible corneal damage. Safety glasses are insufficient for liquids.
Body Lab Coat (High-neck, wrist cuffs)Tyvek® Coveralls (Disposable, impervious)Prevents "carry-home" contamination. Cotton coats absorb organic bases; Tyvek repels them.

Engineering Controls & Operational Logic

Trusting the PPE alone is a failure of protocol. You must validate your engineering controls before opening the vial.

The "Zone of Protection" Protocol
  • Sash Management: Keep the fume hood sash at the lowest possible working height (typically 18 inches or lower).

  • Airflow Check: Verify the magnehelic gauge or airflow monitor reads between 80–120 fpm (0.4–0.6 m/s) .

  • Inert Atmosphere: Due to the aldehyde's oxidation potential, all transfers should ideally occur under a blanket of Nitrogen or Argon.

Visual Workflow: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the physical state and scale of the operation.

PPE_Decision_Logic Start Start: Task Assessment State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid Volatile High Volatility / Heat? Liquid->Volatile Dust Dust Generation Likely? Solid->Dust Hood Fume Hood Mandatory (Sash <18") Volatile->Hood No Resp Add Respiratory Protection (P100/OV Combo) Volatile->Resp Yes Dust->Hood Minimal Dust->Resp High Glove Glove Selection Hood->Glove Resp->Glove Nitrile Double Nitrile (Standard) Glove->Nitrile < 15 mins exposure Laminate Laminate/Barrier (High Risk) Glove->Laminate > 15 mins or Immersion

Figure 1: Decision logic for selecting appropriate PPE based on physical state and exposure duration.

Step-by-Step Handling Protocol (Self-Validating)

This protocol uses a "Clean-to-Dirty" unidirectional workflow to prevent cross-contamination.

Phase 1: Preparation (The "Clean" Phase)
  • Inspect: Check gloves for pinholes (air inflation test) and goggles for seal integrity.

  • Donning Order:

    • Step A: Don shoe covers (if required).

    • Step B: Don lab coat/coveralls.

    • Step C: Don Inner Gloves (tuck under lab coat cuffs).

    • Step D: Don Outer Gloves (pull over lab coat cuffs). This creates a shingled effect, shedding liquid away from the skin.

Phase 2: Execution (The "Hot" Phase)
  • Weighing: Use an anti-static gun if handling the solid form to prevent dispersal. Weigh inside the hood.

  • Transfer: If liquid, use a positive-displacement pipette to prevent dripping (aldehydes have low surface tension).

  • Decontamination: Immediately wipe down the exterior of the flask/vial with a chemically compatible solvent (e.g., Ethanol) inside the hood before removing it.

Phase 3: Doffing (The "Dirty" Phase)

Crucial: Most exposures occur here.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in hazardous waste.

  • Goggles/Face Shield: Handle by the strap only. Wipe down with mild detergent.

  • Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption).

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, do not hesitate. The aldehyde component makes the spill time-sensitive (vapor generation).

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Assess: Is it <50mL? If yes, proceed. If no, call HazMat.

  • Neutralize:

    • Do NOT use water initially (may spread the organic phase).

    • Use a Solvent Absorbent (e.g., vermiculite or activated carbon pads).

    • Advanced: For aldehyde neutralization, a dilute solution of sodium bisulfite can be used, but only by trained personnel as it generates heat.

  • Disposal:

    • Collect waste in a container marked "Hazardous Waste - Toxic/Flammable - Aldehydes."

    • Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as violent polymerization or oxidation may occur.

Disposal Specifications
  • Method: High-temperature incineration equipped with a scrubber (to handle Nitrogen oxides from the pyridine/piperidine rings).

  • Waste Code: Likely D001 (Ignitable) and D003 (Reactive) depending on local regulations; treat as P-listed equivalent for safety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17429, Piperidine-1-carbaldehyde (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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